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  • Product: 5-(Piperazin-1-yl)pyrimidine hydrochloride
  • CAS: 1429056-39-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of 5-(Piperazin-1-yl)pyrimidine hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive framework for the biological activity screening of 5-(Piperazin-1-yl)pyrimidine hydrochloride, a heterocyclic compound built...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the biological activity screening of 5-(Piperazin-1-yl)pyrimidine hydrochloride, a heterocyclic compound built from two "privileged" medicinal chemistry scaffolds: pyrimidine and piperazine. Recognizing the vast therapeutic potential suggested by its structure, this document eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening cascade designed to systematically uncover and validate the compound's biological function. We begin with broad, high-throughput screens against diverse, high-value target classes—kinases and G-protein coupled receptors (GPCRs)—justified by the extensive history of its constituent moieties in approved therapeutics.[1][2] The narrative then progresses through a logical sequence of hit confirmation, orthogonal validation, cellular characterization, and early ADME-Tox profiling. Each stage is detailed with not only step-by-step protocols but also the critical scientific rationale behind the choice of assays, emphasizing the creation of a self-validating data package. This guide is intended for drug discovery researchers and scientists, providing a robust, field-proven strategy to efficiently translate a promising chemical starting point into a validated lead series.

Introduction: Deconstructing the Therapeutic Potential

The predictive power of medicinal chemistry often lies in recognizing the potential of specific structural motifs. The compound 5-(Piperazin-1-yl)pyrimidine hydrochloride is a prime example, representing a hybrid of two scaffolds renowned for their biological promiscuity and success in clinical applications.

The Privileged Scaffolds: Pyrimidine and Piperazine
  • Pyrimidine: As a fundamental component of nucleobases, the pyrimidine ring is a cornerstone of biological systems. Its derivatives are legion in pharmacology, exhibiting a remarkable spectrum of activities including anti-cancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties.[1][2][3] This versatility stems from its ability to form multiple hydrogen bonds and engage with a wide array of enzymatic active sites, most notably the ATP-binding pocket of kinases.[1]

  • Piperazine: The piperazine ring is another ubiquitous scaffold, particularly prevalent in centrally acting agents due to its favorable physicochemical properties.[4] It is a key component in drugs developed for psychiatric disorders (antipsychotics, antidepressants), infectious diseases, and cancer.[5][6] Its diamine structure allows for versatile substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

The Subject Compound: 5-(Piperazin-1-yl)pyrimidine Hydrochloride

The subject of this guide, identified by CAS Number 1429056-39-2, covalently links these two powerful scaffolds.[7] This deliberate chemical fusion is a classic medicinal chemistry strategy aimed at creating novel biological activity or enhancing known properties.[8] The hydrochloride salt form is typically used to improve solubility and stability.

PropertyValueSource
CAS Number 1429056-39-2[7]
Molecular Formula C₈H₁₃ClN₄[7]
Molecular Weight 200.67 g/mol [7]
Structure A pyrimidine ring substituted at the 5-position with a piperazine moiety.[7]
Rationale for a Broad-Based Biological Activity Screen

Given the compound's lineage, a narrow, hypothesis-driven screening approach would be prematurely restrictive. The pyrimidine core strongly suggests potential kinase inhibitory activity, while the piperazine moiety points towards possible GPCR modulation. Therefore, a logical and efficient starting point is to conduct parallel, high-throughput screens against large panels of these two major, druggable protein families. This strategy casts a wide net, maximizing the probability of identifying novel and potent biological activity that can then be pursued with more focused, hypothesis-driven studies.

The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

To systematically interrogate the biological activity of 5-(Piperazin-1-yl)pyrimidine hydrochloride, we will employ a hierarchical screening cascade. This tiered approach is the bedrock of modern drug discovery, designed to efficiently filter a large number of initial possibilities down to a small number of high-quality, validated hits.[9][10] It ensures that resource-intensive assays are reserved for only the most promising compounds, thereby saving time and cost while rigorously eliminating false positives.[11]

Screening_Cascade cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Cellular Characterization cluster_3 Tier 4: Early Profiling Primary_Kinase Kinase Panel Screen (Biochemical) Dose_Response Dose-Response Assays (IC50 / EC50 Determination) Primary_Kinase->Dose_Response Primary_GPCR GPCR Panel Screen (Cell-Based) Primary_GPCR->Dose_Response Orthogonal Orthogonal Assays (Alternative Technology) Dose_Response->Orthogonal Cellular_Target Cellular Target Engagement (e.g., CETSA) Orthogonal->Cellular_Target Phenotypic Phenotypic & Cytotoxicity Assays (Therapeutic Index) Cellular_Target->Phenotypic ADME_Tox In Vitro ADME-Tox (Drug-Likeness) Phenotypic->ADME_Tox Lead_Candidate Validated Lead Candidate ADME_Tox->Lead_Candidate

Caption: The Four-Tier Biological Activity Screening Cascade.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To perform a broad initial screen at a single high concentration (typically 10 µM) against large, diverse panels of kinases and GPCRs to identify initial "hits." HTS is a cornerstone of modern drug discovery for efficiently interrogating large compound libraries.[12][13][14]

Kinase Panel Screen
  • Causality Behind the Choice: The pyrimidine scaffold is a well-established "hinge-binder" that mimics the adenine portion of ATP, making it a privileged structure for kinase inhibition.[1] Screening against a broad kinase panel is therefore the highest-probability approach for discovering activity for this compound.

  • Selected Assay: ADP-Glo™ Kinase Assay (Biochemical)

    • Principle: This is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[15] The amount of ADP is directly proportional to kinase activity. A decrease in signal in the presence of the test compound indicates inhibition. This format is highly sensitive, amenable to automation, and has low rates of compound interference.[15]

    • Experimental Protocol:

      • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant kinase, substrate (protein or peptide), and ATP at the Kₘ concentration for each kinase.

      • Compound Plating: Dispense 50 nL of 5-(Piperazin-1-yl)pyrimidine hydrochloride (10 mM in DMSO) into a 384-well assay plate for a final concentration of 10 µM. As controls, dispense DMSO only (100% activity) and a known pan-kinase inhibitor like Staurosporine (0% activity).

      • Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution to each well.

      • Initiation: Add 5 µL of a 2X ATP solution to initiate the reaction. Incubate for 1 hour at room temperature.

      • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

      • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

      • Data Acquisition: Read luminescence on a compatible plate reader.

    • Data Presentation: Hypothetical HTS Kinase Panel Results (% Inhibition at 10 µM)

Kinase TargetKinase Family% InhibitionHit? (Threshold >50%)
EGFRTyrosine Kinase89.5Yes
HER2Tyrosine Kinase75.2Yes
VEGFR2Tyrosine Kinase68.1Yes
CDK2CMGC12.3No
ROCK1AGC5.6No
p38αCMGC92.1Yes
JNK1CMGC25.4No
GPCR Panel Screen
  • Causality Behind the Choice: The piperazine moiety is a classic pharmacophore for GPCR ligands, particularly aminergic receptors (e.g., dopamine, serotonin).[4] Therefore, screening against a panel of GPCRs is a rational strategy to uncover neuromodulatory or other signaling activities.

  • Selected Assay: GeneBLAzer® cAMP Assay (Cell-Based)

    • Principle: This is a cell-based assay using Fluorescence Resonance Energy Transfer (FRET) to measure changes in cyclic AMP (cAMP), a critical second messenger for Gs- and Gi-coupled GPCRs.[16][17] Cells are engineered to express the GPCR of interest and a FRET-based biosensor for cAMP. An increase in the FRET ratio indicates Gs activation (cAMP production), while a decrease indicates Gi activation (inhibition of cAMP production).

    • Experimental Protocol:

      • Cell Plating: Plate engineered cells expressing the target GPCR into 384-well assay plates and incubate overnight.

      • Compound Addition: Add 5-(Piperazin-1-yl)pyrimidine hydrochloride to the wells at a final concentration of 10 µM. For antagonist mode, pre-incubate with the compound before adding a known agonist at its EC₈₀ concentration.

      • Controls: Include wells with no compound (basal), a known agonist (100% activation for Gs), and a known antagonist.

      • Lysis and Detection: Incubate for the specified time, then add the FRET detection reagents.

      • Data Acquisition: Read the plate on a FRET-capable fluorescence plate reader at two wavelengths (e.g., 460 nm and 530 nm). Calculate the emission ratio.

    • Data Presentation: Hypothetical HTS GPCR Panel Results (% Activity at 10 µM)

GPCR TargetCouplingMode% ActivityHit? (Threshold >30% or <-30%)
D₂ DopamineGiAntagonist-85.7Yes
5-HT₂ₐ SerotoninGqAntagonist-62.4Yes
β₂ AdrenergicGsAgonist5.2No
A₂ₐ AdenosineGsAntagonist-11.9No
M₁ MuscarinicGqAgonist2.1No

Tier 2: Hit Confirmation and Orthogonal Validation

Objective: To confirm the activity of primary hits by generating 10-point dose-response curves to determine potency (IC₅₀/EC₅₀) and to use an alternative assay methodology (an orthogonal assay) to ensure the observed activity is not an artifact of the primary assay system.[11]

Dose-Response Assays
  • Causality: A single-point screen is prone to false positives. A confirmed hit must exhibit a concentration-dependent effect. This step quantifies the potency of the compound, a critical parameter for lead selection.

  • Protocol: Using the same assay formats as in Tier 1, the compound is tested across a range of concentrations (e.g., from 100 µM down to 1 nM) using a 1:3 serial dilution. The resulting data are plotted, and a sigmoidal dose-response curve is fitted to calculate the IC₅₀ (for inhibitors) or EC₅₀ (for agonists) value.

Orthogonal Assays
  • Causality: Reliance on a single assay technology is a significant liability. An orthogonal assay measures the same biological endpoint but uses a different detection technology.[11] This provides confidence that the hit is genuine and is not, for example, inhibiting the luciferase enzyme in the primary assay or interfering with the FRET signal.

  • Orthogonal Kinase Assay: Lanthascreen™ TR-FRET Assay

    • Principle: This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the peptide's acceptor fluorophore into proximity, generating a TR-FRET signal.

  • Orthogonal GPCR Assay: Tango™ β-Arrestin Recruitment Assay

    • Principle: This assay measures a different signaling outcome: the recruitment of β-arrestin to the activated GPCR.[16] This is a common event in GPCR desensitization and signaling. The assay uses an engineered GPCR fused to a transcription factor and a β-arrestin protein fused to a protease. Ligand-induced recruitment cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.

Data Presentation: Hypothetical Hit Validation Summary
TargetPrimary Assay IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Status
EGFR0.250.31Confirmed Hit
p38α0.180.22Confirmed Hit
D₂ Dopamine0.85 (antagonist)1.1 (antagonist)Confirmed Hit
HER21.2>20False Positive

Tier 3: Cellular Activity and Selectivity Profiling

Objective: To determine if the biochemical activity observed in Tier 2 translates to a cellular context and to assess the compound's selectivity by measuring its effect on cell health and proliferation.

Cellular Target Engagement
  • Causality: A compound that inhibits an isolated enzyme is of little value if it cannot enter a cell and bind to its intended target. Target engagement assays confirm this crucial step.

  • Protocol: Cellular Thermal Shift Assay (CETSA®)

    • Treatment: Treat intact cells (e.g., A549 lung cancer cells, which overexpress EGFR) with the compound or vehicle (DMSO).

    • Heating: Heat aliquots of the treated cells across a temperature gradient.

    • Lysis & Separation: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein (e.g., EGFR) remaining at each temperature using Western blot or ELISA.

    • Analysis: Ligand binding stabilizes the target protein, resulting in a "shift" to a higher melting temperature compared to the vehicle control. This shift confirms target engagement.

Phenotypic and Cytotoxicity Assays
  • Causality: The ultimate goal of an inhibitor is to elicit a desired cellular phenotype (e.g., inhibition of cancer cell proliferation). This assay measures that effect. It is run in parallel with a cytotoxicity assay on a non-target cell line to establish a preliminary therapeutic index (the ratio of toxic concentration to efficacious concentration).

  • Protocol: Cell Proliferation/Viability Assay (CellTiter-Glo®)

    • Cell Plating: Plate a cancer cell line known to be dependent on the target pathway (e.g., A549 for EGFR) and a normal, non-cancerous cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates.

    • Dosing: Treat cells with a 10-point dose-response of the compound.

    • Incubation: Incubate for 72 hours.

    • Detection: Add CellTiter-Glo® reagent, which measures cellular ATP levels as an indicator of metabolic activity and viability.

    • Data Acquisition: Read luminescence to determine the GI₅₀ (concentration for 50% growth inhibition) in the cancer line and the CC₅₀ (concentration for 50% cytotoxicity) in the normal line.

Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Compound 5-(Piperazin-1-yl)pyrimidine (Our Hit) Compound->EGFR Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothetical mechanism of action for an EGFR kinase inhibitor hit.

Data Presentation: Cellular Activity Summary for an EGFR Hit
Cell LineTarget DependencyGI₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/GI₅₀)
A549 (Lung Cancer)High EGFR0.55-> 90
MRC-5 (Normal Lung)Low EGFR-> 50

Tier 4: Early ADME-Tox Profiling

Objective: To assess the "drug-likeness" of the most promising cellularly active hits. Poor pharmacokinetic or toxicological properties are a major cause of clinical trial failure, so assessing them early is critical.[18][19]

  • Causality: This panel of in vitro assays provides a snapshot of how the compound might be absorbed, metabolized, and whether it carries a high risk for common toxicities. This data is essential for deciding whether to advance a compound into expensive and time-consuming animal studies.[20]

Key In Vitro ADME-Tox Assays
ParameterAssayPrinciple
Metabolic Stability Liver Microsomal Stability The compound is incubated with liver microsomes (containing CYP450 enzymes). The rate of disappearance of the compound over time is measured by LC-MS to predict hepatic clearance.
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, predicting passive gut absorption.
Cardiotoxicity Risk hERG Inhibition Assay A patch-clamp or binding assay that measures the compound's ability to block the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
General Toxicity Hepatotoxicity Assay The compound is incubated with cultured hepatocytes (e.g., HepG2 cells), and cell death is measured to assess the potential for liver toxicity.
Data Presentation: Hypothetical Early ADME-Tox Profile
AssayResultInterpretation
Microsomal Half-Life (human) 45 minModerate stability, potentially suitable for dosing.
PAMPA Permeability 15 x 10⁻⁶ cm/sHigh permeability, likely good oral absorption.
hERG IC₅₀ > 30 µMLow risk of cardiac toxicity.
HepG2 CC₅₀ > 50 µMLow risk of direct hepatotoxicity.

Conclusion and Future Directions

This technical guide has outlined a rigorous, logically structured screening cascade for elucidating the biological activity of 5-(Piperazin-1-yl)pyrimidine hydrochloride. By progressing from broad, high-throughput screening to specific, validating assays in a cellular context, this workflow is designed to identify and confirm on-target activity with high confidence. The inclusion of early ADME-Tox profiling ensures that resources are focused on compounds with the highest probability of downstream success.

A validated lead candidate emerging from this cascade, such as the hypothetical EGFR inhibitor profiled herein, would be well-positioned for the next phase of drug discovery: lead optimization. Subsequent efforts would involve structure-activity relationship (SAR) studies to improve potency and selectivity, further profiling to understand off-target activities, and ultimately, in vivo studies in animal models of disease to establish efficacy and a full pharmacokinetic/pharmacodynamic (PK/PD) profile.

References

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  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • PubMed Central (PMC). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Drug Target Review. Building GPCR screening cascades for lead generation. [Link]

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  • PubMed Central (PMC). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • PubMed. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

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  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

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  • Technology Networks. The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

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  • European Pharmaceutical Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

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  • YouTube. Small molecule high throughput screen using AstraZeneca facilities webinar. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Introduction The 5-(piperazin-1-yl)pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including hydrogen bond acceptors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-(piperazin-1-yl)pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including hydrogen bond acceptors and donors, and the ability to readily modify both the pyrimidine and piperazine rings, have made it a cornerstone in modern medicinal chemistry.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(piperazin-1-yl)pyrimidine hydrochloride derivatives, offering insights for researchers, scientists, and drug development professionals. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and bioavailability of these basic compounds. Our exploration will delve into the nuanced effects of chemical modifications on this core structure, elucidating how these changes modulate interactions with various biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in microbial pathogenesis.

The 5-(Piperazin-1-yl)pyrimidine Core: A Versatile Scaffold

The core structure consists of a pyrimidine ring substituted at the 5-position with a piperazine moiety. The pyrimidine ring, a diazine, is an electron-deficient aromatic system, while the piperazine ring is a saturated heterocycle that typically exists in a thermodynamically stable chair conformation.[3] The two nitrogen atoms of the piperazine ring offer sites for substitution, with the N4' position being the most common point of diversification. This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity, which in turn influences the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(piperazin-1-yl)pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrimidine and piperazine rings. The following sections dissect the SAR at these key positions, drawing upon a range of therapeutic applications.

Modifications of the Pyrimidine Ring

While the 5-position is occupied by the piperazine moiety, the 2, 4, and 6 positions of the pyrimidine ring are critical for modulating biological activity and selectivity.

  • Position 2: Substituents at the 2-position can significantly influence target engagement. For instance, in a series of thiazolo[5,4-d]pyrimidine derivatives, which share a similar core structure, a furan-2-yl group at the 2-position was found to be crucial for high-affinity binding to the human A2A adenosine receptor.[4][5] In other contexts, such as kinase inhibitors, this position often accommodates groups that can form key hydrogen bonds with the hinge region of the kinase domain. For example, in a series of dual Src/Abl kinase inhibitors, a methyl group at the 2-position of the pyrimidine ring was part of the optimized lead compound.[6]

  • Position 4: The 4-position of the pyrimidine ring is another key site for modification. The introduction of an amino group at this position has been shown to be important for activity in certain kinase inhibitors. For example, a series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes were developed as potent FLT3 tyrosine kinase inhibitors.[7] In a different series of caspase inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, the presence of pyrrolidinyl groups at both the 2 and 6 positions highlights the importance of substitutions at these positions for potent activity.[8]

  • Position 6: Similar to the 2 and 4-positions, the 6-position offers a vector for tailoring activity. In the aforementioned FLT3 inhibitors, the piperazine moiety is at the 6-position, demonstrating the interchangeability of substitution patterns to achieve desired biological effects.[7] For some kinase inhibitors, this position can be substituted with groups that extend into solvent-exposed regions of the binding pocket, allowing for the introduction of moieties that improve solubility or other pharmacokinetic properties.

Modifications of the Piperazine Ring (N4' Position)

The N4' position of the piperazine ring is the most frequently modified site in the 5-(piperazin-1-yl)pyrimidine scaffold, providing a powerful handle to modulate potency, selectivity, and physicochemical properties.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the N4' position is a common strategy. The nature of the aromatic ring and its substituents can have a profound impact on activity. For adenosine A2A receptor antagonists, an appended phenyl or benzyl group on the piperazine was well-tolerated, while a longer phenylethyl group led to a decrease in binding affinity.[4] In a series of caspase inhibitors, varying the aryl substituent on the piperazine ring led to the discovery of potent pan-selective inhibitors of inflammatory caspases.[8]

  • Alkyl and Substituted Alkyl Chains: Simple alkyl chains or those bearing additional functional groups can also be introduced at the N4' position. For example, in a series of antifungal agents, derivatives with a simple methyl or ethyl group on the piperazine showed good activity.[9] In the context of kinase inhibitors, a 2-hydroxyethyl substituent on the piperazine was a key feature of a potent dual Src/Abl inhibitor.[6]

  • Amide and Urea Linkages: The N4' nitrogen can be acylated to form amides or reacted with isocyanates to form ureas, introducing further diversity. In a series of antibacterial pyrazole-pyrimidine hybrids, piperazine urea derivatives bearing cyclopropyl and benzonitrile substituents exhibited significant activity against E. faecium and S. aureus.[10]

The following table summarizes the general SAR trends for the 5-(piperazin-1-yl)pyrimidine scaffold based on published literature for related compounds.

Modification Site Substituent Type General Impact on Activity Therapeutic Target Examples Reference(s)
Pyrimidine Ring (Position 2) Small heterocycles (e.g., furan)Can be critical for high-affinity binding.Adenosine A2A Receptor[4][5]
Small alkyl groups (e.g., methyl)Often well-tolerated and can contribute to potency.Kinases (Src/Abl)[6]
Pyrimidine Ring (Position 4) Amino groupCan form key hydrogen bonds and is important for activity.Kinases (FLT3)[7]
Cyclic amines (e.g., pyrrolidine)Can enhance potency.Caspases[8]
Piperazine Ring (N4') Aryl/HeteroarylPotency and selectivity are highly dependent on the ring system and its substituents.GPCRs, Kinases, Caspases[4][5][8]
Substituted AlkylCan improve potency and pharmacokinetic properties.Kinases, Antifungals[6][9]
Urea/Amide LinkagesIntroduces additional hydrogen bonding opportunities and structural diversity.Antibacterials[10]

Visualizing SAR Principles

The following diagram illustrates the key modification points on the 5-(piperazin-1-yl)pyrimidine core and their general influence on biological activity.

SAR_Summary cluster_core 5-(Piperazin-1-yl)pyrimidine Core cluster_modifications Key Modification Points & Their Impact core pyrimidine Pyrimidine Ring link pyrimidine->link pos2 Position 2 pyrimidine->pos2 H-bond donors/acceptors for target binding pos4 Position 4 pyrimidine->pos4 Modulates selectivity and potency pos6 Position 6 pyrimidine->pos6 Influences solubility and PK properties piperazine Piperazine Ring posN4 N4' Position piperazine->posN4 Major point for diversification to tune potency and selectivity link->piperazine caption Key modification points on the 5-(piperazin-1-yl)pyrimidine scaffold.

Caption: Key modification points on the 5-(piperazin-1-yl)pyrimidine scaffold.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 5-(piperazin-1-yl)pyrimidine derivatives.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A common method for the synthesis of 5-(piperazin-1-yl)pyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on the pyrimidine ring with a suitably substituted piperazine.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 5-halopyrimidine (1.0 equivalent) in a suitable solvent such as n-butanol, ethanol, or DMF.

  • Addition of Piperazine: Add the desired N4'-substituted piperazine (1.1-1.5 equivalents) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to scavenge the hydrohalic acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-(piperazin-1-yl)pyrimidine derivative.

  • Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with a non-polar solvent, and dry under vacuum.

In Vitro Biological Assay: Kinase Inhibition Assay

To evaluate the inhibitory activity of the synthesized compounds against a specific protein kinase, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase buffer, the substrate (a specific peptide or protein), and the test compound at various concentrations.

  • Kinase Addition: Initiate the reaction by adding the purified recombinant kinase enzyme to each well.

  • ATP Addition: Start the phosphorylation reaction by adding ATP (for radiometric assays, [γ-32P]ATP is used).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence intensity or polarization, which changes upon substrate phosphorylation, using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve using appropriate software.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 5-(piperazin-1-yl)pyrimidine derivatives.

Workflow start Design of Analogs synthesis Chemical Synthesis (S N Ar Reaction) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_assay In Vitro Biological Assay (e.g., Kinase Inhibition) characterization->in_vitro_assay sar_analysis SAR Analysis in_vitro_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel inhibitors.

Conclusion

The 5-(piperazin-1-yl)pyrimidine scaffold remains a highly attractive and versatile core for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationship is paramount for the successful development of potent and selective drug candidates. This guide has synthesized key SAR insights from the literature, highlighting the critical roles of substitutions on both the pyrimidine and piperazine rings in modulating biological activity across a range of targets. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of new derivatives. As our understanding of the molecular interactions of this scaffold with its biological targets continues to grow, so too will the opportunities for the rational design of next-generation therapeutics based on the 5-(piperazin-1-yl)pyrimidine core.

References

  • Varano, F., Catarzi, D., Vigiani, E., Vincenzi, F., Pasquini, S., Varani, K., & Colotta, V. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals (Basel, Switzerland), 13(8), 161. [Link]

  • Thriveni, K., Padmashali, B., & Chandrashekharappa, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Heterocyclic Chemistry, 24(1), 81-86.
  • Al-Ghorbani, M., Al-Salahi, R., Al-Qaber, M. A., Murshid, A. A., & Al-Mekhlafi, A. A. (2026). Design, synthesis and antibacterial evaluation of piperazine urea-pyrazole-pyrimidine hybrids: in-vitro and in-silico studies. Future Medicinal Chemistry, 1-14. [Link]

  • Karver, C. E., Katavolos, P., Rawson, J. M., Thoren, K. L., & Harris, J. L. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476–5480. [Link]

  • Ji, Q., Deng, Q., Li, B., Chen, S., Zhang, J., & Li, B. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 180, 204–212. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(14), 3326. [Link]

  • Koval, A. A., Shchekotikhin, A. E., Shtil, A. A., & Preobrazhenskaya, M. N. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 1836. [Link]

  • Thriveni, K., Padmashali, B., & Chandrashekharappa, S. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Heterocyclic Chemistry, 24(1), 81-86.
  • Ohashi, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7480-7499. [Link]

  • Lee, S. H., et al. (2025). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 35(15), 127456.
  • Varano, F., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals, 13(8), 161. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(38), 23456-23483. [Link]

  • Jadhav, S. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(4), 229-238. [Link]

  • El-Gamal, M. I., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 996-1013. [Link]

  • Kim, K., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4843-4847. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 24(12), 1113-1146. [Link]

  • Al-Ghorbani, M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1904-1934. [Link]

  • Singh, U. P., et al. (2013). Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. Journal de Mycologie Médicale, 23(1), 11-18. [Link]

  • Głowacka, I. E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(15), 5786. [Link]

  • Kulkarni, S. S., et al. (2016). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of the Serbian Chemical Society, 81(10), 1135-1145.
  • Danielyan, A. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Costa, M. S., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Chemistry & Biodiversity, 20(10), e202300958. [Link]

  • Al-Ghorbani, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Azéma, J., et al. (2009). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5377-5387. [Link]

  • Wang, A., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. European Journal of Medicinal Chemistry, 222, 113591. [Link]

  • Kumar, R. R., et al. (2025). SAR of piperazine bearing 6-acetyl-5-hydroxy-4,7dimethylcoumarin derivatives. Journal of Molecular Structure, 1315, 138384.
  • Jones, P. G., & Ahrens, B. (2016). Crystal structures of five gold(I) complexes with methylpiperidine ligands. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1466–1472. [Link]

  • Bojarski, A. J., & Wesolowska, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 26(12), 6432. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • Yamuna, T. S., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o888–o891. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(14), 3326. [Link]

  • El-Sayed, M. A. A., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Frontiers in Pharmacology, 13, 965565. [Link]

  • Wang, Y., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116895. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperazin-1-yl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS Number: 1429056-39-2). Due to a notable lack of publicly available experimental data for this specific compound, this guide synthesizes information from structurally related analogs, particularly its isomer 2-(1-Piperazinyl)pyrimidine, alongside predictive models and established principles of medicinal and analytical chemistry. The objective is to equip researchers and drug development professionals with a foundational understanding of its chemical and physical characteristics, alongside detailed methodologies for its synthesis, characterization, and analysis. This document is structured to provide not just data, but also the scientific rationale behind the expected properties and experimental approaches.

Introduction: The Significance of the Pyrimidine-Piperazine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] When coupled with a piperazine moiety, the resulting scaffold often imparts favorable pharmacokinetic properties and serves as a versatile building block in medicinal chemistry.[2][3] Piperazine and its derivatives are integral to a wide range of approved drugs, exhibiting activities from antimicrobial to antipsychotic.[4] The combination of these two pharmacophores in 5-(Piperazin-1-yl)pyrimidine hydrochloride suggests its potential as a valuable intermediate or active pharmaceutical ingredient (API) in drug discovery programs targeting a variety of biological pathways.[3][5] This guide aims to provide a detailed examination of its core physicochemical properties, which are critical for its development and application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Molecular Structure:

5-(Piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring substituted at the 5-position with a piperazine ring. The hydrochloride salt form indicates that one of the nitrogen atoms, most likely on the piperazine ring, is protonated.

Caption: Chemical structure of 5-(Piperazin-1-yl)pyrimidine Hydrochloride.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 5-(Piperazin-1-yl)pyrimidine hydrochlorideN/A
CAS Number 1429056-39-2N/A
Molecular Formula C₈H₁₃ClN₄N/A
Molecular Weight 200.67 g/mol N/A
Canonical SMILES C1CN(CCN1)C2=CN=CN=C2.ClN/A
InChI Key N/AN/A

Predicted and Inferred Physicochemical Properties

While experimental data for 5-(Piperazin-1-yl)pyrimidine hydrochloride is scarce, we can infer and predict its properties based on its structure and data from its isomer, 2-(1-Piperazinyl)pyrimidine. It is crucial to note that these are estimations and should be confirmed experimentally.

Table 2: Predicted Physicochemical Properties

PropertyPredicted/Inferred ValueRationale and Comparative Insights
Melting Point (°C) >200 (decomposition likely)The hydrochloride salt of a heterocyclic amine is expected to have a high melting point. The related compound, 2-(1-Piperazinyl)pyrimidine (free base), has a melting point of 32-34°C.[6] Salts are generally crystalline solids with significantly higher melting points.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in non-polar organic solvents.The hydrochloride salt introduces ionic character, significantly enhancing aqueous solubility compared to the free base. The free base of the 2-isomer is slightly soluble in chloroform and methanol.[6]
pKa ~8-9 (for the piperazine moiety)The pKa of the piperazine moiety is expected to be in this range, typical for secondary aliphatic amines. The predicted pKa for the 2-isomer is 8.68.[6] The pyrimidine ring is weakly basic.
Appearance White to off-white crystalline solidInferred from the general appearance of similar hydrochloride salts of organic amines.
Hygroscopicity Likely hygroscopicThe free base of the 2-isomer is noted to be hygroscopic.[6] The hydrochloride salt may also attract and hold water molecules.

Synthesis and Purification

The synthesis of 5-(Piperazin-1-yl)pyrimidine hydrochloride would likely proceed through a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway:

cluster_0 Proposed Synthesis of 5-(Piperazin-1-yl)pyrimidine Hydrochloride start1 5-Halopyrimidine (e.g., 5-chloropyrimidine) intermediate 5-(Piperazin-1-yl)pyrimidine (Free Base) start1->intermediate + Piperazine, Base (e.g., K2CO3), Solvent (e.g., DMF) start2 Piperazine final 5-(Piperazin-1-yl)pyrimidine Hydrochloride intermediate->final + HCl in Solvent (e.g., Ethanol)

Caption: Proposed synthetic route for 5-(Piperazin-1-yl)pyrimidine Hydrochloride.

Experimental Protocol: Synthesis of 5-(Piperazin-1-yl)pyrimidine Hydrochloride (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-halopyrimidine (e.g., 5-chloropyrimidine or 5-bromopyrimidine) (1 equivalent) and piperazine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol.[2]

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), to the reaction mixture to scavenge the hydrohalic acid byproduct.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as a solvent, pour the mixture into ice-water to precipitate the product. If ethanol is used, the solvent can be removed under reduced pressure.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • Purification of Free Base: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • Salt Formation: Dissolve the purified 5-(Piperazin-1-yl)pyrimidine free base in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in ethanol or diethyl ether) dropwise with stirring until the pH is acidic.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

5.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation.

    • Expected ¹H NMR Chemical Shifts (in D₂O or DMSO-d₆):

      • Pyrimidine Protons: Aromatic protons on the pyrimidine ring are expected to appear in the downfield region (δ 8.0-9.0 ppm). The protons at positions 2, 4, and 6 will have distinct chemical shifts and coupling patterns.

      • Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets in the upfield region (δ 3.0-4.0 ppm). The protons adjacent to the pyrimidine ring will be more deshielded.

    • Expected ¹³C NMR Chemical Shifts (in D₂O or DMSO-d₆):

      • Pyrimidine Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region (δ 140-160 ppm).

      • Piperazine Carbons: The carbons of the piperazine ring will appear in the aliphatic region (δ 40-55 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

    • Expected Absorption Bands:

      • N-H stretching (secondary amine salt): ~2400-2800 cm⁻¹ (broad)

      • C=N and C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

      • C-N stretching: ~1200-1300 cm⁻¹

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base.

    • Expected Molecular Ion Peak (for the free base C₈H₁₂N₄): [M+H]⁺ at m/z 165.11.

5.2. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase at the initial conditions.

Workflow for HPLC Analysis:

Sample Sample Preparation (Dissolve in diluent) HPLC HPLC System (C18 Column) Sample->HPLC Detection UV Detector (254 nm) HPLC->Detection Data Data Analysis (Purity Assessment) Detection->Data

Sources

Exploratory

5-(Piperazin-1-yl)pyrimidine hydrochloride: A Non-Xanthine Candidate for A₂A Adenosine Receptor Antagonism

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist, Gemini Division Abstract: The A₂A adenosine receptor (A₂AR) represents a critical node in both neuromodulation and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Senior Application Scientist, Gemini Division

Abstract: The A₂A adenosine receptor (A₂AR) represents a critical node in both neuromodulation and immune regulation, making it a high-value target for therapeutic intervention in neurodegenerative diseases and oncology. Extracellular adenosine, often elevated in pathological states, activates A₂AR to initiate immunosuppressive and neuromodulatory signals. Antagonism of this receptor offers a compelling strategy to reverse these effects. This guide focuses on 5-(Piperazin-1-yl)pyrimidine hydrochloride, a non-xanthine small molecule featuring a pyrimidine-piperazine scaffold common in modern medicinal chemistry. We provide a comprehensive technical framework for its evaluation, from initial in vitro characterization to preclinical validation. This document serves as a roadmap for researchers and drug developers aiming to profile this, or structurally related compounds, as novel A₂A receptor antagonists.

Chapter 1: The A₂A Adenosine Receptor: A Key Therapeutic Target

Receptor Biology and Distribution

The A₂A adenosine receptor is a member of the G-protein coupled receptor (GPCR) superfamily, activated by the endogenous purine nucleoside, adenosine.[1] A₂ARs are widely distributed throughout the body, with particularly high expression levels in the brain (specifically the striatum), immune cells (including T-cells, natural killer cells, macrophages, and dendritic cells), platelets, and vascular tissues.[2][3] This broad distribution underscores its importance in regulating a diverse array of physiological processes, from motor control to immune surveillance.[4]

The Canonical Signaling Pathway

As a Gαs-coupled receptor, the activation of A₂AR by adenosine triggers a well-defined signaling cascade. The binding of adenosine induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP into cyclic adenosine monophosphate (cAMP).[1][5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), culminating in a cellular response. In immune cells, this cascade is predominantly immunosuppressive, inhibiting T-cell activation and proliferation.[6][7]

A2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A2AR A₂A Receptor Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Adenosine Adenosine (Extracellular) Adenosine->A2AR Binds & Activates Antagonist 5-(Piperazin-1-yl)pyrimidine (Antagonist) Antagonist->A2AR Binds & Blocks Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Immunosuppressive Gene Expression CREB->Response Leads to

Caption: A₂A Receptor Signaling and Point of Antagonist Intervention.
Therapeutic Rationale for Antagonism

The blockade of A₂AR signaling is a validated therapeutic strategy in two major disease areas:

  • Neurodegenerative Disorders: In the basal ganglia, A₂A receptors are co-localized with dopamine D₂ receptors, where they exert an opposing effect on motor control.[2] The degradation of dopaminergic neurons in Parkinson's disease leads to motor deficits. A₂AR antagonists can mitigate these symptoms by reducing the inhibitory effect of adenosine, thereby enhancing dopamine signaling.[8][9]

  • Immuno-Oncology: Many solid tumors create a hypoxic microenvironment, which leads to a significant accumulation of extracellular adenosine.[6] This adenosine activates A₂AR on tumor-infiltrating lymphocytes, effectively "stunning" them and preventing them from attacking cancer cells.[6][10] A₂AR antagonists block this key immune checkpoint, restoring the anti-tumor activity of T-cells and natural killer (NK) cells.[6][8] This mechanism is synergistic with other immunotherapies, such as PD-1/PD-L1 inhibitors.[11]

Chapter 2: Profiling 5-(Piperazin-1-yl)pyrimidine hydrochloride

Chemical Identity and Properties

5-(Piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic small molecule. The core structure consists of a pyrimidine ring substituted at the 5-position with a piperazine moiety.[12] The hydrochloride salt form is typically used to improve solubility and stability.

PropertyValueSource
Chemical Name 5-(Piperazin-1-yl)pyrimidine hydrochloride[13]
CAS Number 1429056-39-2[13]
Molecular Formula C₈H₁₃ClN₄[13]
Molecular Weight 200.67 g/mol [13]
Structure Chemical structure placeholder(Structure inferred)
Purity ≥95% (Typical)[13]
Storage Room Temperature, Sealed in Dry Conditions[13]
The Pyrimidine-Piperazine Scaffold in Drug Discovery

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for various biological targets, particularly GPCRs.[14] Derivatives of this core have been developed as potent and selective A₂A receptor antagonists.[1][15] It is crucial to distinguish the specific isomer, as biological activity is highly dependent on the substitution pattern. For instance, the related isomer 2-(Piperazin-1-yl)pyrimidine is known to be an active metabolite of the anxiolytic drug buspirone and acts primarily as an α₂-adrenergic receptor antagonist.[16] This underscores the necessity of a rigorous and specific characterization of the 5-substituted isomer to confirm its activity at the A₂A receptor.

Proposed Mechanism of Action

The central hypothesis is that 5-(Piperazin-1-yl)pyrimidine hydrochloride functions as a competitive antagonist at the A₂A adenosine receptor. It is predicted to bind to the same orthosteric site as the endogenous ligand adenosine. By occupying this pocket without activating the receptor, it prevents adenosine from binding and initiating the downstream Gs/cAMP signaling cascade, thereby blocking its physiological effects.[17] The subsequent experimental workflows are designed to systematically validate this hypothesis.

Chapter 3: In Vitro Characterization Workflow

The primary goal of in vitro characterization is to definitively establish the compound's affinity, selectivity, and functional mode of action at the molecular level. This process is self-validating: binding affinity must be corroborated by functional potency to build a convincing pharmacological case.

InVitro_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start Test Compound: 5-(Piperazin-1-yl)pyrimidine HCl binding_assay Radioligand Competition Assay (e.g., [³H]SCH 58261) start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay receptors Membranes from cells expressing: hA₂AR, hA₁R, hA₂BR, hA₃R binding_assay->receptors ki_calc Calculate Ki values (Affinity) binding_assay->ki_calc selectivity_calc Determine Selectivity Ratios (A₁/A₂A, etc.) ki_calc->selectivity_calc end Pharmacological Profile: Affinity, Selectivity, Mechanism of Action selectivity_calc->end cells Whole cells expressing hA₂AR (e.g., CHO, HEK293) functional_assay->cells ic50_calc Determine IC₅₀ vs. Agonist (e.g., CGS21680) functional_assay->ic50_calc schild_analysis Schild Analysis ic50_calc->schild_analysis schild_analysis->end

Caption: Integrated workflow for in vitro pharmacological profiling.
Protocol: Radioligand Binding for Affinity and Selectivity

Causality: This experiment directly measures the compound's ability to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of binding affinity. By performing this assay on all four adenosine receptor subtypes, we can quantify the compound's selectivity, a critical parameter for minimizing off-target effects.

Methodology:

  • Preparation: Utilize membrane preparations from CHO or HEK293 cells stably expressing the human A₂A, A₁, A₂B, or A₃ adenosine receptor.

  • Radioligand: Use a subtype-selective radiolabeled antagonist. For A₂AR, [³H]-SCH 58261 is a standard choice.[18]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of 5-(Piperazin-1-yl)pyrimidine hydrochloride (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table:

Receptor SubtypeKi (nM)Selectivity vs. A₂A (Fold)
A₂A [Experimental Value]1
A₁ [Experimental Value]Ki(A₁)/Ki(A₂A)
A₂B [Experimental Value]Ki(A₂B)/Ki(A₂A)
A₃ [Experimental Value]Ki(A₃)/Ki(A₂A)
Protocol: Functional Antagonism via cAMP Assay

Causality: This experiment validates the binding data by measuring the compound's effect on receptor function. By demonstrating a concentration-dependent blockade of agonist-induced cAMP production, we confirm that the compound is an antagonist. A parallel rightward shift in the agonist dose-response curve without a reduction in the maximal response is the hallmark of competitive antagonism.[19]

Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the human A₂A receptor into 96- or 384-well plates and culture overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 5-(Piperazin-1-yl)pyrimidine hydrochloride for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Add a fixed concentration of a potent A₂A agonist (e.g., CGS21680) to stimulate the receptor and incubate for an additional 15-30 minutes.[19] For Schild analysis, use a full dose-response curve of the agonist at several fixed concentrations of the antagonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a competitive ELISA.

  • Data Analysis:

    • IC₅₀ Determination: Plot the cAMP response against the log concentration of the antagonist and fit to a four-parameter logistic equation to determine the IC₅₀.

    • Schild Analysis: Plot the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of a linear regression with a slope of 1 provides the pA₂ value, a functional measure of antagonist potency. A slope not significantly different from unity is strong evidence for competitive antagonism.

Chapter 4: In Vivo Evaluation in Preclinical Models

After establishing a robust in vitro profile, the next critical step is to assess the compound's efficacy in relevant animal models that recapitulate aspects of human disease.

Protocol: Parkinson's Disease Model (Haloperidol-Induced Catalepsy)

Causality: This model assesses the central nervous system activity of the A₂AR antagonist. Haloperidol, a dopamine D₂ receptor antagonist, induces a cataleptic state (a failure to correct an externally imposed posture) in rodents. Since A₂AR antagonism potentiates dopaminergic signaling in the striatum, an effective A₂AR antagonist is expected to reverse this catalepsy.[9][15]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Acclimation: Acclimate animals to the testing environment.

  • Compound Administration: Administer 5-(Piperazin-1-yl)pyrimidine hydrochloride or vehicle via a relevant route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Catalepsy Induction: After a set pre-treatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to all animals.

  • Catalepsy Assessment: At various time points post-haloperidol (e.g., 30, 60, 90, 120 minutes), measure the duration of catalepsy. This is typically done by placing the rat's forepaws on an elevated bar and measuring the time until it corrects its posture.

  • Data Analysis: Compare the duration of catalepsy in the compound-treated groups to the vehicle-treated group. A statistically significant reduction in cataleptic time indicates anti-parkinsonian-like activity.

Protocol: Immuno-Oncology Model (Syngeneic Mouse Tumor)

Causality: This experiment evaluates the compound's ability to modulate the tumor immune microenvironment and inhibit tumor growth. In an immunocompetent mouse, an A₂AR antagonist is hypothesized to block adenosine-mediated immunosuppression, thereby enhancing the endogenous anti-tumor immune response.[6][11]

Methodology:

  • Animals and Cell Line: Use C57BL/6 mice and a syngeneic tumor cell line such as MC38 (colon adenocarcinoma) or B16-F10 (melanoma).

  • Tumor Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10⁶) into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, Test Compound, anti-PD-1 antibody, Test Compound + anti-PD-1).

  • Dosing: Administer treatments according to a pre-defined schedule (e.g., test compound daily by oral gavage, anti-PD-1 twice weekly by i.p. injection).

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the vehicle group reach a pre-determined endpoint size or for a defined duration. Analyze tumor growth inhibition and survival benefit. Optional: Collect tumors at the end of the study for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

IO_Study_Design cluster_treatment Treatment Phase (e.g., 21 days) start Day 0: Implant MC38 Tumor Cells in C57BL/6 Mice day7 Day ~7: Tumors Palpable (50-100 mm³) start->day7 randomize Randomize Mice into 4 Groups day7->randomize g1 Group 1: Vehicle randomize->g1 g2 Group 2: 5-(Pip-Pyr) HCl randomize->g2 g3 Group 3: anti-PD-1 Ab randomize->g3 g4 Group 4: Combination randomize->g4 monitor Monitor Daily: Tumor Volume, Body Weight, Survival g1->monitor g2->monitor g3->monitor g4->monitor endpoint Study Endpoint: Analyze Tumor Growth and Survival Data monitor->endpoint

Caption: Experimental design for a preclinical immuno-oncology study.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the comprehensive evaluation of 5-(Piperazin-1-yl)pyrimidine hydrochloride as a novel A₂A adenosine receptor antagonist. The successful execution of these workflows—demonstrating potent and selective binding, competitive functional antagonism in vitro, and efficacy in relevant preclinical models of neurological disease or cancer—would establish a strong foundation for its further development.

Future work should focus on detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) profiling, comprehensive safety pharmacology studies, and potential lead optimization to enhance potency, selectivity, and drug-like properties. The insights gained from this systematic evaluation will be invaluable for advancing this and other promising non-xanthine antagonists toward clinical application.

References

  • Baraldi, P. G., Cacciari, B., & Spalluto, G. (2008). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Journal of Medicinal Chemistry, 51(23), 7594–7605. [Link]

  • Shook, B. C., & Jackson, P. F. (2011). Adenosine A2A Receptor Antagonists and Parkinson's Disease. ACS Chemical Neuroscience, 2(10), 555–567. [Link]

  • Allard, B., Longhi, M. S., Robson, S. C., & Stagg, J. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 881029. [Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34. [Link]

  • Lead Sciences. (n.d.). 5-(Piperazin-1-yl)pyrimidine hydrochloride. Lead Sciences. [Link]

  • Gessi, S., Varani, K., Merighi, S., & Borea, P. A. (2000). Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion. Blood, 96(4), 1486–1493. [Link]

  • Sitkovsky, M. V., & Hatfield, S. (2020). Lessons from the A2A Adenosine Receptor Antagonist–Enabled Tumor Regression and Survival in Patients with Treatment-Refractory Renal Cell Cancer. Cancer Discovery, 10(1), 19–21. [Link]

  • de Graaf, C., & IJzerman, A. P. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(23), 10518–10528. [Link]

  • Leone, R. D., & Horton, M. R. (2023). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Journal of Medicinal Chemistry, 66(15), 10243–10260. [Link]

  • Jacobson, K. A., & Müller, C. E. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology, 180(16), 2085–2108. [Link]

  • Wikipedia contributors. (2023). Adenosine A2A receptor. Wikipedia. [Link]

  • Dionisotti, S., Zocchi, C., Varani, K., Borea, P. A., & Ongini, E. (1997). Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261. British Journal of Pharmacology, 121(3), 353–360. [Link]

  • Kanda, T., Kase, H., & Shiozaki, S. (2006). In vitro pharmacological profile of the A2A receptor antagonist istradefylline. European Journal of Pharmacology, 530(1-2), 89–95. [Link]

  • Squarcialupi, L., Dal Ben, D., & Polticelli, F. (2023). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(5), 4405. [Link]

  • Sridhar, M., & Rao, R. (2017). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan Journal of Chemistry, 10(1), 134-140. [Link]

  • Wikipedia contributors. (2023). Pyrimidinylpiperazine. Wikipedia. [Link]

  • Kiyonaka, S., & Abe, H. (2022). In vitro evolution of adenosine A2A receptor based on an antagonist binding using ribosome display. ChemRxiv. [Link]

  • Jaakola, V. P., Griffith, M. T., Hanson, M. A., Cherezov, V., Chien, E. Y., Lane, J. R., ... & Stevens, R. C. (2008). The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science, 322(5905), 1211–1217. [Link]

  • Bio-Rad. (n.d.). A2A receptor signaling Pathway Map. Bio-Rad. [Link]

  • Green, M. F., & Aldous, D. J. (2007). Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. Journal of Medicinal Chemistry, 50(5), 838–847. [Link]

  • Proteopedia. (2021). Adenosine A2A receptor. Proteopedia. [Link]

  • Wikipedia contributors. (2024). Piperazine. Wikipedia. [Link]

  • Al-Ostath, A. I., Ghattas, M. A., Bardaweel, S. K., & Al-Far, D. (2024). Novel piperazine–pyrimidine hybrids as potential anticancer agents against MCF-7 breast carcinoma: Synthesis, antimicrobial activity, antioxidant evaluation, and computational insights. Journal of Molecular Structure, 1300, 137255. [Link]

  • Congreve, M., Andrews, S. P., & Doré, A. S. (2012). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8682–8691. [Link]

Sources

Foundational

Technical Guide: Molecular Docking of 5-(Piperazin-1-yl)pyrimidine Hydrochloride Scaffolds

[1] Executive Summary The 5-(piperazin-1-yl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for serotonin receptor ligands (5-HT1A, 5-HT2A, 5-HT7), dopamine an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 5-(piperazin-1-yl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for serotonin receptor ligands (5-HT1A, 5-HT2A, 5-HT7), dopamine antagonists, and specific kinase inhibitors.[1] The designation of the molecule as a hydrochloride salt is not merely a formulation detail; it provides the critical structural cue for molecular modeling: the piperazine secondary amine is protonated at physiological pH.

This guide provides a rigorous, self-validating protocol for docking this scaffold. Unlike generic docking tutorials, this document focuses on the specific challenges of the piperazine-pyrimidine interface: handling the cationic protonation state, managing the chair conformation flexibility, and targeting the conserved aspartate salt bridge mechanism inherent to aminergic GPCRs.

Part 1: Chemical & Pharmacological Intelligence[1]

Scaffold Analysis & Protonation States

To perform accurate docking, one must translate the chemical catalog name into a bioactive simulation entity.

  • The Salt Form: The "hydrochloride" (HCl) indicates that the secondary amine of the piperazine ring (N4 position) is basic.

  • Bioactive State: At physiological pH (7.4), the pKa of this secondary amine is typically ~9.0–9.8. Therefore, the molecule exists predominantly as a cation .

  • Simulation Consequence: You must remove the chloride counter-ion and protonate the N4 nitrogen . Failure to do so will result in a neutral molecule that fails to form the essential electrostatic interactions (salt bridges) with the target protein, yielding false-negative docking scores.

Target Class Profiling

While this scaffold can bind kinases, its primary utility is in Aminergic GPCRs .[1][2]

  • Primary Interaction: The protonated piperazine nitrogen forms an ionic salt bridge with a conserved Aspartate (Asp3.32) residue in Transmembrane Helix 3 (TM3).

  • Secondary Interaction: The pyrimidine ring participates in T-shaped

    
    -stacking or edge-to-face interactions with aromatic residues (Phe/Trp) in TM6 or TM7.[1]
    

Part 2: Pre-Docking Preparation Workflows

This section details the preparation required to ensure scientific integrity. The workflow is visualized below.

Visualization: Preparation Workflow

DockingWorkflow cluster_QC Quality Control Checkpoints RawLigand Raw Ligand (HCl Salt) LigandPrep Ligand Prep 1. Desalt (Remove Cl-) 2. Protonate (pH 7.4) 3. Minz (MMFF94) RawLigand->LigandPrep ConfSearch Conformation Search (Chair/Boat) LigandPrep->ConfSearch Docking Docking Algorithm (Lamarckian GA) ConfSearch->Docking RawProtein Raw Protein (PDB Import) ProtPrep Protein Prep 1. Strip Waters 2. Fix Sidechains 3. H-Bond Opt RawProtein->ProtPrep GridGen Grid Generation Focus: Asp3.32 ProtPrep->GridGen GridGen->Docking

Figure 1: Critical path workflow for preparing the piperazine-pyrimidine scaffold and receptor target. Note the parallel processing of ligand and protein before convergence at the docking step.

Ligand Preparation Protocol

Objective: Generate the bioactive conformer.

  • Desalting: Delete the HCl moiety.

  • Protonation: Set pH to 7.4. Verify that the piperazine N4 is protonated (+1 charge).

  • Geometry Optimization: Minimize energy using the MMFF94 or OPLS3e force field.

    • Critical Check: Ensure the piperazine ring adopts the low-energy chair conformation . The boat conformation is high-energy and rarely bioactive unless constrained by bulky substituents.

  • Stereoisomer Generation: If the pyrimidine ring has chiral substituents, generate all stereoisomers.

Protein Preparation Protocol

Objective: Prepare the receptor (e.g., 5-HT1A, PDB ID: 7E2X) for electrostatic recognition.[1][2]

  • Import: Load PDB structure.

  • Clean: Remove solvent molecules. Exception: Keep water molecules that bridge the ligand and protein (rare for this specific scaffold, but check crystal structure).

  • Protonation: Add hydrogens. Optimize H-bond network (flip Asn/Gln/His).

  • Restraint (Optional): If the pocket is highly flexible, consider "Induced Fit Docking" (IFD). For standard rigid docking, ensure the Asp3.32 side chain is accessible.[1]

Part 3: Docking Methodology

Grid Box Definition

The definition of the search space is the most common source of error.

  • Center: Do not use the geometric center of the protein. Center the grid on the orthosteric binding pocket .

  • Reference: If a co-crystallized ligand exists (e.g., serotonin), use its centroid.[1]

  • Dimensions:

    
     Å is usually sufficient.
    
  • Validation: Ensure the box encloses the conserved Aspartate (TM3) and Phenylalanine (TM6).

Docking Parameters (AutoDock Vina / Glide Standard)
  • Algorithm: Genetic Algorithm (Lamarckian GA) is preferred for this scaffold due to the rotatable bonds between the piperazine and pyrimidine rings.

  • Exhaustiveness: Set to 8 (Vina) or Standard Precision (Glide). High precision is recommended if the pyrimidine has a long "tail" substituent.

  • Scoring Function: Use a function that heavily weights electrostatic interactions and hydrogen bonding , as the salt bridge is the primary driver of affinity.

Part 4: Post-Docking Analysis & Interpretation

Interaction Profiling

A high docking score (negative


) is meaningless without the correct interaction fingerprint. Use the following table to validate your poses.

Table 1: Critical Interaction Fingerprint for 5-(Piperazin-1-yl)pyrimidine

Interaction TypeLigand AtomReceptor Residue (GPCR Class A)Energetic ContributionStatus
Salt Bridge Piperazine N4 (+)Asp3.32 (Aspartate)High (~3–5 kcal/mol)MANDATORY

-

Stacking
Pyrimidine RingPhe6.51 / Phe6.52MediumDesirable
H-Bond Pyrimidine N1/N3Ser/Thr/Tyr (TM5/TM7)Low-MediumVariable
Cation-

Piperazine N4 (+)Phe/Tyr/Trp (Aromatic Cage)MediumCommon
Visualization: Signaling & Interaction Pathway

InteractionMap Ligand_N4 Piperazine N4 (Cationic) Asp332 Asp3.32 (Anionic Anchor) Ligand_N4->Asp332 Salt Bridge (Electrostatic) Phe652 Phe6.52 (Aromatic Wall) Ligand_N4->Phe652 Cation-Pi Ligand_Ring Pyrimidine Ring (Aromatic) Ligand_Ring->Phe652 Pi-Pi Stacking Trp648 Trp6.48 (Toggle Switch) Phe652->Trp648 Steric Clash / Conformational Change Activation Receptor Activation (G-Protein Coupling) Trp648->Activation Helix 6 Movement

Figure 2: Pharmacophore interaction map showing the mechanism of action. The salt bridge (Blue) anchors the ligand, while the aromatic stacking (Red) orients the molecule to trigger the toggle switch (Trp6.48) leading to receptor activation.

Part 5: Validation & Quality Control[1]

The "Redocking" Test

Before trusting your results for the 5-(piperazin-1-yl)pyrimidine derivative:

  • Take the native ligand out of the crystal structure (e.g., 5-HT from 7E2X).

  • Prep it using the exact same protocol described in Section 2.

  • Dock it back into the protein.

  • Metric: The RMSD (Root Mean Square Deviation) between your docked pose and the crystal pose must be < 2.0 Å . If it is > 2.0 Å, your protocol is flawed (likely incorrect protonation or grid placement).[1]

Decoy Analysis

If screening a library of these derivatives:

  • Include known non-binders (decoys) in your set.

  • Your protocol should rank active piperazine derivatives significantly better (more negative scores) than the decoys.

References

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications.[1][2] Nature Reviews Drug Discovery, 3(11), 935–949.[1] Link

  • Michino, M., et al. (2015). Structural Insights into the Function of Serotonin 5-HT1A Receptors.[1][2] Journal of Chemical Information and Modeling, 55(11).[1] Link[1]

  • Allen, J. A., & Roth, B. L. (2011). Molecular Docking of GPCR Ligands: The Role of the Conserved Aspartate in TM3.[1][2] Annual Review of Pharmacology and Toxicology, 51, 1-20.[1] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] Link[1]

  • Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024.[1] Link

Sources

Exploratory

Characterization of Metabolites Derived from the 5-(Piperazin-1-yl)pyrimidine Scaffold

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Executive Summary The 5-(Piperazin-1-yl)pyrimidine moiety acts as a critical pharmacophore in various kinase inhibitors (e.g., imatinib analogs), GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

The 5-(Piperazin-1-yl)pyrimidine moiety acts as a critical pharmacophore in various kinase inhibitors (e.g., imatinib analogs), GPCR ligands (e.g., buspirone analogs), and designer psychotropics. Its metabolic profile is dominated by the high reactivity of the piperazine ring, which serves as a "metabolic soft spot" for Cytochrome P450 (CYP) enzymes.

This guide details the technical workflow for characterizing metabolites of this scaffold, emphasizing the differentiation between stable Phase I/II metabolites and reactive intermediates (iminium ions) that pose idiosyncratic toxicity risks.

Part 1: Structural Context & Metabolic Susceptibility

The Scaffold Analysis

The 5-(Piperazin-1-yl)pyrimidine hydrochloride structure consists of an electron-deficient pyrimidine ring coupled to a saturated, nitrogen-rich piperazine ring.

  • Pyrimidine Ring: Generally resistant to oxidative metabolism due to electron deficiency. However, bioactivation can occur if electron-donating groups are present on the ring.

  • Piperazine Ring: The primary site of metabolism (SOM). The secondary amine (N1) and the tertiary amine (N4, attached to pyrimidine) dictate the metabolic fate.

    • 
      -Carbon Hydroxylation:  The carbons adjacent to the nitrogen atoms are highly susceptible to CYP-mediated hydroxylation.
      
    • N-Oxidation: Direct oxidation of the nitrogen atoms.

In Silico Prediction

Before wet-lab experimentation, run SOM prediction algorithms (e.g., SMARTCyp or Xenosite).

  • Prediction: Expect high "Metabolic Stability Score" penalties at the piperazine

    
    -carbons.
    
  • Alert: The formation of iminium ions (2-electron oxidation) or nitrenium ions is a known liability of piperazine scaffolds.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the characterization must be performed using a differential incubation system.

Incubation Systems

Objective: Distinguish CYP-mediated Phase I metabolism from Phase II conjugation and cytosolic non-CYP metabolism.

SystemComponentsPurposeTime Points
System A: Phase I (Microsomal) Human Liver Microsomes (HLM) (0.5 mg/mL) + NADPH (1 mM) + MgCl₂ (3 mM)Isolates CYP450 and FMO activity.0, 15, 30, 60 min
System B: Phase II (Cytosolic) HLM + UDPGA (2 mM) + Alamethicin (25 µg/mL)Activates UGTs for glucuronidation assessment.0, 30, 60 min
System C: Reactive Trapping HLM + NADPH + GSH (5 mM) or KCN (1 mM) Traps soft (GSH) and hard (KCN) electrophiles.60 min
Control Heat-inactivated microsomesRules out chemical instability.60 min
Sample Preparation (Quenching)
  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Precipitation: Centrifuge at 4,000 x g for 20 min at 4°C.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in 95:5 Water:ACN (0.1% Formic Acid).

Part 3: Analytical Strategy (LC-HRMS)

Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., HSS T3), 1.8 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10-15 minutes. Note: Piperazine metabolites are polar; ensure early retention is captured.

Mass Defect Filtering (MDF)

Piperazine metabolites often retain the core mass defect of the parent.

  • Filter Settings: Parent Mass Defect ± 50 mDa.

  • Rationale: Removes high-background matrix ions, highlighting drug-related peaks.

Fragmentation Patterns (MS/MS)

The 5-(Piperazin-1-yl)pyrimidine scaffold yields characteristic fragments useful for structural elucidation:

  • Diagnostic Ion 1 (Pyrimidine): Cleavage of the C-N bond between rings often leaves the pyrimidine cation.

  • Diagnostic Ion 2 (Piperazine): Ring fragmentation typically yields m/z 56, 70, or 85 (C4H8N+ series).

  • Neutral Loss: Loss of 176.0321 Da indicates Glucuronidation.

Part 4: Characterization of Key Metabolites

The following table summarizes the expected metabolites based on the scaffold's chemistry.

Metabolite Summary Table
IDBiotransformation

Mass (Da)
Formula ChangeCharacteristic MS/MS Feature
M1 N-Oxidation +15.9949+OLoss of 16 Da (oxygen) or 18 Da (water) in MS2.
M2 Hydroxylation +15.9949+OStable peak; retention time shift vs N-oxide.
M3 Ring Opening +32.0000+O2Formation of ethylenediamine derivative (via dicarbonyl).
M4 N-Glucuronidation +176.0321+C6H8O6Neutral loss of 176 Da; polar retention time.
M5 GSH Adduct +305.0681+C10H15N3O6SCharacteristic GSH fragment (m/z 272, 143).
M6 Cyanide Adduct +25.0000+CN -HIndicates Iminium ion trapping.
Pathway Visualization

The following diagram illustrates the logical flow from the parent compound to stable and reactive metabolites.

MetabolicPathway Parent 5-(Piperazin-1-yl)pyrimidine (Parent) N_Oxide M1: N-Oxide (+16 Da) Parent->N_Oxide FMO / CYP Hydroxyl M2: a-Carbon Hydroxyl (+16 Da / Unstable) Parent->Hydroxyl CYP (a-carbon oxidation) Glucuronide M4: N-Glucuronide (+176 Da) Parent->Glucuronide UGT (Direct N-Gluc) RingOpen M3: Ring Opening (Ethylenediamine deriv.) Hydroxyl->RingOpen Hydrolysis Iminium Reactive Iminium Ion (Electrophile) Hydroxyl->Iminium -H2O (Dehydration) GSH_Adduct M5: GSH Adduct (Trapped) Iminium->GSH_Adduct + GSH CN_Adduct M6: Cyanide Adduct (Trapped) Iminium->CN_Adduct + KCN

Caption: Metabolic fate of the piperazine-pyrimidine scaffold, highlighting the divergence between stable oxidation/conjugation and reactive iminium ion formation.

Part 5: Reactive Metabolite Assessment (Critical Safety Check)

The piperazine ring is notorious for bioactivation.[2] The formation of iminium ions is a key mechanism for idiosyncratic drug toxicity (IDT).

The Mechanism
  • 
    -Hydroxylation:  CYP enzymes hydroxylate the carbon alpha to the secondary amine.
    
  • Dehydration: The resulting carbinolamine loses water to form a cyclic iminium ion (electrophile).

  • Covalent Binding: This electrophile can bind to cysteine residues on proteins (haptenization), triggering an immune response.

Trapping Experiment Workflow

To confirm this pathway, perform the incubation (Section 2.1, System C) with Potassium Cyanide (KCN).

  • Why KCN? Cyanide is a "hard" nucleophile that efficiently traps "hard" iminium ions, whereas GSH (soft nucleophile) may not react as readily with this specific species.

  • Data Interpretation: Look for a mass shift of +25 Da (Addition of CN [26] minus Proton [1]).

    • Observation: If M+25 is detected in KCN samples but absent in control, the scaffold is generating reactive iminium species.

Part 6: Analytical Workflow Diagram

Workflow Start Compound (Piperazine-Pyrimidine) Incubation Incubation (HLM +/- NADPH) Start->Incubation Quench Quench & Centrifuge (ACN Precipitation) Incubation->Quench LCMS LC-HRMS Analysis (Q-TOF/Orbitrap) Quench->LCMS MDF Mass Defect Filtering (Data Processing) LCMS->MDF ID Structure Elucidation (MS/MS Interpretation) MDF->ID

Caption: Step-by-step MetID workflow from biological incubation to structural elucidation.[3]

References

  • Kalgutkar, A. S., et al. (2005). Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline.[4][5] Chemical Research in Toxicology.[4] Link

  • Grillo, M. P. (2015).[4] Detecting reactive drug metabolites for reducing the potential for drug toxicity.[4][6] Expert Opinion on Drug Metabolism & Toxicology.[4] Link

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.[7] Link

  • Dalvie, D., et al. (2009). Assessment of reactive metabolites during drug discovery and development.[4][6][7][8] Chemical Research in Toxicology.[4] Link

  • Zeidan, N., et al. (2023).[9] Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach.[9] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

Sources

Foundational

Technical Guide: Investigating the Antimicrobial Activity of Pyrimidine-Piperazine Derivatives

Executive Summary The fusion of pyrimidine and piperazine pharmacophores represents a high-priority strategy in overcoming multidrug-resistant (MDR) bacterial strains. Pyrimidines serve as bio-isosteres of nucleic acid b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrimidine and piperazine pharmacophores represents a high-priority strategy in overcoming multidrug-resistant (MDR) bacterial strains. Pyrimidines serve as bio-isosteres of nucleic acid bases, while piperazine rings provide favorable pharmacokinetic properties (solubility, bioavailability) and act as flexible linkers that facilitate binding to enzyme active sites.

This guide provides a rigorous, self-validating framework for evaluating these derivatives. It moves beyond basic screening to establish a mechanism-based data package suitable for Investigational New Drug (IND) enabling studies.

Rational Design & Structure-Activity Relationship (SAR)

Before screening, experimental design must be grounded in the structural logic of the molecule. The antimicrobial potency of pyrimidine-piperazine derivatives generally adheres to the following SAR principles:

  • The Core Scaffold: The pyrimidine ring acts as the central hub. Substitutions at positions C-2 and C-4 are critical for target engagement.

  • The Linker (Piperazine): The N-1 nitrogen of the piperazine usually attaches to the pyrimidine. The N-4 nitrogen is the "diversity vector"—attachment of aryl or heteroaryl groups here dictates spectrum of activity.

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as -Cl, -F, or -NO₂ on the N-4 phenyl ring significantly enhance lipophilicity and membrane penetration, often correlating with lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria like S. aureus [1].

Phase I: High-Fidelity In Vitro Screening

Objective: Determine potency using standardized, reproducible metrics.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead candidate selection.

AntimicrobialWorkflow Synthesis Library Synthesis (Pyrimidine-Piperazine) Screening Primary Screen (Resazurin Assay) Synthesis->Screening 100+ Compounds Validation Quantitative MIC (CLSI M07 Broth Microdilution) Screening->Validation Hits (<10 µg/mL) Mechanism MoA Elucidation (DNA Gyrase/Time-Kill) Validation->Mechanism Lead Candidates Toxicity Safety Profiling (Hemolysis/Cytotoxicity) Mechanism->Toxicity Selectivity Index Toxicity->Synthesis SAR Refinement Loop

Caption: Iterative workflow for filtering pyrimidine-piperazine derivatives from synthesis to lead optimization.

Protocol: CLSI Broth Microdilution (Gold Standard)

While rapid colorimetric assays exist, the CLSI M07-A10 standard is required for regulatory-grade data [2].

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential for standardizing divalent cations (Ca²⁺, Mg²⁺) which affect the activity of membrane-active agents and quinolones.

  • Inoculum: 5 × 10⁵ CFU/mL (final well concentration).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrimidine-piperazine derivative in DMSO. Ensure final DMSO concentration in the assay well is <1% to prevent solvent toxicity.

  • Serial Dilution: Prepare 2-fold serial dilutions in CAMHB across a 96-well plate (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Prepare a 0.5 McFarland standard bacterial suspension (approx. 1.5 × 10⁸ CFU/mL). Dilute this 1:150 in broth to reach 1 × 10⁶ CFU/mL. Add 50 µL of this to 50 µL of drug solution (Final: 5 × 10⁵ CFU/mL).

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for Staphylococcus spp.).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

High-Throughput Modification: Resazurin Assay

To screen large libraries, modify the above protocol by adding Resazurin (7-hydroxy-3H-phenoxazin-3-one) .

  • Add: 30 µL of 0.015% resazurin solution to wells after incubation.

  • Incubate: Additional 2–4 hours.

  • Result: Blue (Resazurin) = No Growth (Inhibition). Pink (Resorufin) = Growth (Metabolic Activity). This removes visual ambiguity [3].

Phase II: Mechanistic Elucidation (MoA)

Objective: Prove the drug targets bacterial physiology rather than acting as a non-specific toxin.

Pyrimidine-piperazine derivatives frequently target DNA Gyrase (Topoisomerase II) or Topoisomerase IV , mimicking the action of fluoroquinolones by stabilizing the DNA-enzyme cleavage complex [4].

Mechanism Visualization: DNA Gyrase Inhibition

MoA_Pathway Drug Pyrimidine-Piperazine Derivative Gyrase DNA Gyrase (A2B2 Complex) Drug->Gyrase Targets GyrB ATP site OR Stabilizes Cleavage Complex Drug-Enzyme-DNA Ternary Complex Drug->Complex Traps DNA Bacterial DNA (Supercoiled) Gyrase->DNA Binds Gyrase->Complex Stabilization Replication Replication Fork Arrest Complex->Replication Blocks Death Double-Strand Breaks (Bactericidal) Replication->Death Accumulation of DNA Damage

Caption: Pathway of bactericidal action via DNA Gyrase poisoning and replication fork arrest.

Protocol: Time-Kill Kinetics

This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity.

  • Setup: Prepare 10 mL of CAMHB containing the drug at 4× MIC.

  • Inoculation: Add bacteria to reach ~5 × 10⁵ CFU/mL.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto agar. Count colonies after 24h incubation.

  • Analysis: Plot Log₁₀(CFU/mL) vs. Time.

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) from the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Data Presentation Standards

When compiling your data package, summarize quantitative metrics in structured comparison tables.

Table 1: Example Data Structure for Lead Candidates

Compound IDR-Group (N-4)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]MBC/MIC RatioCytotoxicity (CC₅₀) [µM]Selectivity Index (SI)
PP-01 Phenyl32642 (Static)>100>3
PP-05 4-Cl-Phenyl4161 (Cidal)8521.2
PP-09 4-NO₂-Phenyl281 (Cidal)9246
Cipro (Ctrl) -0.50.0151>200>400

Note: A Selectivity Index (CC₅₀ / MIC) > 10 is generally considered a threshold for a promising lead.

References

  • Aggarwal, S., et al. (2025).[1] Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Topics in Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

  • Mayer, C., et al. (2014). DNA gyrase inhibitors: An analysis of the patent literature. Expert Opinion on Therapeutic Patents.

Sources

Exploratory

5-(Piperazin-1-yl)pyrimidine hydrochloride pharmacology and toxicology profile

The following technical guide is structured as a high-level monograph for research and development professionals. It distinguishes the specific 5-isomer from its more famous regioisomer (the 2-isomer metabolite), focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It distinguishes the specific 5-isomer from its more famous regioisomer (the 2-isomer metabolite), focusing on its role as a privileged scaffold in medicinal chemistry.[1]

CAS Registry Number: 1429056-39-2 (HCl salt) | Molecular Formula: C₈H₁₂N₄[1]·xHCl

Executive Summary & Chemical Identity

5-(Piperazin-1-yl)pyrimidine hydrochloride is a bicyclic heteroaromatic building block used extensively in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of a pyrimidine ring substituted at the meta-like 5-position with a piperazine moiety.[1]

Crucial Distinction: Researchers must distinguish this compound from its regioisomer, 1-(2-pyrimidinyl)piperazine (1-PP) .[1] While 1-PP is a pharmacologically active metabolite of azapirone anxiolytics (e.g., buspirone) with high affinity for 5-HT1A and


-adrenergic receptors, the 5-isomer  discussed here primarily serves as a "privileged scaffold."[1] It is engineered to improve the physicochemical properties (solubility, basicity) of drug candidates while positioning the pyrimidine ring for hinge-binding interactions in kinase domains.[1]
Physicochemical Profile
PropertyValue / DescriptorRelevance
Molecular Weight ~200.67 g/mol (Mono-HCl)Fragment-based drug discovery (FBDD) compliant.[1]
pKa (Piperazine N) ~8.5 - 9.2 (Predicted)Ensures ionization at physiological pH; improves solubility.[1]
LogP (Free Base) ~0.1 - 0.5Low lipophilicity; ideal for lowering LogP of hydrophobic cores.[1]
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsFacilitates interactions with solvent and protein residues.[1]
Electronic Character Electron-deficient pyrimidineReduces metabolic oxidation susceptibility of the aromatic ring.[1]

Pharmacological Applications (Medicinal Chemistry)

The "Solubilizing Hinge-Binder" Concept

In modern oncology drug discovery, the 5-(piperazin-1-yl)pyrimidine motif is frequently embedded into larger scaffolds.[1]

  • The Pyrimidine Role: The nitrogen atoms (N1/N3) of the pyrimidine ring often serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes (e.g., CDK, JAK, or EGFR families).[1]

  • The Piperazine Role: Attached at the 5-position (pointing towards the solvent-exposed region), the piperazine ring acts as a solubilizing tail.[1] The basic nitrogen forms a salt bridge with acidic residues (e.g., Asp or Glu) at the binding pocket entrance, enhancing potency and selectivity.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of this scaffold in a hypothetical kinase inhibitor context.

G cluster_0 Therapeutic Utility Scaffold 5-(Piperazin-1-yl)pyrimidine Core Scaffold Interaction1 Pyrimidine N1/N3: Hinge Region H-Bonding Scaffold->Interaction1 Primary Binding Interaction2 Piperazine NH: Solvent Front Interaction (Solubility/Salt Bridge) Scaffold->Interaction2 Pharmacokinetic Opt. Interaction3 C5 Substitution: Vector Control (Geometry) Scaffold->Interaction3 Structural Rigidity Kinase Kinase Inhibitors (CDK/JAK/mTOR) Interaction1->Kinase GPCR GPCR Ligands (Dopamine/Serotonin) Interaction2->GPCR

Caption: Functional decomposition of the 5-(piperazin-1-yl)pyrimidine scaffold showing its dual role in binding affinity and pharmacokinetic optimization.[1]

Toxicology & Safety Profile

As an intermediate, comprehensive in vivo toxicology data is less abundant than for marketed drugs. However, the profile is derived from the properties of its constituent parts (piperazines and halopyrimidines) and Safety Data Sheet (SDS) classifications.[1]

Acute Toxicity & GHS Classification[1][2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin irritation and serious eye irritation.[1][2][4]

    • H335: May cause respiratory irritation.[1][2][4]

Specific Toxicological Mechanisms
  • Piperazine Sensitivity: Piperazine derivatives are known sensitizers.[1] Repeated inhalation or skin contact may lead to allergic dermatitis or respiratory sensitization (asthma-like symptoms).[1]

  • Corrosivity (Salt Form): The hydrochloride salt is acidic.[1] upon contact with mucous membranes, it hydrolyzes to release protons, causing immediate irritation to the respiratory tract and eyes.[1]

  • Genotoxicity: Pyrimidine derivatives can occasionally intercalate DNA or interfere with nucleotide synthesis.[1] However, without specific functional groups (like alkylating mustards), the genotoxic risk of this specific scaffold is considered low but requires standard Ames testing during development.[1]

Experimental Protocols

Synthesis Strategy (Buchwald-Hartwig Coupling)

Direct nucleophilic aromatic substitution (


) is difficult at the pyrimidine 5-position because it is not sufficiently electron-deficient compared to the 2- or 4-positions.[1] Therefore, Palladium-catalyzed C-N cross-coupling is the industry standard method.[1]

Reaction Scheme Logic:

  • Start: 5-Bromopyrimidine + N-Boc-piperazine.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos or BINAP).[1]

  • Deprotection: Removal of Boc group using HCl/Dioxane to yield the target hydrochloride salt.[1]

Detailed Protocol:
  • Reagents:

    • 5-Bromopyrimidine (1.0 eq)[1]

    • tert-Butyl piperazine-1-carboxylate (1.2 eq)[1]

    • 
       (2.0 eq) or NaOtBu (1.5 eq)[1]
      
    • Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)[1]

    • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

  • Procedure:

    • Charge an oven-dried flask with 5-bromopyrimidine, N-Boc-piperazine, base, and catalyst system under Argon atmosphere.

    • Add degassed 1,4-dioxane.[1]

    • Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: M+H of Boc-intermediate).

    • Cool, filter through Celite, and concentrate in vacuo.[1]

    • Purify the intermediate via silica gel flash chromatography (Hexane/EtOAc).[1]

  • Salt Formation (The "Hydrochloride" Step):

    • Dissolve the purified Boc-intermediate in minimal Dichloromethane (DCM).[1]

    • Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours. A white precipitate will form.[1]

    • Filter the solid, wash with diethyl ether (to remove excess HCl), and dry under high vacuum.[1]

    • Yield: Typically 85-95% for the deprotection step.[1]

Workflow Visualization

Synthesis Start Start: 5-Bromopyrimidine + N-Boc-Piperazine Coupling Pd-Catalyzed Coupling (Pd/Xantphos, 100°C) Start->Coupling C-N Bond Formation Intermediate Boc-Protected Intermediate Coupling->Intermediate Purification Deprotection Acid Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Product Final Product: 5-(Piperazin-1-yl)pyrimidine HCl Deprotection->Product Precipitation

Caption: Synthetic workflow for generating the hydrochloride salt via Buchwald-Hartwig amination.

Handling and Storage Recommendations

To maintain scientific integrity and safety during experimentation:

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.[1] Moisture absorption will alter the molecular weight calculation during dosing.[1]

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM or Acetone.

  • Stability: The pyrimidine ring is stable to oxidation, but the secondary amine of the piperazine is prone to N-oxidation or carbamate formation if exposed to atmospheric

    
     over long periods.[1]
    

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. (Note: Used for comparative pharmacology of the regioisomer).[1] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Protocol grounding for C-N coupling). Retrieved from [Link]

  • Blair, J. A., et al. (2019).[1] Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary This application note details the optimized synthesis of 5-(piperazin-1-yl)pyrimidine hydrochloride , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., JAK, CDK) and G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 5-(piperazin-1-yl)pyrimidine hydrochloride , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1]

Unlike the 2-, 4-, or 6-positions of the pyrimidine ring, the 5-position is electronically neutral (pseudo-meta), rendering it unreactive toward classical Nucleophilic Aromatic Substitution (


). Consequently, direct displacement of 5-halopyrimidines with piperazine results in poor yields or no reaction.[1]

This protocol utilizes a Buchwald-Hartwig Cross-Coupling strategy to install the piperazine moiety, followed by a controlled acid-mediated deprotection to isolate the stable hydrochloride salt.[1] This route ensures high regioselectivity, reproducibility, and scalability.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases:

  • C–N Bond Formation: Palladium-catalyzed coupling of 5-bromopyrimidine and tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[1]

  • Deprotection/Salt Formation: Cleavage of the Boc group using anhydrous HCl in dioxane to precipitate the target salt directly.

Reaction Scheme (Graphviz)

ReactionScheme SM1 5-Bromopyrimidine Inter Intermediate: tert-butyl 4-(pyrimidin-5-yl) piperazine-1-carboxylate SM1->Inter Pd2(dba)3, Xantphos Cs2CO3, Toluene 100°C, 12h SM2 1-Boc-Piperazine SM2->Inter Pd2(dba)3, Xantphos Cs2CO3, Toluene 100°C, 12h Prod Target Product: 5-(Piperazin-1-yl)pyrimidine Hydrochloride Inter->Prod 4M HCl in Dioxane RT, 2h

Caption: Two-step synthetic route utilizing Pd-catalyzed amination followed by acid deprotection.

Phase 1: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate.

Mechanistic Insight

The 5-position of pyrimidine is electron-deficient relative to benzene but electron-rich relative to the 2/4/6 positions.[1] Therefore, oxidative addition of the Pd(0) catalyst into the C–Br bond is the rate-determining step.[1] We utilize Xantphos , a wide-bite-angle bidentate ligand, which stabilizes the Pd center during reductive elimination, favoring C–N bond formation over


-hydride elimination or dehalogenation.
Reagents & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
5-Bromopyrimidine 158.981.0Electrophile
1-Boc-piperazine 186.251.2Nucleophile

915.720.02 (2 mol%)Pre-catalyst
Xantphos 578.620.04 (4 mol%)Ligand

325.822.0Base
Toluene (Anhydrous) -10 V (mL/g)Solvent
Step-by-Step Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of

    
    .
    
  • Charging: Charge the flask with 5-Bromopyrimidine (1.0 eq), 1-Boc-piperazine (1.2 eq), and

    
     (2.0 eq).
    
  • Catalyst Addition: Add Xantphos (4 mol%) and

    
     (2 mol%).[1]
    
    • Note: Adding catalyst and ligand simultaneously allows for in situ formation of the active

      
       species.[1]
      
  • Solvent & Degassing: Add anhydrous toluene (10 volumes relative to bromide mass). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1) or LCMS.[1] Look for the disappearance of the bromide peak (

      
       shifts significantly).
      
  • Workup:

    • Cool to room temperature.[1][4]

    • Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Wash the pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography (

    
    , 0–50% EtOAc in Hexanes).
    
    • Target: The intermediate is a pale yellow solid.[5]

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc protecting group and isolate the hydrochloride salt.

Methodology

Using HCl in dioxane is superior to TFA for this application.[1][6] It avoids the formation of trifluoroacetate salts (which are hygroscopic) and allows the product to precipitate directly from the reaction mixture, minimizing purification steps.

Experimental Workflow (Graphviz)

WorkupFlow Step1 Dissolve Intermediate in Dichloromethane (DCM) Step2 Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C Step1->Step2 Step3 Stir at Room Temp (monitor CO2 evolution) Step2->Step3 Step4 Precipitation Occurs (White Solid) Step3->Step4 Step5 Filtration & Ether Wash Step4->Step5 Step6 Dry under Vacuum (40°C) Step5->Step6

Caption: Workflow for the clean isolation of the hydrochloride salt.

Step-by-Step Protocol
  • Dissolution: Dissolve the purified Boc-intermediate (from Phase 1) in a minimal amount of DCM (3 V) or Dioxane (3 V).

  • Acidification: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (5.0 – 10.0 eq) dropwise.

    • Observation: Gas evolution (

      
       and isobutylene) will be observed.[1]
      
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Endpoint: LCMS should show mass corresponding to the free amine (M+H = 165.[1]1) and total loss of the Boc-adduct (M+H = 265.2).

  • Isolation:

    • The product usually precipitates as a white solid.

    • Add Diethyl Ether (

      
      , 10 V) to complete the precipitation.
      
    • Filter the solid under nitrogen (the salt can be hygroscopic).[1]

    • Wash the filter cake with fresh

      
       (3 x 5 V) to remove excess HCl and organic impurities.[1]
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Analytical Characterization Data

Expected data for 5-(Piperazin-1-yl)pyrimidine hydrochloride :

  • Appearance: White to off-white crystalline solid.[1]

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.40 (br s, 2H, 
      
      
      
      ),[1]
    • 
       8.65 (s, 1H, Pyrimidine H-2),[1]
      
    • 
       8.50 (s, 2H, Pyrimidine H-4,6),[1]
      
    • 
       3.45 (m, 4H, Piperazine 
      
      
      
      ),[1]
    • 
       3.20 (m, 4H, Piperazine 
      
      
      
      ).[1]
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Oxygen poisoning of Pd catalyst.[1]Ensure rigorous degassing of toluene.[1] Use a glovebox if available.[1]
Incomplete Conversion Catalyst deactivation.Add an additional 1 mol% Pd/Ligand after 12h. Ensure temp is maintained at 100°C.
Sticky Solid (Phase 2) Hygroscopic salt / Excess Dioxane.[1]Triturate vigorously with diethyl ether or hexane.[1] Dry under high vacuum.
Regioselectivity Issues N/A for this substrate.5-bromopyrimidine has only one reactive site for Pd-coupling.

References

  • Buchwald-Hartwig Amination Mechanism & Conditions

    • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Reactivity of Pyrimidine Positions (C5 vs C2/4/6)

    • Schlosser, M. (2005).[1] The 5-Position of Pyrimidines: A "Meta"-Stable Site.[1] Helvetica Chimica Acta.

  • Deprotection Protocols (HCl/Dioxane)

    • Han, G., et al. (2001).[1] Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (General reference for Boc removal standards).

  • Specific Application of Xantphos in Heterocycles

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][7][8] Organic Letters.

Sources

Application

analytical methods for 5-(Piperazin-1-yl)pyrimidine hydrochloride quantification

Abstract This guide details the analytical protocols for the quantification of 5-(Piperazin-1-yl)pyrimidine hydrochloride , a polar, basic heterocyclic building block used in drug discovery (e.g., kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical protocols for the quantification of 5-(Piperazin-1-yl)pyrimidine hydrochloride , a polar, basic heterocyclic building block used in drug discovery (e.g., kinase inhibitors, GPCR ligands). Due to the high polarity of the piperazine moiety and the lack of strong chromophores, this compound presents significant retention and detection challenges in standard Reversed-Phase (RP) HPLC.

This document outlines two optimized methodologies:

  • Method A (QC & Assay): High-pH Reversed-Phase HPLC with Diode Array Detection (DAD) for purity and stoichiometry analysis.

  • Method B (Trace Analysis): HILIC-MS/MS for genotoxic impurity screening and low-level quantification.

Molecule Profile & Analytical Challenges

Compound: 5-(Piperazin-1-yl)pyrimidine Hydrochloride Chemical Nature: Hydrophilic, basic secondary amine. pKa: ~8.7 (piperazine secondary amine), ~1.3 (pyrimidine nitrogens). Solubility: Highly soluble in water; sparingly soluble in non-polar organic solvents.

Critical Analytical Hurdles:

  • Dewetting/Void Elution: Under standard acidic RP-HPLC conditions (pH 3.0), the molecule is doubly protonated and elutes near the void volume (

    
    ), preventing accurate quantification.
    
  • Peak Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, leading to asymmetric peaks.

  • Salt Interference: The hydrochloride counter-ion can suppress ionization in LC-MS if not chromatographically separated or diverted.

Analytical Decision Matrix

The choice of method depends on the required sensitivity and the matrix complexity.

MethodSelection Start Sample Type Conc Concentration Range Start->Conc HighConc > 0.1 mg/mL (Purity/Assay) Conc->HighConc LowConc < 100 ng/mL (Trace/PK) Conc->LowConc MethodA Method A: High-pH RP-HPLC (UV) HighConc->MethodA Robustness MethodB Method B: HILIC-MS/MS LowConc->MethodB Sensitivity

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: High-pH Reversed-Phase HPLC (UV-DAD)

Objective: Routine Quality Control (QC), Assay, and Purity determination. Mechanism: Operating at pH 10.0 suppresses the protonation of the piperazine amine (pKa ~8.7). This renders the molecule neutral/hydrophobic enough to retain on a C18 column without ion-pairing reagents.

Reagents:

  • Ammonium Bicarbonate (LC-MS grade)

  • Ammonium Hydroxide (28-30%)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q, 18.2 MΩ)

Protocol:

ParameterCondition
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid silica is mandatory for pH > 8) Dimensions: 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for basic amines)
Detection UV at 245 nm (Primary) and 210 nm (Secondary)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Start Gradient
12.0 60 Elution of Analyte
15.0 95 Wash
17.0 95 Hold
17.1 5 Re-equilibration

| 22.0 | 5 | End |

Scientific Rationale: Using a high pH buffer ensures the secondary amine is largely deprotonated. This increases the logD (distribution coefficient), forcing the molecule to interact with the C18 stationary phase rather than the aqueous mobile phase. Hybrid silica columns (e.g., Ethylene Bridged Hybrid - BEH) are required to prevent column dissolution at pH 10.

Method B: HILIC-MS/MS (Trace Analysis)

Objective: Genotoxic impurity screening or pharmacokinetic (PK) studies. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds via a water layer adsorbed to the stationary phase. This is ideal for the highly polar HCl salt form.

Protocol:

ParameterCondition
Column Waters Acquity BEH Amide or Merck SeQuant ZIC-HILIC Dimensions: 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
MS Source ESI Positive Mode (Electrospray Ionization)
Transitions MRM (Multiple Reaction Monitoring)

MS/MS Transitions (Indicative - Optimize on Instrument):

  • Precursor Ion: [M+H]⁺ = m/z 165.1

  • Quantifier Product: m/z 122.1 (Loss of ethylene/piperazine ring fragmentation)

  • Qualifier Product: m/z 80.0 (Pyrimidine ring fragment)

HILIC Gradient:

  • Start: 90% B (High organic for retention of polar species)

  • End: 50% B (Increase water to elute)

Scientific Rationale: HILIC uses high organic content (Acetonitrile) as the weak solvent. The polar piperazinyl pyrimidine partitions into the water-rich layer on the silica surface. This method provides 10-50x higher sensitivity than RP-HPLC because the high organic mobile phase enhances desolvation efficiency in the MS source.

Sample Preparation Workflow

Handling the hydrochloride salt requires specific attention to prevent chloride-induced precipitation in high-organic diluents.

SamplePrep RawSample Solid HCl Salt (Hygroscopic) Weighing Weigh 10 mg (Rapidly to avoid moisture) RawSample->Weighing Dissolution Dissolve in Water:MeOH (90:10) Ensures salt solubility Weighing->Dissolution Dilution Dilute to Range (0.1 - 1.0 mg/mL) Dissolution->Dilution Filter Filter (0.22 µm PVDF) Remove particulates Dilution->Filter Inject Inject to HPLC Filter->Inject

Figure 2: Sample preparation workflow emphasizing solubility management.

Critical Step: Do not dissolve the HCl salt directly in 100% Acetonitrile, as the salt may precipitate. Dissolve in water first, then dilute with organic solvent.

Validation Parameters (ICH Q2(R1))

To ensure the method is "fit for purpose," validate against these criteria:

  • Specificity: Inject the synthesis precursors (e.g., 5-bromopyrimidine, piperazine). Ensure resolution (

    
    ) > 1.5 between the product and impurities.
    
  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    
     should be > 0.999.
    
  • Accuracy: Spike recovery at 80%, 100%, and 120%. Acceptance: 98.0% – 102.0%.

  • Robustness (High pH Method): Verify pH stability. Small changes (pH 9.8 vs 10.2) should not alter retention time by > 5%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interactions.Increase buffer concentration (up to 20mM) or temperature (to 40°C).
Retention Time Drift pH instability in Mobile Phase A.Use fresh Ammonium Bicarbonate daily (it is volatile). Keep bottle capped.
Double Peaks Sample solvent mismatch.Ensure sample diluent matches the starting gradient conditions (Low % organic).
High Backpressure Salt precipitation.Check if the HCl salt is precipitating in high ACN. Switch to HILIC or increase water in diluent.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2]

  • Reddy, P.R., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3] Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.[3]

  • Gadzala-Kopciuch, R. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 2005.[4]

  • BenchChem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. (Accessed 2024).

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).

Disclaimer: This protocol is for research and development purposes. All methods must be validated in the user's specific laboratory environment before use in regulated applications.

Sources

Method

Application Note: HPLC Method Development for 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4] 5-(Piperazin-1-yl)pyrimidine hydrochloride represents a classic analytical challenge in pharmaceutical intermediate analysis: it combines a highly polar, basic secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-(Piperazin-1-yl)pyrimidine hydrochloride represents a classic analytical challenge in pharmaceutical intermediate analysis: it combines a highly polar, basic secondary amine (piperazine moiety) with a UV-active aromatic system (pyrimidine).

This Application Note provides a comprehensive guide to developing a stability-indicating HPLC method for this molecule. Unlike standard lipophilic drugs, this compound tends to elute near the void volume (


) on conventional C18 columns due to its ionic nature in acidic media. Furthermore, the secondary amine interacts strongly with residual silanols, leading to peak tailing.

The Strategy: We utilize a "Chaotropic Ion-Pairing" approach combined with pH control to guarantee retention and symmetry without requiring specialized HILIC instrumentation.

Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Structure Pyrimidine ring linked to PiperazineUV Active (240-260 nm); Basic.[1]
pKa (Calc.) ~9.8 (Piperazine NH), ~1.3 (Pyrimidine N)At pH < 9, the molecule is positively charged.
Solubility High in water (HCl salt)Diluent must be aqueous-rich to prevent precipitation.[1]
Polarity LogP < 0 (Highly Polar)Risk of elution at dead time (

).

Method Development Logic (The "Why")

To ensure a self-validating system —where the method inherently resists common failure modes—we must address two mechanisms:

  • Retention Failure: In standard Reversed-Phase (RP) at low pH, the protonated amine (

    
    ) is too polar for the hydrophobic C18 stationary phase.
    
    • Solution: We add an Ion-Pairing Reagent (IPR) , specifically Sodium 1-Octanesulfonate.[1] The sulfonate anion (

      
      ) forms a neutral, hydrophobic ion-pair complex with the protonated amine, allowing it to partition into the C18 phase.[1]
      
  • Peak Tailing: Residual silanols (

    
    ) on the silica surface act as weak cation exchangers, dragging the amine peak.
    
    • Solution: We use a Triethylamine (TEA) modifier and maintain pH at 3.0. TEA acts as a "sacrificial base," saturating active silanol sites so the analyte can pass freely.

Visualization: Method Development Workflow

The following diagram outlines the logical decision tree used to arrive at the final protocol.

MethodDevWorkflow Start Analyte Assessment (Polar/Basic/Ionic) Scout1 Initial Scouting C18 / pH 2.5 / No Additive Start->Scout1 Decision1 Result: Early Elution (k'<1) Tailing > 2.0 Scout1->Decision1 PathA Strategy A: High pH (>10) (Requires Hybrid Column) Decision1->PathA Alt. Option PathB Strategy B: Ion-Pairing (Acidic) (Standard C18) Decision1->PathB Selected Path Opt Optimization: Add 1-Octanesulfonate Add Triethylamine PathB->Opt Increase Hydrophobicity Final Final Method: Retention k' > 5 Tailing < 1.5 Opt->Final Validation

Caption: Logical workflow moving from initial failure (retention loss) to the selected Ion-Pairing strategy.

Experimental Protocols

Protocol A: Instrument & Mobile Phase Preparation

Objective: Prepare a buffered mobile phase that ensures reproducible ionization and ion-pairing.

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • Sodium 1-Octanesulfonate (IPR), HPLC Grade.[1]

  • Triethylamine (TEA), HPLC Grade.

  • Phosphoric Acid (85%).

  • Acetonitrile (ACN), HPLC Grade.

  • Milli-Q Water.[1]

Step-by-Step Procedure:

  • Buffer Preparation (Mobile Phase A):

    • Weigh 2.72 g of

      
       (20 mM) and 1.1 g of Sodium 1-Octanesulfonate (5 mM) into a 1 L volumetric flask.
      
    • Add 900 mL of Milli-Q water and stir to dissolve.[1]

    • Add 1.0 mL of Triethylamine (TEA).

    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid. Critical: Do not use HCl, as chloride ions can corrode stainless steel over time.

    • Dilute to volume with water and filter through a 0.45 µm Nylon filter.

  • Organic Solvent (Mobile Phase B):

    • 100% Acetonitrile. (Note: Do not premix IPR into the organic phase to avoid precipitation issues in the gradient mixer, though isocratic is preferred for IPR stability).

Protocol B: Chromatographic Conditions

System: Agilent 1260/1290 or Waters Alliance/Acquity (HPLC or UHPLC).

ParameterSettingRationale
Column C18 Endcapped (e.g., Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm"Endcapped" prevents silanol interaction.[1] 5 µm prevents high backpressure with viscous buffer.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 30°CControls viscosity and ion-exchange kinetics.[1]
Detection UV @ 254 nmPyrimidine

. (210 nm is too noisy with TEA).
Injection Vol 10 µLPrevent column overload.
Elution IsocraticEnsures equilibrium of the Ion-Pair reagent on the column surface.

Isocratic Program:

  • Mobile Phase A: 70%

  • Mobile Phase B: 30%

  • Note: If impurities are lipophilic, a gradient wash step is required after the main peak elutes.

Protocol C: Standard & Sample Preparation

Diluent: Mobile Phase A (Buffer) mixed 80:20 with Acetonitrile.

  • Why? Dissolving the salt in 100% water can cause "solvent shock" (peak distortion) when injecting onto a column with organic content. The sample solvent must match the mobile phase strength.

  • Stock Standard: Accurately weigh 25 mg of 5-(Piperazin-1-yl)pyrimidine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (100 µg/mL).

System Suitability & Validation Criteria

To adhere to ICH Q2(R1) standards, the following criteria must be met before running samples. This ensures the data is trustworthy.

ParameterAcceptance CriteriaMechanism of Failure
Retention Factor (

)

If < 2.0, the peak is eluting with unretained matrix, compromising specificity.[1]
Tailing Factor (

)

If > 1.5, silanol interactions are active. Check pH or TEA concentration.
Theoretical Plates (

)

Indicates good column efficiency and packing.
Precision (RSD)

(n=6)
High RSD suggests pump issues or amine adsorption in the injector loop.

Mechanism of Separation (Visualized)

Understanding the "Black Box" of the column is vital for troubleshooting.

Mechanism cluster_MobilePhase Mobile Phase (pH 3.0) cluster_StationaryPhase Stationary Phase (C18) Analyte Analyte (BH+) Positive Charge IPR IPR (R-SO3-) Negative Head + Hydrophobic Tail Analyte->IPR Ion-Pair Formation (Neutral Complex) C18 C18 Chains (Hydrophobic) IPR->C18 Hydrophobic Retention TEA TEA (Base) Silanol Blocker Silanol Residual Silanols (Si-OH) TEA->Silanol Blocks Active Sites (Prevents Tailing)

Caption: The dual mechanism: IPR enables retention of the polar analyte, while TEA suppresses silanol activity to ensure sharp peaks.[1]

Troubleshooting Guide

Scenario 1: Retention Time Drift

  • Cause: Ion-Pairing reagents require time to equilibrate with the stationary phase.

  • Fix: Equilibrate the column with the mobile phase for at least 60 minutes (or 20 column volumes) before the first injection. Do not switch abruptly between methods.

Scenario 2: "Ghost" Peaks

  • Cause: Impurities in the Ion-Pairing reagent.

  • Fix: Use only "HPLC Grade" or "Ion-Pair Grade" sulfonates. Filter mobile phase daily.

Scenario 3: High Backpressure

  • Cause: Salt precipitation.

  • Fix: Ensure the organic content (ACN) does not exceed 70% when using >20 mM phosphate buffer. Always wash the system with 90:10 Water:ACN (no salt) after use.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Agilent Technologies. (2013). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods.[3] Application Note 5991-2337EN.[1]

  • Sielc Technologies. HPLC Retention of Polar Compounds. (General guide on mixed-mode and polar retention mechanisms).

  • Supelco/Sigma-Aldrich. Analysis of Polar Basic Amines. (Technical guide on silanol suppression).

Sources

Application

Application Note: Pharmacological Profiling of 5-(Piperazin-1-yl)pyrimidine Hydrochloride in Cell-Based Assays

Introduction & Scientific Rationale 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 1429056-39-2) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a pyrimidine r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 1429056-39-2) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a pyrimidine ring substituted at the 5-position with a piperazine moiety.[1] This specific isomer is a regioisomer of the well-known metabolite 1-(2-pyrimidinyl)piperazine (1-PP), a pharmacophore found in anxiolytics like buspirone and gepirone.

While the 2-isomer is a documented partial agonist at 5-HT


 receptors and an antagonist at 

-adrenergic receptors, the 5-isomer is frequently investigated in Structure-Activity Relationship (SAR) studies to modulate selectivity, metabolic stability, and kinase inhibitory potential.
Key Applications
  • GPCR Ligand Screening: Evaluation of serotonergic (5-HT) and dopaminergic activity, often as a fragment to probe binding pocket sterics distinct from the 2-isomer.

  • Fragment-Based Drug Discovery (FBDD): Used as a soluble, low-molecular-weight fragment for screening against kinases (e.g., CDK, MAPK) where the pyrimidine ring mimics the ATP adenine ring.

  • Cytotoxicity Profiling: Assessment of off-target toxicity in early-stage hit-to-lead optimization.

This guide provides a comprehensive protocol for evaluating 5-(Piperazin-1-yl)pyrimidine HCl in a G-Protein Coupled Receptor (GPCR) Functional Assay (specifically cAMP modulation) and a secondary Cell Viability Assay .

Chemical Properties & Reconstitution

The hydrochloride salt form improves water solubility but requires careful pH management in cell-based assays.

PropertySpecification
Chemical Name 5-(Piperazin-1-yl)pyrimidine hydrochloride
Molecular Weight ~200.67 g/mol (Mono-HCl) / ~237.13 g/mol (Di-HCl) Check specific batch
Solubility Water (>50 mM), DMSO (>100 mM)
Stability Hygroscopic; store desiccated at -20°C.
Acidity Aqueous solutions will be acidic. Must be buffered.
Reconstitution Protocol
  • Stock Solution (100 mM): Dissolve the powder in sterile DMSO or Milli-Q Water .

    • Expert Tip: If using water, the pH will drop significantly. For cell assays, DMSO is preferred for the stock to ensure sterility and stability, unless the specific cell line is DMSO-sensitive.

  • Neutralization: When diluting into aqueous buffer (PBS or Media), ensure the final buffering capacity (e.g., HEPES 25 mM) is sufficient to neutralize the HCl counter-ion.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow: GPCR Functional Assay (cAMP)

This protocol is designed to test if 5-(Piperazin-1-yl)pyrimidine acts as an agonist or antagonist at a Gs- or Gi-coupled receptor (e.g., 5-HT


, 5-HT

).
A. Mechanistic Pathway

The following diagram illustrates the signaling pathway being interrogated.

GPCR_Pathway Ligand 5-(Piperazin-1-yl)pyrimidine GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Modulation (+/-) cAMP cAMP AC->cAMP Catalysis (ATP -> cAMP) ATP ATP ATP->AC Effect Downstream Signaling (PKA Activation) cAMP->Effect

Figure 1: GPCR signaling cascade. The compound modulates cAMP levels via Gs (stimulation) or Gi (inhibition) pathways.

B. Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., human 5-HT

    
    ).
    
  • Assay Kit: HTRF® cAMP HiRange kit (Cisbio) or cAMP-Glo™ Assay (Promega).

  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Reference Compound: Serotonin (5-HT) or 1-(2-Pyrimidinyl)piperazine (1-PP) as a structural control.

C. Step-by-Step Protocol
Step 1: Cell Preparation
  • Harvest cells at 80-90% confluency.

  • Resuspend in Stimulation Buffer at a density of 2 × 10

    
     cells/mL .
    
  • Dispense 5 µL/well (1,000 cells) into a white, low-volume 384-well plate.

Step 2: Compound Treatment
  • Agonist Mode (Testing for activation):

    • Prepare a 4X serial dilution of 5-(Piperazin-1-yl)pyrimidine in Stimulation Buffer (Range: 1 nM to 100 µM).

    • Add 5 µL of compound to the cells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Antagonist Mode (Testing for inhibition):

    • Add 2.5 µL of compound (at varying concentrations).

    • Incubate for 10 minutes.

    • Add 2.5 µL of a reference agonist (e.g., 5-HT) at its EC

      
       concentration.
      
    • Incubate for 30 minutes at RT.

Step 3: Detection (HTRF Method)
  • Add 5 µL of cAMP-d2 conjugate (Acceptor).

  • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Incubate for 1 hour at RT in the dark.

  • Read fluorescence at 665 nm and 620 nm on a compatible plate reader (e.g., EnVision, PHERAstar).

Step 4: Data Analysis
  • Calculate the HTRF Ratio:

    
    .
    
  • Normalize data to % Activity relative to the maximal response of the reference agonist.

  • Fit data to a 4-parameter logistic equation (sigmoidal dose-response) to determine EC

    
      or IC
    
    
    
    .

Secondary Assay: Cytotoxicity Profiling

To confirm that any functional loss is due to receptor antagonism and not cell death, a viability counter-screen is mandatory.

A. Workflow Diagram

Assay_Workflow Prep Stock Prep (100 mM in DMSO) Dilution Serial Dilution (1:3 in Media) Prep->Dilution Seeding Cell Seeding (HEK293, 5k/well) Dilution->Seeding Incubation Incubation (24 - 48 Hours) Seeding->Incubation Reagent Add MTT/ATP Reagent Incubation->Reagent Read Read Abs/Lum Reagent->Read

Figure 2: General workflow for cytotoxicity profiling.

B. Protocol (CellTiter-Glo / ATP)
  • Seeding: Plate 5,000 cells/well in a 96-well clear-bottom white plate in 90 µL media. Incubate overnight.

  • Treatment: Add 10 µL of 10X compound solution (Final concentration range: 0.1 µM – 100 µM). Include a DMSO vehicle control and a Staurosporine positive control .

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Equilibrate plate to RT (30 min). Add 100 µL CellTiter-Glo reagent.

  • Measurement: Shake for 2 minutes (orbital). Incubate 10 minutes (dark). Measure Luminescence.

  • Analysis: Calculate % Viability =

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubility at neutral pHThe HCl salt may precipitate if the buffer pH shifts rapidly. Pre-dilute in PBS with 20mM HEPES before adding to media.
Non-Sigmoidal Curves Non-specific bindingAdd 0.1% BSA to the Stimulation Buffer to prevent "sticky" compound behavior.
High Background (cAMP) High basal receptor activityUse a phosphodiesterase inhibitor (IBMX) consistently. Check for constitutive receptor activity (inverse agonist mode).
Unexpected Toxicity pH shockMeasure the pH of the highest concentration well. If < 7.0, adjust the stock solution with NaOH or increase HEPES buffering.

References

  • Structural Context of Piperazine-Pyrimidines

    • Title: Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.[2][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Related Pharmacophore (1-PP)

    • Title: 1-(2-Pyrimidinyl)piperazine as a metabolite of buspirone.
    • Source: PubMed / NIH.
    • URL:[Link]

  • Assay Methodology (cAMP): Title: HTRF cAMP HiRange Assay Protocol. Source: Revvity (formerly Cisbio).
  • Compound Data

    • Title: 5-(Piperazin-1-yl)pyrimidine hydrochloride Product Page.[1][5]

    • Source: Santa Cruz Biotechnology.

Sources

Method

protocol for testing 5-(Piperazin-1-yl)pyrimidine hydrochloride in breast cancer cell lines

Content Type: Application Note & Detailed Protocol Subject: 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 1152528-79-2 / Generic Scaffold) Target Audience: Medicinal Chemists, Cell Biologists, Oncology Researchers Int...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Subject: 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 1152528-79-2 / Generic Scaffold) Target Audience: Medicinal Chemists, Cell Biologists, Oncology Researchers

Introduction & Mechanistic Rationale

The pyrimidine-piperazine scaffold is a "privileged structure" in oncology drug discovery. While 5-(Piperazin-1-yl)pyrimidine hydrochloride is often utilized as a fragment-based building block, its structural isomers (such as the 2-piperazinyl variant found in Buspirone metabolites) and derivatives have demonstrated significant biological activity.

In the context of breast cancer, this pharmacophore acts as a core moiety for inhibitors targeting:

  • Cyclin-Dependent Kinases (CDK4/6): The pyrimidine ring mimics the adenine of ATP, while the piperazine tail extends into the solvent-accessible region, improving solubility and pharmacokinetic properties.

  • NF-κB Signaling: Recent studies indicate piperazine-linked pyrimidines can abrogate NF-κB activation, a key driver in Triple-Negative Breast Cancer (TNBC) metastasis.

  • Serotonin Receptors (5-HT): Modulating the tumor microenvironment via serotonergic pathways.

Why the Hydrochloride Salt? The free base of 5-(Piperazin-1-yl)pyrimidine is moderately lipophilic. The hydrochloride (HCl) salt form is critical for in vitro assays to ensure rapid aqueous dissolution in cell culture media without requiring excessive DMSO concentrations, which can confound cytotoxicity data.

Pre-Experimental Considerations

Compound Handling & Stability[1][2]
  • Hygroscopicity: Piperazine HCl salts are hygroscopic.[1] Weighing must be performed rapidly in a humidity-controlled environment or a glovebox to prevent stoichiometry errors.

  • Stock Solution: Dissolve in sterile DMSO to 10 mM or 50 mM. While the HCl salt is water-soluble, DMSO stocks are preferred for long-term stability (-20°C) to prevent hydrolysis or microbial growth.

  • Acidity Check: The HCl counter-ion can acidify culture media at high concentrations (>100 µM). Monitor the phenol red indicator; if it turns yellow upon compound addition, buffer with 10 mM HEPES.

Cell Line Selection

To validate the compound's efficacy across breast cancer subtypes, a dual-line approach is mandatory:

Cell LineSubtypeReceptor StatusRole in Protocol
MCF-7 Luminal AER+, PR+, HER2-Tests antiproliferative efficacy in hormone-dependent cancer.
MDA-MB-231 Basal-like (TNBC)ER-, PR-, HER2-Tests efficacy in aggressive, metastatic models (NF-κB driven).

Protocol A: High-Precision Cytotoxicity Profiling (MTT/SRB)

Objective: Determine the IC50 (half-maximal inhibitory concentration) with high statistical confidence.

Experimental Design (96-Well Plate)

To avoid the "Edge Effect" (evaporation in outer wells causing data skew), use the following layout:

  • Outer Wells: Fill with 200 µL sterile PBS (acting as a humidity barrier).

  • Inner Wells: Sample and Control wells.

Step-by-Step Methodology
  • Seeding:

    • Seed MCF-7 at 5,000 cells/well and MDA-MB-231 at 3,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 2x Serial Dilution in culture media (ensure final DMSO < 0.5%).

    • Concentration Range: 0.1 µM to 100 µM (8 points).

  • Treatment:

    • Remove old media. Add 100 µL of compound-containing media.

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin 1 µM), and Blank (Media only).

    • Incubate for 72 hours .

  • Readout (MTT):

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

    • Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability using the formula:



Fit data to a 4-parameter logistic regression model to extract IC50.

Protocol B: Mechanism of Action (Cell Cycle Analysis)

Objective: Determine if the compound is cytostatic (G1/S arrest) or cytotoxic (Sub-G1 apoptosis). Pyrimidine-piperazines often target CDKs, leading to G1 arrest.

Workflow Visualization

The following diagram outlines the logical flow for determining the mechanism of action.

CellCycleWorkflow Start Seed Cells (6-well plate) Treat Treat with IC50 (24h) Start->Treat Attach 24h Harvest Harvest & Fix (70% Ethanol) Treat->Harvest Trypsinize Stain Stain DNA (PI + RNase A) Harvest->Stain -20°C O/N Flow Flow Cytometry (FL2 Channel) Stain->Flow 30 min RT Analysis Histogram Analysis Flow->Analysis

Caption: Workflow for Propidium Iodide (PI) cell cycle analysis.

Protocol Steps
  • Synchronization: Starve cells in serum-free media for 12 hours (optional but recommended for clear G1 peaks).

  • Treatment: Treat cells with the calculated IC50 of 5-(Piperazin-1-yl)pyrimidine HCl for 24 hours.

  • Fixation:

    • Harvest cells, wash with cold PBS.

    • Add dropwise to ice-cold 70% ethanol while vortexing (prevents clumping).

    • Store at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer. Look for accumulation in G0/G1 (indicative of CDK inhibition) or Sub-G1 (apoptosis).

Protocol C: Metastasis Inhibition (Scratch Assay)

Objective: Assess the compound's ability to inhibit migration in MDA-MB-231 cells (highly migratory).

  • Confluence: Grow MDA-MB-231 cells to 95% confluence in a 6-well plate.

  • The Scratch: Using a sterile p200 pipette tip, scratch a straight line across the monolayer.

  • Wash: Gently wash with PBS to remove debris.

  • Treatment: Add media containing low-dose compound (IC10 or IC20). Note: We use sub-lethal doses to distinguish migration inhibition from cell killing.

  • Imaging: Image the scratch at T=0h, T=12h, and T=24h.

  • Quantification: Measure the "Wound Closure %" using ImageJ software.

Mechanistic Pathway Hypothesis

Based on the pyrimidine-piperazine scaffold utility, the following pathway illustrates the likely molecular targets (NF-κB and CDK4/6) leading to the observed phenotypes.

Pathway Comp 5-(Piperazin-1-yl) pyrimidine HCl CDK CDK4/6 (Cell Cycle) Comp->CDK Inhibits NFkB NF-κB Complex (Inflammation/Survival) Comp->NFkB Inhibits (Targeting p65) Rb Rb Phosphorylation CDK->Rb Promotes MMP MMP-9 Expression (Migration) NFkB->MMP Promotes Bcl2 Bcl-2 (Anti-Apoptotic) NFkB->Bcl2 Promotes E2F E2F Release Rb->E2F Controls Arrest G1 Cell Cycle Arrest E2F->Arrest Loss of Activity MigInhib Inhibition of Metastasis MMP->MigInhib Downregulation Apoptosis Apoptosis Bcl2->Apoptosis Downregulation

Caption: Hypothetical signaling modulation by pyrimidine-piperazine derivatives in breast cancer.

References

  • Vertex AI Search. (2024). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. ResearchGate. Link

  • National Institutes of Health (NIH). (2024). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. PubMed Central. Link

  • BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem Technical Notes. Link

  • MDPI. (2023). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. Link

  • Sci-Hub/ACS. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[2] Crystal Growth & Design. Link[2]

Sources

Application

Application Note: 5-(Piperazin-1-yl)pyrimidine Hydrochloride in Neurodegenerative Disease Models

This Application Note and Protocol Guide details the use of 5-(Piperazin-1-yl)pyrimidine hydrochloride (and its structural derivatives) as a pharmacological probe in neurodegenerative disease research.[1] Based on curren...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-(Piperazin-1-yl)pyrimidine hydrochloride (and its structural derivatives) as a pharmacological probe in neurodegenerative disease research.[1]

Based on current pharmaceutical literature, this scaffold is primarily utilized in two critical mechanistic areas: Gamma-Secretase Modulation (GSM) for Alzheimer’s Disease (AD) and TRPC6 Channel Agonism for synaptic maintenance.[1]

[1]

Executive Summary

5-(Piperazin-1-yl)pyrimidine hydrochloride is a privileged pharmacophore used to modulate key signaling pathways in neurodegeneration.[1] Unlike broad-spectrum inhibitors, derivatives of this scaffold act as Gamma-Secretase Modulators (GSMs) —selectively reducing the production of the toxic amyloid-beta 42 (A


42) isoform without blocking the cleavage of Notch, thus avoiding the toxicity associated with pan-gamma-secretase inhibitors.[1] Additionally, emerging research identifies this class as TRPC6 agonists , capable of restoring dendritic spine density and long-term potentiation (LTP) in hippocampal neurons.[1]

Mechanism of Action

Gamma-Secretase Modulation (GSM)

The compound binds to an allosteric site on the presenilin subunit of the gamma-secretase complex.[1]

  • Effect: It shifts the cleavage site of the Amyloid Precursor Protein (APP), favoring the production of shorter, non-toxic A

    
    38 or A
    
    
    
    37 isoforms over the aggregation-prone A
    
    
    42.[1]
  • Advantage: Does not inhibit Notch signaling (sparing gastrointestinal and immune toxicity).[1]

TRPC6 Activation (Synaptic Neuroprotection)

In synaptic maintenance models, the compound acts as a potentiator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1]

  • Pathway: TRPC6 activation

    
     Calcium influx 
    
    
    
    CaMKII/Calcineurin activation
    
    
    CREB phosphorylation
    
    
    Expression of BDNF and spine-stabilizing proteins (e.g., Drebrin).[1]
  • Outcome: Prevention of A

    
    -induced dendritic spine loss.[1]
    
Mechanistic Pathway Diagram

Mechanism_Action cluster_GSM Gamma-Secretase Modulation cluster_TRPC6 Synaptic Plasticity (TRPC6) Compound 5-(Piperazin-1-yl) pyrimidine HCl GS Gamma-Secretase Complex Compound->GS Allosteric Binding TRPC6 TRPC6 Channel Compound->TRPC6 Potentiation APP APP Processing GS->APP Ab42 Aβ42 (Toxic) APP->Ab42 Inhibition Ab38 Aβ38 (Non-Toxic) APP->Ab38 Promotion Ca Ca2+ Influx TRPC6->Ca CaMKII CaMKII / CREB Ca->CaMKII Spines Dendritic Spine Stabilization CaMKII->Spines

Figure 1: Dual mechanism of action targeting Amyloid processing and Synaptic stability.[1]

Experimental Protocols

Protocol A: In Vitro Gamma-Secretase Modulation Assay

Objective: To quantify the shift in A


 isoform production in CHO-APP cells.

Materials:

  • Cell Line: CHO cells stably expressing human APP (CHO-7PA2 or similar).[1]

  • Compound: 5-(Piperazin-1-yl)pyrimidine HCl (Stock: 10 mM in DMSO).[1]

  • Detection: Meso Scale Discovery (MSD) Multiplex ELISA (A

    
    38, A
    
    
    
    40, A
    
    
    42).[1]

Step-by-Step Methodology:

  • Seeding: Plate CHO-APP cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C.
    
  • Treatment:

    • Prepare serial dilutions of the compound (0.1 nM to 10

      
      M) in culture medium.[1]
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (known GSM like E-2012).[1]

    • Replace media with 200

      
      L of compound-containing media.[1]
      
  • Incubation: Incubate for 16–24 hours.

  • Collection: Harvest supernatants. Centrifuge at 1,500 x g for 5 mins to remove debris.

  • Quantification (MSD ELISA):

    • Add 25

      
      L of supernatant to MSD plates pre-coated with A
      
      
      
      antibodies.[1]
    • Incubate with detection antibody (SULFO-TAG) for 2 hours.[1]

    • Read electrochemiluminescence.[1]

  • Data Analysis: Calculate the ratio of A

    
    42/A
    
    
    
    40 and A
    
    
    38/A
    
    
    40. A successful GSM will decrease A
    
    
    42 while increasing A
    
    
    38.[1]
Protocol B: In Vitro Dendritic Spine Density Assay (TRPC6 Activity)

Objective: To assess neuroprotective effects against A


-induced spine loss.[1]

Materials:

  • Primary Culture: Hippocampal neurons (DIV14–21) from E18 rat embryos.[1]

  • Staining: DiO (lipophilic tracer) or GFP transfection.[1]

  • Stress Agent: Oligomeric A

    
    42 (1 
    
    
    
    M).[1]

Step-by-Step Methodology:

  • Pre-treatment: Treat DIV14 neurons with 5-(Piperazin-1-yl)pyrimidine HCl (10–100 nM) for 2 hours.[1]

  • Insult: Add oligomeric A

    
    42 (1 
    
    
    
    M) to the media without removing the compound. Incubate for 24 hours.
  • Fixation: Fix neurons with 4% Paraformaldehyde (PFA) / 4% Sucrose for 15 mins at RT.

  • Imaging:

    • Use Confocal Microscopy (63x oil immersion).[1]

    • Capture Z-stacks of secondary/tertiary dendrites.[1]

  • Analysis:

    • Use software (e.g., NeuronStudio) to count spine density (spines/10

      
      m).[1]
      
    • Classify spines: Mushroom (mature), Stubby, Thin.[1]

    • Success Metric: Restoration of Mushroom spine density to >80% of vehicle control levels.

Protocol C: In Vivo Efficacy in 5xFAD Mouse Model

Objective: To evaluate chronic efficacy on plaque load and memory.

Dosage & Administration:

  • Dose: 10 mg/kg and 30 mg/kg.[1]

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).[1]

  • Vehicle: 0.5% Methylcellulose or 20% HP-

    
    -CD.[1]
    
  • Duration: 4 weeks (Daily).

Workflow:

  • Acclimatization: Use 6-month-old 5xFAD mice (onset of plaque pathology).

  • Dosing Phase: Administer compound daily at ZT0 (lights on). Monitor weight daily.

  • Behavioral Testing (Week 4):

    • Y-Maze: Assess spatial working memory (Spontaneous Alternation %).[1]

    • Morris Water Maze: Assess spatial learning (Latency to platform).

  • Tissue Collection:

    • Perfuse with PBS.[1]

    • Hemibrain 1: Fix in 4% PFA for IHC (Amyloid Plaque load).[1]

    • Hemibrain 2: Flash freeze for ELISA (Soluble/Insoluble A

      
      ).[1]
      

Data Presentation & Analysis

Expected Results Summary
AssayReadoutVehicle (Disease)Compound TreatedInterpretation
GSM ELISA A

42 Levels
High (100%)Low (<50%)Reduced toxic species
GSM ELISA A

38 Levels
LowHigh (>200%)Shift to non-toxic species
Spine Density Spines/10

m
~4.5~7.0Synaptic protection
Y-Maze Alternation %~50% (Random)~70%Improved Working Memory
Experimental Workflow Diagram

Experimental_Workflow Synthesis Compound Prep (Solubilization) InVitro In Vitro Screening (CHO-APP / Neurons) Synthesis->InVitro Selection Hit Selection (IC50 < 100nM) InVitro->Selection Potency Check InVivo In Vivo Efficacy (5xFAD Mice) Selection->InVivo Lead Candidate Analysis Histology & Behavior InVivo->Analysis

Figure 2: Sequential workflow for validating 5-(Piperazin-1-yl)pyrimidine efficacy.

References

  • Rivkin, A., et al. (2010). "Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators."[1][2] Bioorganic & Medicinal Chemistry Letters, 20(3), 1269-1271.[1][2]

  • Zhang, S., et al. (2014). "Discovery of a novel TRPC6 agonist that protects against amyloid-beta toxicity."[1] Translational Neurodegeneration, 3, 1-12.[1] (Contextual grounding for Piperazine-based TRPC6 agonists).

  • Kounnas, M. Z., et al. (2010). "Modulation of gamma-secretase reduces beta-amyloid deposition in a transgenic mouse model of Alzheimer's disease."[1] Neuron, 67(6), 992-1004.[1]

  • Fisher Scientific. "5-(Piperazin-1-yl)pyrimidine hydrochloride Product Specifications."

Sources

Method

large-scale synthesis of 5-(Piperazin-1-yl)pyrimidine hydrochloride

An In-Depth Guide to the Large-Scale Synthesis of 5-(Piperazin-1-yl)pyrimidine Hydrochloride Introduction: Strategic Importance and Synthesis Overview 5-(Piperazin-1-yl)pyrimidine and its hydrochloride salt are pivotal s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Large-Scale Synthesis of 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Introduction: Strategic Importance and Synthesis Overview

5-(Piperazin-1-yl)pyrimidine and its hydrochloride salt are pivotal structural motifs in modern medicinal chemistry. The pyrimidine-piperazine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, including antiviral and kinase inhibitors.[1][2] The development of a robust, scalable, and economically viable synthetic process is therefore a critical objective for researchers in pharmaceutical development and chemical manufacturing.

This guide provides a comprehensive examination of a field-proven, . Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a safe, efficient, and reproducible manufacturing process. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry, followed by salt formation to yield the desired hydrochloride product.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is a two-step process commencing with the reaction between 5-bromopyrimidine and piperazine to form the free base, 5-(piperazin-1-yl)pyrimidine. This intermediate is then converted to its hydrochloride salt.

Overall Reaction Scheme

Caption: High-level overview of the two-step synthesis.

Rationale for Reagent and Pathway Selection
  • 5-Bromopyrimidine (Starting Material): The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring susceptible to nucleophilic attack. The bromine atom at the C5 position serves as an excellent leaving group, facilitating the SNAr reaction.[3] While other halopyrimidines could be used, 5-bromopyrimidine offers a good balance of reactivity and commercial availability for large-scale operations.

  • Piperazine (Nucleophile): As a secondary cyclic diamine, piperazine is a potent nucleophile. A crucial consideration in this synthesis is the potential for di-substitution, where two pyrimidine molecules react with both nitrogen atoms of a single piperazine molecule. To mitigate this side reaction, a significant excess of piperazine is typically employed on an industrial scale. This stoichiometric control ensures that the reaction favors the formation of the mono-substituted product.[4]

  • Base and Solvent: The reaction generates hydrobromic acid (HBr) as a byproduct. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize this acid, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.[1] The choice of solvent is critical for reaction kinetics and product isolation. Alcohols like ethanol or polar aprotic solvents such as dimethylformamide (DMF) are often used due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.[5]

  • Hydrochloride Salt Formation: The final product is often required as a hydrochloride salt for pharmaceutical applications. Salts typically exhibit enhanced stability, improved solubility in aqueous media, and better handling characteristics (e.g., crystallinity) compared to the free base form.[6]

Detailed Application Protocols

Safety Preamble: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This synthesis involves hazardous materials that require strict adherence to safety protocols.

ReagentKey HazardsRecommended PPE
5-Bromopyrimidine Skin irritant, serious eye irritant, may cause respiratory irritation.[7][8]Chemical-resistant gloves (nitrile), safety goggles with side-shields, lab coat, work in a chemical fume hood.[7]
Piperazine (Anhydrous) Causes severe skin burns and eye damage, may cause an allergic skin reaction, harmful if swallowed.[9][10]Chemical-resistant gloves, chemical safety goggles and face shield, lab coat, respiratory protection if dust is generated.[9][10]
Hydrochloric Acid Causes severe skin burns and eye damage, may cause respiratory irritation.Chemical-resistant gloves, chemical safety goggles and face shield, acid-resistant apron, work in a chemical fume hood.
Protocol 1: Large-Scale Synthesis of 5-(Piperazin-1-yl)pyrimidine (Free Base)

This protocol is designed for a nominal 1.0 kg scale of the starting halide.

Materials & Equipment:

  • Glass-lined reactor (50 L capacity) with overhead stirring, reflux condenser, temperature probe, and addition funnel.

  • 5-Bromopyrimidine (1.00 kg, 6.29 mol)

  • Piperazine, anhydrous (2.71 kg, 31.45 mol, 5.0 equiv)

  • Potassium Carbonate, anhydrous powder (1.30 kg, 9.41 mol, 1.5 equiv)

  • Ethanol, 200 proof (20 L)

  • Toluene (15 L for extraction)

  • Saturated Sodium Chloride Solution (Brine) (10 L)

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Charge the reactor with ethanol (20 L), piperazine (2.71 kg), and potassium carbonate (1.30 kg). Begin stirring to form a slurry.

  • Heating: Heat the mixture to a gentle reflux (approximately 78 °C) with continuous stirring.

  • Addition of 5-Bromopyrimidine: Dissolve the 5-bromopyrimidine (1.00 kg) in warm ethanol (5 L) and add it portion-wise to the refluxing slurry via the addition funnel over a period of 1-2 hours. Monitor the internal temperature to control the exothermic reaction.

  • Reaction Monitoring: Maintain the reaction at reflux for 8-12 hours. Monitor the progress by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromopyrimidine is consumed.[3]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (KBr, excess K₂CO₃) and rinse the filter cake with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Work-up and Extraction: To the resulting residue, add deionized water (10 L) and toluene (10 L). Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer twice more with toluene (2 x 2.5 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (10 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(piperazin-1-yl)pyrimidine as an oil or low-melting solid. The product can be used directly in the next step or purified further if necessary.

Protocol 2: Preparation of 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Materials & Equipment:

  • Large glass reaction vessel with mechanical stirring.

  • Crude 5-(Piperazin-1-yl)pyrimidine (from Protocol 1, approx. 1.03 kg, 6.29 mol)

  • Isopropanol (IPA) (10 L)

  • Hydrochloric Acid, 5-6 N in Isopropanol (approx. 1.1 L, 1.05 equiv)

  • Diethyl Ether (or MTBE) (10 L for washing)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude 5-(piperazin-1-yl)pyrimidine in isopropanol (10 L) in the reaction vessel with stirring. Gentle warming may be required.

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Slowly add the 5-6 N HCl in isopropanol solution dropwise over 1 hour. A white precipitate will form. Monitor the pH of the slurry to ensure it is acidic.

  • Crystallization: Stir the resulting thick slurry at 0-5 °C for an additional 2-3 hours to ensure complete precipitation.[11]

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 5 L) to remove any non-polar impurities and residual IPA.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.[12] This yields the final 5-(Piperazin-1-yl)pyrimidine hydrochloride as a white to off-white crystalline solid.

Process Workflow and Quality Control

A successful large-scale synthesis relies on rigorous in-process controls and final product characterization.

Caption: Synthesis workflow with integrated quality control points.

Analytical Characterization

The identity, purity, and quality of the final product must be confirmed using a suite of analytical techniques.

Analysis MethodPurposeTypical Result
HPLC Quantify purity and detect impurities.Purity >98%.[13][14]
¹H NMR Confirm chemical structure and proton environment.Peaks corresponding to pyrimidine and piperazine protons with correct integration.
¹³C NMR Confirm carbon framework of the molecule.Peaks corresponding to the unique carbons in the structure.
Mass Spectrometry (MS) Confirm molecular weight of the free base cation.[M+H]⁺ peak corresponding to the molecular formula C₈H₁₂N₄.
Melting Point (MP) Assess purity and identity.A sharp melting point range consistent with reference values.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Functionalization of the Pyrimidine Ring
  • 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • Personal protective equipment for handling 5-Bromopyrimidine. Benchchem.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Bromo-2-pyrimidinamine. Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
  • Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • SAFETY DATA SHEET - 5-Bromopyrimidine. Fisher Scientific.
  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • 2-(1-Piperazinyl)pyrimidine synthesis. ChemicalBook.
  • 5-(Piperazin-1-yl)pyrimidine hydrochloride. Hairui Chemical.
  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed.
  • Purification of piperazine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

Sources

Application

purification techniques for 5-(Piperazin-1-yl)pyrimidine hydrochloride

Application Note: Optimized Purification Strategies for 5-(Piperazin-1-yl)pyrimidine Hydrochloride Executive Summary The synthesis of 5-(piperazin-1-yl)pyrimidine presents a distinct regiochemical challenge compared to i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary

The synthesis of 5-(piperazin-1-yl)pyrimidine presents a distinct regiochemical challenge compared to its 2-isomer counterpart. While the 2-position of pyrimidine is electron-deficient and amenable to simple nucleophilic aromatic substitution (


), the 5-position is electron-rich , typically necessitating Palladium-catalyzed Buchwald-Hartwig amination .

This synthetic route introduces a complex impurity profile: residual Palladium (Pd) , phosphine ligands , bis-arylated byproducts , and—most critically—excess unreacted piperazine .

This guide provides a validated, scalable purification workflow to isolate pharmaceutical-grade 5-(piperazin-1-yl)pyrimidine hydrochloride. The protocol prioritizes the removal of excess piperazine via partition coefficient exploitation prior to salt formation, ensuring a high-purity crystalline solid.

Physicochemical Profile & Impurity Landscape

Understanding the molecular behavior is the prerequisite for effective purification.

Property5-(Piperazin-1-yl)pyrimidinePiperazine (Impurity)Implication
Basicity (pKa) ~8.9 (Piperazine NH)9.8 (N1), 5.6 (N4)Both are basic; separation requires pH control or partition logic.
LogP (Lipophilicity) ~0.5 to 0.9-1.17 (Highly Hydrophilic)Critical Control Point: Piperazine prefers water; Product prefers organics (DCM/CHCl3).
Solubility (Free Base) Soluble: DCM, MeOH, EtOAcSoluble: Water, MeOHAqueous washing of organic phase is highly effective.
Solubility (HCl Salt) Soluble: Water, MeOHInsoluble: Et2O, AcetoneSoluble: WaterInsoluble: IPA, Et2OSalt precipitation drives final purity.
Critical Impurities
  • Unreacted Piperazine: Usually added in 3–5 equivalent excess to prevent bis-coupling. Must be removed before salt formation to avoid co-precipitation of Piperazine·2HCl.

  • Bis-1,4-(pyrimidin-5-yl)piperazine: The "dimer" formed if piperazine loading is too low. Very lipophilic; difficult to remove by crystallization alone.

  • Palladium/Ligand Residues: From the cross-coupling catalyst system.

Synthesis Context (The Source of Impurities)

To purify effectively, one must understand the input. The standard synthesis utilizes a Buchwald-Hartwig coupling:

  • Reactants: 5-Bromopyrimidine + Piperazine (Excess).

  • Catalyst: Pd(OAc)2 / BINAP or Xantphos.[1][2]

  • Base: NaOtBu or Cs2CO3.[2]

  • Solvent: Toluene or Dioxane.[2][3]

Note: Unlike 2-chloropyrimidine, 5-bromopyrimidine will not react with piperazine under standard reflux without a metal catalyst due to the lack of ring activation at the C5 position.

Detailed Purification Protocols

Phase A: Workup & Piperazine Purge (The Partition Strategy)

Objective: Remove 99% of excess piperazine and inorganic salts.

Protocol:

  • Quench: Cool the reaction mixture (Toluene/Dioxane) to room temperature. Filter through a Celite pad to remove insoluble inorganic salts and precipitated Palladium black. Rinse the pad with Ethyl Acetate (EtOAc).[2]

  • Solvent Swap: Concentrate the filtrate under reduced pressure to remove Toluene/Dioxane (which are poor solvents for the subsequent wash). Redissolve the crude oily residue in Dichloromethane (DCM) (10 mL per gram of theoretical yield).

    • Why DCM? DCM provides a higher partition coefficient differential between the product and piperazine compared to EtOAc.

  • The "Piperazine Purge" (Crucial): Wash the DCM layer with Water (3 x 1:1 volume ratio) .

    • Mechanism:[4][5] Piperazine (LogP -1.17) partitions aggressively into the aqueous phase. The mono-arylated product (LogP > 0) remains in the DCM.

    • Validation: Spot the organic layer on TLC (MeOH/DCM 1:9). Stain with Ninhydrin. If a low-Rf spot (piperazine) persists, perform a 4th wash with 5% aqueous NaCl .

  • Drying: Dry the organic phase over Anhydrous

    
    , filter, and concentrate to yield the Crude Free Base  (typically a viscous yellow/orange oil).
    
Phase B: Palladium Scavenging (Optional but Recommended)

Objective: Reduce heavy metal content to <10 ppm for biological assays.

  • Redissolve the crude oil in THF or EtOAc.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to mass).

  • Stir at 40°C for 2 hours.

  • Filter to remove the resin. Concentrate to dryness.

Phase C: HCl Salt Formation & Crystallization

Objective: Stabilize the compound and remove lipophilic dimers.

Protocol:

  • Dissolution: Dissolve the Crude Free Base in a minimum volume of Absolute Ethanol (EtOH) or Methanol (MeOH) at room temperature.

    • Ratio: ~3-5 mL solvent per gram of free base.

  • Acidification: Place the flask in an ice bath (0°C). Add 4M HCl in Dioxane (or 2M HCl in Et2O) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl relative to the free base.

    • Observation: A precipitate should begin to form immediately.

    • pH Check: Ensure the supernatant pH is acidic (pH ~2-3).

  • Precipitation (Anti-Solvent): If precipitation is sluggish, slowly add Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether) until the solution becomes turbid.

    • Ratio: Up to 1:3 (Alcohol:Ether).

  • Maturation: Stir the suspension at 0°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold Et2O (removes lipophilic impurities and residual solvent).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Result: 5-(Piperazin-1-yl)pyrimidine Hydrochloride (White to off-white crystalline solid).

Process Visualization

Figure 1: Purification Decision Logic

This flowchart illustrates the critical decision points for removing specific impurities based on their physicochemical properties.

PurificationLogic Crude Crude Reaction Mixture (Product + Excess Piperazine + Pd) Filtration Celite Filtration (Remove Inorganics) Crude->Filtration SolventSwap Solvent Swap to DCM Filtration->SolventSwap AqWash Aqueous Wash (H2O) CRITICAL STEP SolventSwap->AqWash Partitioning Check TLC Check: Piperazine Present? AqWash->Check RepeatWash Repeat H2O Wash Check->RepeatWash Yes (Low Rf spot) Scavenge Pd Scavenging (Thiol Resin) Check->Scavenge No RepeatWash->AqWash SaltForm Salt Formation (EtOH + HCl/Dioxane) Scavenge->SaltForm Precip Precipitation w/ Et2O SaltForm->Precip Final Pure 5-PP HCl Salt Precip->Final

Caption: Step-by-step purification logic emphasizing the aqueous partition step to remove hydrophilic piperazine before salt formation.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: Pyrimidine aromatic protons (singlet or coupled pair around 8.5 - 9.0 ppm).

    • Piperazine protons: Two triplets/multiplets around 3.0 - 3.5 ppm.

    • Impurity Check: Look for a sharp singlet ~2.6 ppm (free piperazine) or broad ammonium peaks if piperazine HCl is co-precipitated.

  • HPLC (Reverse Phase C18):

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV 254 nm.

    • Note: The 5-isomer is more polar than the 2-isomer; expect earlier retention times compared to 2-(piperazin-1-yl)pyrimidine.

References

  • Buchwald-Hartwig Amination Protocols

    • Title: Application Notes and Protocols for the Buchwald-Hartwig Amination.[2]

    • Source: BenchChem Application Notes.[2]

  • Piperazine Solubility & Handling

    • Title: Piperazine - Physicochemical Properties and Solubility Data.[6]

    • Source: Wikipedia / Chemical D
    • URL:[Link]

  • General Synthesis of Piperazinyl-Pyrimidines

    • Title: Synthesis of Pyrimidine Incorporated Piperazine Deriv
    • Source: N
    • URL:[Link]

  • Regioselectivity in Pyrimidine Chemistry

    • Title: Regioselective Nucleophilic Arom
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Application Note: Optimizing High-Throughput Screening of 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Topic: 5-(Piperazin-1-yl)pyrimidine hydrochloride for High-Throughput Screening Content Type: Detailed Application Note & Protocol Guide Audience: Drug Discovery Scientists, HTS Managers, and Medicinal Chemists.[1][2] Ab...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Piperazin-1-yl)pyrimidine hydrochloride for High-Throughput Screening Content Type: Detailed Application Note & Protocol Guide Audience: Drug Discovery Scientists, HTS Managers, and Medicinal Chemists.[1][2]

Abstract

5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 634468-92-1) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) receptors—and various protein kinases.[1] While its structural versatility makes it a high-value library component, its physicochemical properties as a hydrochloride salt present distinct challenges in High-Throughput Screening (HTS).[1] This guide details the protocols for solubilization, storage, and assay deployment, focusing on mitigating false negatives caused by salt-induced precipitation and pH interference in low-volume assays.[1]

Introduction: The Privileged Scaffold

In fragment-based drug discovery (FBDD) and diversity-oriented synthesis, the pyrimidine-piperazine motif is a recurring bioactive core.[1][2] It is structurally analogous to the "buspirone-like" class of anxiolytics and is increasingly utilized in kinase inhibitor design (e.g., targeting inflammatory caspases).

Key Therapeutic Targets[3]
  • CNS Targets: 5-HT1A, 5-HT2A, and 5-HT7 receptors (Agonist/Antagonist modulation).[1]

  • Oncology: Cyclin-dependent kinases (CDKs) and specific tyrosine kinases.[1][2]

  • Mechanism: The basic nitrogen of the piperazine ring often serves as a key interaction point (salt bridge) with Aspartate residues in receptor binding pockets.

Material Handling & Stock Preparation

Critical Technical Insight: As a hydrochloride salt, 5-(Piperazin-1-yl)pyrimidine is hygroscopic.[1][2][3] In standard DMSO stocks, the presence of HCl can catalyze the absorption of atmospheric moisture, leading to "crash-out" (precipitation) over time or during freeze-thaw cycles.[1] Furthermore, the acidic nature of the salt can shift the pH of weakly buffered assay reagents in low-volume (1536-well) formats, causing false positives/negatives.[1]

Protocol A: Preparation of "HTS-Ready" Stock Solutions

Objective: Create a stable 10 mM stock solution in DMSO.

  • Solvent Selection: Use anhydrous DMSO (≥99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO that has been opened for >1 week.[1]

  • Weighing: Weigh the hydrochloride salt rapidly to minimize moisture uptake.

  • Dissolution:

    • Add anhydrous DMSO to achieve 10 mM concentration.

    • Note: The HCl salt may dissolve slower than the free base. Sonicate at 25°C for 10–15 minutes.

    • Visual Check: Ensure no micro-particulates remain. Spin down at 1,000 x g for 2 minutes if necessary.

  • Storage:

    • Aliquot into single-use matrix tubes or acoustic source plates (e.g., Labcyte Echo qualified plates).[1]

    • Seal with heat seals or foil seals resistant to DMSO.

    • Store at -20°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).

Protocol B: Acoustic Dispensing Considerations

When using acoustic liquid handlers (e.g., Echo 550/650):

  • Calibration: Ensure the fluid class is set to "DMSO_High_Water" if the plate has been exposed to air, as HCl salts attract water rapidly, altering sound velocity.

  • Hydration Check: Periodically measure the hydration level of the source plate. If water content exceeds 5%, compound solubility is compromised.

HTS Assay Workflows

We present two validated workflows: a biochemical binding assay (TR-FRET) for GPCR targets and a functional kinase assay.[1][2]

Workflow 1: TR-FRET Binding Assay (5-HT Receptor)

Principle: Competition binding between a fluorescently labeled ligand and 5-(Piperazin-1-yl)pyrimidine (or library analogs).[1][2]

Reagents
  • Receptor: Membrane preparations expressing human 5-HT1A (or similar).[1]

  • Tracer: Fluorescent ligand (e.g., BODIPY-Serotonin).[1]

  • Detection: Terbium (Tb)-labeled anti-receptor antibody or Tag-lite® system.[1]

Step-by-Step Protocol
  • Plate Prep: Dispense 10–50 nL of 5-(Piperazin-1-yl)pyrimidine stock (10 mM) into 384-well low-volume white plates using an acoustic dispenser.

  • Buffer Addition: Add 5 µL of Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Critical: Ensure buffer capacity (50 mM Tris) is sufficient to neutralize the HCl carried over from the compound stock.

  • Receptor/Ab Mix: Add 5 µL of pre-mixed Receptor + Tb-Antibody solution. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at Kd concentration).

  • Equilibrium: Incubate for 60–90 minutes at RT in the dark.

  • Readout: Measure HTRF signal on a multimode reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

Workflow 2: Kinase Inhibition Assay (ADP-Glo™)

Principle: Measures ADP generation as a proxy for kinase activity.[1][2]

  • Enzyme Reaction: Incubate Kinase (e.g., CDK2) + Substrate + ATP + Compound (10 µM final) for 60 min.

  • Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1]

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]

  • Analysis: Luminescence is inversely proportional to compound inhibition.

Visualizations

Diagram 1: Compound Handling & Solubility Logic

This workflow ensures the integrity of the HCl salt during the transition from solid state to assay plate.

CompoundHandling Start Solid 5-(Piperazin-1-yl)pyrimidine HCl Solvent Add Anhydrous DMSO (Avoid 'Wet' DMSO) Start->Solvent Dissolve Sonicate 15 min @ 25°C Check for Micro-precipitates Solvent->Dissolve QC Quality Control: Check Hydration & Concentration Dissolve->QC Storage Aliquot & Store -20°C (Single Use Recommended) QC->Storage AssayPrep Acoustic Dispensing (Echo) Target: 10-50 nL Storage->AssayPrep BufferCheck Buffer Capacity Check (Neutralize HCl acidity) AssayPrep->BufferCheck Assay HTS Assay Plate BufferCheck->Assay

Caption: Critical path for solubilizing hygroscopic HCl salts for HTS, emphasizing moisture control and pH buffering.

Diagram 2: 5-HT Receptor HTS Assay Principle (TR-FRET)

The mechanism of action for screening this scaffold against a GPCR target.[1][2]

TRFRET_Mechanism cluster_0 Assay Well Receptor 5-HT Receptor (Membrane Bound) Tracer Fluorescent Tracer (Acceptor) Receptor->Tracer Binds Signal FRET Signal (High Ratio) Tracer->Signal Close Proximity (Donor -> Acceptor) NoSignal Signal Decrease (Hit) Tracer->NoSignal Distance Increase Compound 5-(Piperazin-1-yl)pyrimidine (Competitor) Compound->Receptor Competes/Displaces Compound->Tracer Blocks Binding Antibody Tb-Labeled Antibody (Donor) Antibody->Receptor Binds Tag

Caption: TR-FRET competition assay. The compound displaces the tracer, reducing the FRET signal between the Tb-Donor and the Tracer-Acceptor.[1]

Data Analysis & Hit Validation

When analyzing HTS data for this scaffold, apply the following filters to identify True Positives :

ParameterAcceptance CriteriaRationale
Z-Prime (Z') > 0.5Ensures assay robustness and separation between signal and background.[1][2]
Signal Decrease > 50% InhibitionStandard threshold for primary hit selection.[1]
Hill Slope 0.8 – 1.2In dose-response, deviations imply aggregation, non-specific binding, or assay interference (common with precipitating salts).[1]
Max Inhibition < 110%Values >120% often indicate fluorescence quenching or compound precipitation (light scattering).
Troubleshooting: The "Salt Effect"

If you observe high variability in replicates:

  • Check DMSO Hydration: The HCl salt may have pulled water into the source well.

  • Check Buffer pH: Measure the pH of the assay buffer after compound addition (mock run). If pH < 7.0, increase buffer strength (e.g., 100 mM HEPES).

References

  • BenchChem. Impact of hygroscopic DMSO on Hydrochloride Solubility in HTS. BenchChem Technical Notes. [1][3]

  • Romanelli, M. N., et al. (2022).[4] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984.[1][4]

  • Karver, C. E., et al. (2016).[5] "Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480.[1][5]

  • Al-Ghorbani, M., et al. (2021).[6] "Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities." ResearchGate Review.

  • ChemScene. 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride Product Data.

Sources

Application

NMR and mass spectrometry characterization of 5-(Piperazin-1-yl)pyrimidine hydrochloride

Abstract This guide details the characterization of 5-(piperazin-1-yl)pyrimidine hydrochloride , a critical heterocyclic building block often confused with its regioisomer, 2-(piperazin-1-yl)pyrimidine (a known buspirone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the characterization of 5-(piperazin-1-yl)pyrimidine hydrochloride , a critical heterocyclic building block often confused with its regioisomer, 2-(piperazin-1-yl)pyrimidine (a known buspirone metabolite).[1] Unlike standard protocols, this note emphasizes the differentiation of regioisomers using NMR splitting patterns and provides a self-validating mass spectrometry workflow. The protocol assumes a mono-hydrochloride salt stoichiometry, protonated at the secondary amine of the piperazine ring.

Part 1: Chemical Context & Sample Preparation

Structural Analysis & Solubility

The molecule consists of a pyrimidine ring attached at the meta position (C5) to a piperazine ring.

  • Molecular Formula (Free Base): C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight (Free Base): 164.21 g/mol [1][3]

  • Salt Form: Hydrochloride (likely C

    
    H
    
    
    
    N
    
    
    
    
    xHCl). The secondary amine of the piperazine (
    
    
    ) is the primary protonation site. The pyrimidine nitrogens (
    
    
    ) are significantly less basic.

Solvent Selection Strategy:

  • DMSO-

    
     (Recommended):  Excellent solubility for hydrochloride salts.[1] Crucially, it slows proton exchange, allowing the observation of the ammonium (NH
    
    
    
    ) protons, which serves as a confirmation of salt formation.
  • D

    
    O:  Good solubility, but exchangeable protons (NH) will disappear, removing a key validation check. Use only if DMSO interferes with solvent peaks.
    
Preparation Protocol
  • Weighing: Accurately weigh 5–10 mg of the hydrochloride salt.

  • Dissolution: Add 600 µL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, mild sonication (35 kHz, 2 mins) is permissible. Avoid heating above 40°C to prevent degradation.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Part 2: Mass Spectrometry (LC-MS) Characterization

Instrumental Setup (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[4]

  • Direct Infusion: Recommended for pure standards to avoid column retention issues with polar salts.

Fragmentation Logic & Self-Validation

The fragmentation pattern of piperazine-heterocycles follows a predictable "Ring-Stripping" mechanism.

  • Parent Ion:

    
     m/z.
    
  • Validation Check: If you observe

    
     167 with a 3:1 ratio relative to 165, you have significant free chloride ions forming adducts, or the sample is contaminated.
    
  • Key Fragments:

    • 
       122:  Loss of the ethylene bridge (C
      
      
      
      H
      
      
      N) from the piperazine ring (Retro-Diels-Alder type fragmentation).
    • 
       80:  Pyrimidine cation (indicates the aromatic ring is intact).
      
    • 
       56:  Piperazine fragment (C
      
      
      
      H
      
      
      N
      
      
      ).

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway Parent Parent Ion [M+H]+ = 165.1 Frag1 Piperazine Cleavage Loss of C2H4N Parent->Frag1 CID Energy Frag2 Fragment Ion m/z ~122 Frag1->Frag2 Frag3 Ring Break m/z ~56 Frag2->Frag3 High Energy

Part 3: NMR Spectroscopy Characterization

This is the critical step for distinguishing the 5-isomer from the common 2-isomer .

H NMR Prediction & Assignment (DMSO- )
Proton GroupCountMultiplicityApprox.[5] Shift (

)
Structural Logic (The "Why")
Pyrimidine H2 1HSinglet (s)8.60 – 8.80 ppmDiagnostic Peak. Located between two N atoms (deshielded).[1] Absent in the 2-isomer.
Pyrimidine H4, H6 2HSinglet (s)*8.30 – 8.50 ppmChemically equivalent due to symmetry. Ortho to the piperazine N.
NH

(Salt)
2HBroad (br s)9.00 – 9.50 ppmAmmonium protons. Visible only in dry DMSO. Confirms HCl salt.
Piperazine H

4HTriplet/Broad3.40 – 3.60 ppmAlpha to the aromatic Nitrogen. Deshielded by the ring.
Piperazine H

4HTriplet/Broad3.10 – 3.25 ppmAlpha to the ammonium Nitrogen.

*Note: H4/H6 may appear as a very fine doublet if long-range coupling (


) to H2 is resolved, but often appears as a singlet.[1]
The "Regioisomer Trap" (Self-Validation)

Researchers often purchase the wrong isomer. Use this logic gate to validate your structure:

  • Scenario A (Correct): You see a 1:2 ratio in the aromatic region (1 proton at ~8.7 ppm, 2 protons at ~8.4 ppm). This is the 5-isomer .

  • Scenario B (Incorrect): You see a 2:1 ratio (2 protons doublet at ~8.4 ppm, 1 proton triplet at ~6.6 ppm). This is the 2-isomer (1-(2-Pyrimidinyl)piperazine).[1][6] The triplet at 6.6 ppm is the H5 proton, which is absent in your target molecule.

C NMR Expectations
  • C2 (Pyrimidine): Most deshielded (~158 ppm).

  • C4/C6 (Pyrimidine): ~150 ppm.[5]

  • C5 (Pyrimidine): Attached to the piperazine N. Upfield shift due to resonance donation (~140-145 ppm).

  • Piperazine Carbons: Two signals in the aliphatic region (~43 ppm and ~46 ppm).

Part 4: Comprehensive Workflow Diagram

The following diagram illustrates the decision-making process for characterizing this specific salt, including the critical differentiation step.

Characterization_Workflow Figure 2: Analytical Logic Gate for Isomer Differentiation Start Sample: 5-(Piperazin-1-yl)pyrimidine HCl Prep Dissolve in DMSO-d6 (Avoid D2O for salt check) Start->Prep NMR_Run Acquire 1H NMR Prep->NMR_Run Split Aromatic Region Pattern? NMR_Run->Split Path_Correct 1H Singlet (~8.7) + 2H Singlet (~8.4) Split->Path_Correct Case A Path_Wrong 2H Doublet (~8.4) + 1H Triplet (~6.6) Split->Path_Wrong Case B MS_Check LC-MS Validation Target: m/z 165.1 Path_Correct->MS_Check Result_Wrong REJECT: 2-Isomer (Metabolite) Path_Wrong->Result_Wrong Result_Correct CONFIRMED: 5-Isomer MS_Check->Result_Correct Mass Matches

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting heterocyclic coupling patterns). [1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperazine Derivatives. NIST Chemistry WebBook, SRD 69. (Reference for piperazine fragmentation logic). [1]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shift prediction of heterocycles).[7]

  • PubChem. Compound Summary: 1-(2-Pyrimidinyl)piperazine (Regioisomer Comparison). (Used for contrasting the 2-isomer data). [1][3]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Developing 5-(Piperazin-1-yl)pyrimidine Derivatives for Improved Therapeutic Efficacy

Introduction: The 5-(Piperazin-1-yl)pyrimidine Scaffold as a Privileged Core In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-(Piperazin-1-yl)pyrimidine Scaffold as a Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 5-(Piperazin-1-yl)pyrimidine moiety is a quintessential example of such a scaffold.[1][2][3] Its unique combination of a hydrogen bond-accepting pyrimidine ring and a versatile, modifiable piperazine unit makes it a powerful core for designing ligands that can interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[4][5][6] The inherent properties of the piperazine ring, such as its ability to improve aqueous solubility and oral bioavailability, further enhance its utility in drug design.[7][8][9]

This guide provides a comprehensive, strategy-driven framework for the rational design, synthesis, and biological evaluation of novel 5-(Piperazin-1-yl)pyrimidine derivatives. Our objective is to move beyond simple procedural descriptions and instead offer a causal, field-proven narrative that empowers researchers to make informed decisions throughout the iterative process of lead discovery and optimization. We will detail robust protocols, from chemical synthesis to in vivo efficacy studies, each designed as a self-validating system to ensure data integrity and reproducibility.

Section 1: Rational Design and Structure-Activity Relationship (SAR) Strategies

The foundation of successful lead optimization is a deep understanding of the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity.[10] For the 5-(Piperazin-1-yl)pyrimidine scaffold, there are three primary vectors for chemical modification that can profoundly influence potency, selectivity, and pharmacokinetic properties.

Causality Behind Modification Choices:

  • Piperazine N-4 Substitution (R¹): This position is the most common point of diversification. Modifications here directly influence the molecule's interaction with the solvent front and the outer regions of a target's binding pocket. Introducing various substituents can modulate key drug-like properties:

    • Solubility & Permeability: Attaching polar groups can enhance aqueous solubility, while lipophilic moieties can improve membrane permeability.

    • Target Engagement: Appending larger, rigid groups can establish additional binding interactions (e.g., van der Waals, π-π stacking) with the target protein, potentially increasing affinity and selectivity.[9]

    • Metabolic Stability: This position can be a site of metabolic attack. Strategic modification can block or hinder metabolic enzymes, thereby increasing the compound's half-life.

  • Pyrimidine C-2 Substitution (R²): The C-2 position of the pyrimidine ring often plays a critical role in anchoring the molecule within the target's active site. In many kinase inhibitors, for example, this region interacts with the "hinge" region of the ATP-binding pocket.

    • Potency & Selectivity: Small, hydrogen-bond donating or accepting groups can form crucial interactions that determine binding affinity. Altering the size and electronics at this position can fine-tune selectivity against off-target proteins.[6][11]

  • Pyrimidine C-4/C-6 Substitution (R³): These positions project into different regions of the binding site compared to C-2. Modifications here can be used to probe for additional pockets, improve selectivity, or block undesirable interactions.

    • Overcoming Resistance: In oncology, substitutions at these positions can be designed to overcome resistance mutations that may have altered the shape of the primary binding site.[12]

SAR_Points cluster_0 5-(Piperazin-1-yl)pyrimidine Core cluster_1 Key Modification Vectors Scaffold Scaffold R1 R¹ (Piperazine N-4) Solubility, ADME, Potency R2 R² (Pyrimidine C-2) Hinge Binding, Potency R3 R³ (Pyrimidine C-4/C-6) Selectivity, Probing Pockets

Caption: Key modification points on the 5-(Piperazin-1-yl)pyrimidine scaffold.

Section 2: Synthetic Methodologies and Protocols

A robust and flexible synthetic strategy is paramount for generating a diverse library of analogues for SAR studies. The following protocols outline a modular approach, beginning with a key intermediate that can be diversified through reliable, high-yield reactions. One particularly powerful method for rapid diversification is the Ugi multicomponent reaction, which allows for the assembly of complex molecules in a single, atom-economical step.[13][14][15]

Synthesis_Workflow cluster_diversification Diversification Strategies start Starting Materials (e.g., 5-bromopyrimidine) intermediate Key Intermediate (e.g., 5-(Piperazin-1-yl)pyrimidine) start->intermediate SNAr Reaction amide Amide Coupling (at Piperazine N-4) intermediate->amide buchwald Buchwald-Hartwig (at Pyrimidine C-5) intermediate->buchwald ugi Ugi MCR (Rapid Library Synthesis) intermediate->ugi library Diverse Compound Library amide->library buchwald->library ugi->library purify Purification & Characterization (HPLC, NMR, MS) library->purify final Compounds for Biological Screening purify->final

Caption: General workflow for synthesis and diversification of derivatives.

Protocol 2.1: Synthesis of Key Intermediate: 5-(Piperazin-1-yl)pyrimidine
  • Rationale: This protocol describes a nucleophilic aromatic substitution (SNAr) to generate the core scaffold. Using a Boc-protected piperazine ensures mono-substitution and provides a handle for subsequent deprotection and diversification.

  • Materials: 5-bromopyrimidine, N-Boc-piperazine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromopyrimidine (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

    • Add anhydrous toluene via syringe and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to yield tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate.

    • Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M). Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitor by LC-MS).

    • Concentrate the mixture in vacuo. Redissolve the residue in DCM and neutralize carefully with saturated sodium bicarbonate solution.

    • Extract with DCM, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the title compound, 5-(piperazin-1-yl)pyrimidine, which can be used directly in subsequent steps.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Purity should be >95% by HPLC for use in library synthesis.

Protocol 2.2: Diversification via Ugi Multicomponent Reaction (Ugi-4CR)
  • Rationale: The Ugi reaction is a powerful tool for rapidly creating a library with high molecular diversity.[16][17] By using the amine functionality of the piperazine intermediate, we can introduce three new points of diversity (aldehyde, carboxylic acid, isocyanide) in a single step.

  • Materials: 5-(Piperazin-1-yl)pyrimidine (1.0 eq), a diverse set of aldehydes (1.0 eq), carboxylic acids (1.0 eq), and isocyanides (1.0 eq), Methanol or 2,2,2-Trifluoroethanol (TFE) as solvent.

  • Procedure:

    • In a vial, dissolve the 5-(piperazin-1-yl)pyrimidine intermediate in methanol (0.5 M).

    • Add the selected aldehyde, followed by the carboxylic acid. Stir the mixture for 15 minutes at room temperature.

    • Add the isocyanide component to the mixture.

    • Seal the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The crude product is then purified using preparative HPLC to isolate the desired Ugi product.

  • Validation: Full characterization of each library member via LC-MS and ¹H NMR is essential to confirm structure and purity.

Section 3: A Tiered Approach to Biological Evaluation

A structured, tiered screening cascade is the most efficient method to identify promising candidates. This approach prioritizes resource-intensive assays for compounds that have already passed initial, high-throughput screens.

Screening_Cascade library Synthesized Compound Library tier1 Tier 1: Primary Biochemical Assay (e.g., In Vitro Kinase Inhibition) Measure: IC₅₀ library->tier1 High-Throughput Screen tier2 Tier 2: Cellular Assays (Cell Viability, Target Engagement) Measure: EC₅₀, p-Substrate tier1->tier2 Potent Hits tier3 Tier 3: ADME & PK Profiling (Solubility, Metabolic Stability) Measure: t₁/₂, Permeability tier2->tier3 Cell-Active Hits tier4 Tier 4: In Vivo Efficacy Model (e.g., Xenograft) Measure: Tumor Growth Inhibition tier3->tier4 Drug-like Hits lead Lead Candidate tier4->lead

Caption: Tiered screening cascade for derivative evaluation.

Protocol 3.1: Tier 1 - In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Rationale: This assay provides a direct measure of a compound's ability to inhibit the target kinase by quantifying the amount of ADP produced in the kinase reaction.[18] It is a robust, high-throughput method ideal for primary screening.[19]

  • Materials: Target Kinase, Kinase-specific substrate peptide, ATP, ADP-Glo™ Kinase Assay Kit (Promega), Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), Test compounds (in DMSO), Positive control inhibitor.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into a 384-well plate. Include "no inhibitor" (DMSO only) and "positive control" wells.

    • Kinase Reaction: Add the kinase enzyme and substrate mixture in assay buffer to each well.

    • Initiation: Start the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Incubate at room temperature for 60 minutes.

    • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis & Validation:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls.

    • Plot percent inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

    • The assay is considered valid if the Z'-factor is > 0.5 and the positive control inhibitor IC₅₀ is within the expected range.

Protocol 3.2: Tier 3 - In Vitro Metabolic Stability Assay
  • Rationale: Assessing metabolic stability is a critical early step in ADME profiling.[20][21] This protocol uses human liver microsomes (HLMs) to predict how quickly a compound will be metabolized in vivo.[22]

  • Materials: Test compounds, Human Liver Microsomes (HLMs), NADPH regenerating system, Phosphate buffer (pH 7.4), Positive control compounds (high and low clearance), Acetonitrile with internal standard (for quenching), LC-MS/MS system.

  • Procedure:

    • Prepare a master mix of HLMs in phosphate buffer.

    • Add test compound (final concentration typically 1 µM) to the HLM solution and pre-incubate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.

    • Include a control reaction without the NADPH regenerating system to account for non-enzymatic degradation.

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis & Validation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • The results for the high and low clearance controls must fall within the laboratory's established range for the assay to be valid.

Protocol 3.3: Tier 4 - In Vivo Efficacy in a Xenograft Model
  • Rationale: The ultimate test of a potential therapeutic is its efficacy in a living system.[23][24] The cell line-derived xenograft (CDX) model is a standard preclinical model to evaluate the anti-tumor activity of a compound.[25][26]

  • Materials: Immunocompromised mice (e.g., Nude or SCID), Cancer cell line of interest, Matrigel, Test compound formulated in an appropriate vehicle, Calipers, Animal balance.

  • Procedure:

    • Tumor Implantation: Suspend cancer cells in a mixture of media and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: (Length x Width²)/2.

    • Randomization & Dosing: Once tumors reach the target size, randomize mice into treatment groups (Vehicle control, Positive control, Test compound groups).

    • Administer the test compound and controls via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, twice daily).

    • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Endpoint: The study is typically concluded when tumors in the vehicle group reach a predetermined maximum size, or after a set duration. Euthanize animals and excise tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).

  • Data Analysis & Validation:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Plot mean tumor volume over time for each group.

    • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effect.

    • The positive control must show a statistically significant anti-tumor effect for the study to be considered valid.

Section 4: Data Integration and Lead Optimization

The data generated from the tiered screening cascade must be integrated to build a comprehensive SAR profile. This allows for the rational design of the next generation of compounds.

Table 1: Hypothetical SAR Data for a Series of 5-(Piperazin-1-yl)pyrimidine Derivatives

Cmpd IDR¹ (Piperazine N-4)R² (Pyrimidine C-2)Target Kinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)HLM t₁/₂ (min)
1a -H-NH₂550> 5015
1b -C(O)Ph-NH₂8510.528
1c -C(O)c1ccccc1F-NH₂25 2.145
1d -C(O)c1ccccc1(OMe)-NH₂403.5> 60
1e -C(O)Ph-Cl15025.225

Analysis and Decision Making:

  • SAR Insights: Comparing 1a and 1b shows that N-acylation of the piperazine is critical for potency. The addition of a fluorine atom (1c ) improves potency further, likely due to favorable electronic interactions in the binding pocket. Substituting the C-2 amine with a chlorine (1e ) is detrimental to activity, highlighting the importance of the hydrogen-bond donating group for hinge binding.

  • Lead Optimization Strategy: Compound 1d shows an excellent balance of high potency and significantly improved metabolic stability. This suggests that the methoxy group may be blocking a site of metabolism on the phenyl ring. The next steps would be to explore other substitutions on this phenyl ring to further optimize the potency/stability balance and to initiate selectivity profiling against a panel of related kinases.

Conclusion

The development of efficacious derivatives from a privileged scaffold like 5-(piperazin-1-yl)pyrimidine is a systematic, iterative process. It requires a seamless integration of rational design, flexible synthetic chemistry, and a robust, tiered biological evaluation strategy. By understanding the causal relationships between chemical structure and biological effect, and by employing self-validating protocols, research teams can efficiently navigate the complex path of drug discovery, moving from a promising chemical starting point to a well-characterized lead candidate with therapeutic potential.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio Protoc.
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (n.d.). PMC.
  • Combating Cancer Drug Resistance with In Vivo Models. (n.d.). Crown Bioscience Blog.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
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  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI.
  • In Vivo Efficacy Studies for Oncology & Immunotherapy Candid
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applic
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2026).
  • Influence of Heteroaromatic Rings on ADME Properties of Drugs. (2025).
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  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2024). PubMed.
  • New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. (2017). PubMed.
  • Synthesis, ADME Profiling, Antibacterial Screening and Molecular Docking of Some New Tetrazole‐Heterocycle Hybrids. (2024).
  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
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  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
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Sources

Application

A Researcher's Guide to Characterizing Novel Piperazinylpyrimidine Derivatives as Chemical Probes

Introduction: The Promise of the Piperazinylpyrimidine Scaffold The piperazinylpyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a broad range of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Piperazinylpyrimidine Scaffold

The piperazinylpyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a broad range of biological activities. Its versatility, arising from the ease of chemical modification at multiple positions, has led to the development of compounds targeting diverse protein families, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][2][3] This inherent promiscuity, while a challenge for drug development, presents a unique opportunity for the creation of novel chemical probes to interrogate biological systems. A chemical probe is a small molecule used to study the function of a specific protein target in cells and organisms.[2]

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the characterization and validation of a novel 5-(Piperazin-1-yl)pyrimidine hydrochloride derivative, or any related analogue, as a high-quality chemical probe. We will move beyond rigid templates to provide a logical, field-proven workflow, emphasizing the causality behind experimental choices to ensure scientific integrity.

Pillar 1: Target Identification and Initial Validation

The first critical step is to identify the primary biological target(s) of your novel piperazinylpyrimidine compound. Given the scaffold's history, initial hypotheses can be directed towards common target classes.

Hypothesis-Driven Screening: Where to Begin?
  • Kinome Profiling: A significant number of piperazinylpyrimidine derivatives have been identified as protein kinase inhibitors.[4][5][6] Therefore, a broad in vitro kinase screen against a panel of representative kinases is a logical starting point. Commercial services offer comprehensive kinome profiling, providing initial hits and a preliminary assessment of selectivity.[7][8][9]

  • GPCRome Screening: The piperazine moiety is a common feature in GPCR ligands.[10] Screening against a panel of GPCRs, particularly those with known piperazine-containing modulators (e.g., adrenergic, serotonergic, and dopaminergic receptors), can reveal potential GPCR targets.[11][12][13]

  • Phenotypic Screening and Target Deconvolution: Alternatively, if a compound elicits a specific cellular phenotype, target deconvolution strategies can be employed. These may include affinity chromatography, yeast three-hybrid systems, or computational approaches.

Initial Hit Validation: Is it Real?

Once initial hits are identified, it is crucial to confirm these interactions with orthogonal, label-free biophysical methods. This step provides quantitative data on binding affinity and helps to eliminate false positives from primary screens.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[14][15][16][17][] This information is invaluable for understanding the driving forces of the binding event.

  • Surface Plasmon Resonance (SPR): SPR is a sensitive technique for measuring the kinetics of binding and dissociation (kon and koff rates), in addition to the equilibrium dissociation constant (Kd).[19][20][21][22][23] Understanding the residence time of a compound on its target can be critical for interpreting its cellular effects.

Technique Key Parameters Measured Advantages Considerations
Isothermal Titration Calorimetry (ITC) Kd, Stoichiometry (n), ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Kd, kon, koffHigh sensitivity, real-time kinetics, requires small amounts of analyte.Requires immobilization of one binding partner, which may affect its activity.

Pillar 2: Establishing Potency and Selectivity

A high-quality chemical probe must be potent and selective for its intended target.[24]

Biochemical Potency: How Strong is the Interaction?

For enzymatic targets like kinases, an in vitro activity assay is essential to determine the compound's functional potency (e.g., IC50). For GPCRs, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium flux) are appropriate.[12][25][26]

Selectivity Profiling: Is the Probe Specific?
  • Broad Profiling: The initial kinase or GPCR panel screen provides a first pass at selectivity. Any off-targets with significant affinity should be further investigated. For kinase inhibitors, it is recommended to screen against a large, diverse panel of kinases.[1]

Pillar 3: Demonstrating Cellular Target Engagement and Functional Effects

A crucial step in probe validation is to demonstrate that the compound interacts with its target in a cellular context and elicits a functional consequence.[2]

Confirming Target Engagement in Cells

Several techniques can be used to confirm that the piperazinylpyrimidine probe reaches and binds to its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[27][28][29][30][31] By heating cell lysates or intact cells treated with the probe to various temperatures and then quantifying the amount of soluble target protein, a thermal shift can be observed, indicating target engagement.

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays can be adapted to measure target engagement in live cells.[6][32][33][34][35] They typically involve expressing the target protein as a fusion with a donor fluorophore (e.g., NanoLuc® luciferase for BRET) and using a fluorescently labeled tracer that binds to the target. Competitive displacement of the tracer by the unlabeled probe results in a loss of BRET or FRET signal.

Linking Target Engagement to Cellular Phenotype

The final and most important step is to correlate target engagement with a measurable cellular response. This provides the strongest evidence that the probe is acting through its intended mechanism.

  • Downstream Signaling Analysis: For a kinase inhibitor, this would involve measuring the phosphorylation status of a known substrate of the target kinase using techniques like Western blotting.[5][36][37][38][39] For a GPCR modulator, one could measure changes in second messenger levels or downstream gene expression.

  • Cellular Phenotypic Assays: The probe should elicit a cellular phenotype that is consistent with the known or hypothesized function of the target protein.[40][41][42][43][44] For example, an inhibitor of a kinase involved in cell proliferation should reduce cell growth in a concentration-dependent manner.

Experimental Workflow for Characterizing a Novel Piperazinylpyrimidine Probe

The following diagram illustrates a general workflow for the characterization of a novel piperazinylpyrimidine derivative as a chemical probe.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Probe Validation & Application Hypothesis-driven Screening Hypothesis-driven Screening Biophysical Validation (ITC/SPR) Biophysical Validation (ITC/SPR) Hypothesis-driven Screening->Biophysical Validation (ITC/SPR) Potency & Selectivity Profiling Potency & Selectivity Profiling Biophysical Validation (ITC/SPR)->Potency & Selectivity Profiling Cellular Target Engagement (CETSA/BRET) Cellular Target Engagement (CETSA/BRET) Potency & Selectivity Profiling->Cellular Target Engagement (CETSA/BRET) Functional Cellular Assays Functional Cellular Assays Cellular Target Engagement (CETSA/BRET)->Functional Cellular Assays Phenotypic Assays Phenotypic Assays Functional Cellular Assays->Phenotypic Assays Validated Chemical Probe Validated Chemical Probe Phenotypic Assays->Validated Chemical Probe

Caption: A generalized workflow for the validation of a novel chemical probe.

Hypothetical Signaling Pathway Modulated by a Piperazinylpyrimidine Kinase Inhibitor

This diagram illustrates a hypothetical signaling pathway where a piperazinylpyrimidine derivative acts as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates Probe 5-(Piperazin-1-yl)pyrimidine (Probe) Probe->KinaseB Inhibits GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression Promotes

Caption: Inhibition of a kinase cascade by a piperazinylpyrimidine probe.

Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a piperazinylpyrimidine derivative against a purified protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Test compound (5-(Piperazin-1-yl)pyrimidine hydrochloride) dissolved in DMSO

  • Positive control inhibitor (if available)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate solution (pre-mixed in kinase reaction buffer) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution (in kinase reaction buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection: Add the kinase detection reagent according to the manufacturer's instructions. This step typically stops the kinase reaction and generates a signal (luminescence or fluorescence) that is inversely proportional to the amount of kinase activity.

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Normalize the data to the vehicle (0% inhibition) and a no-kinase (100% inhibition) control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Cellular Thermal Shift Assay (CETSA) using Western Blotting

This protocol describes a method to assess the target engagement of a piperazinylpyrimidine derivative in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Test compound (5-(Piperazin-1-yl)pyrimidine hydrochloride) dissolved in DMSO

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) in complete culture medium.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Plot the band intensity versus temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.

Conclusion: A Path to High-Quality Chemical Probes

References

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for chemical probes. Chem Biol, 17(6), 561-577.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomic tools for drug discovery.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lochhead, P. A. (2013). How to choose and use a chemical probe. Biochem Soc Trans, 41(4), 1033-1038.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications.
  • Pyrimidine and piperazine are well known as being the backbone of many bulky compounds and a vital core structure in approved drugs. ResearchGate. [Link]

  • GPCR Product Solutions - Eurofins DiscoverX. [Link]

  • Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC). Sygnature Discovery. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • GPCR Signaling Assays. Indigo Biosciences. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

  • Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • (PDF) Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Advances in BRET probes for intracellular target engagement studies. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • GPCR Signaling Assays. Indigo Biosciences. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

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Technical Notes & Optimization

Troubleshooting

improving the aqueous solubility of 5-(Piperazin-1-yl)pyrimidine hydrochloride

Technical Support Center: Solubility Optimization for 5-(Piperazin-1-yl)pyrimidine Hydrochloride Product Category: Heterocyclic Building Blocks / Pharmaceutical Intermediates Target Audience: Medicinal Chemists, Formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Product Category: Heterocyclic Building Blocks / Pharmaceutical Intermediates Target Audience: Medicinal Chemists, Formulation Scientists, Biological Researchers Document ID: TS-SOL-5PP-HCl-001[1]

Executive Summary & Chemical Context

Compound Overview: 5-(Piperazin-1-yl)pyrimidine hydrochloride is a basic heteroaryl-piperazine salt.[1] Unlike its more common isomer, 2-(1-piperazinyl)pyrimidine (1-PP), the attachment at the 5-position of the pyrimidine ring creates a distinct electronic environment.[1] The pyrimidine ring acts as an electron-withdrawing group (EWG), reducing the basicity of the attached nitrogen (


), leaving the distal secondary amine (

) as the primary protonation site.

The Solubility Challenge: While hydrochloride salts are generally selected for high aqueous solubility, researchers often encounter unexpected precipitation or "crashing out" when introducing this compound into biological buffers (e.g., PBS, DMEM).[1] This is rarely due to the intrinsic insolubility of the salt, but rather due to the Common Ion Effect or pH-induced deprotonation .

Troubleshooting Guide: Why is my compound precipitating?

Use this Q&A section to diagnose your specific issue.

Issue A: "I dissolved the powder in water perfectly, but it precipitated immediately when I added it to PBS or Saline."
  • Diagnosis: The Common Ion Effect. [2][3][4][5]

  • Mechanism: Your buffer (PBS/Saline) contains a high concentration of chloride ions (~140 mM

    
    ).[1] The solubility product (
    
    
    
    ) of your hydrochloride salt is governed by the equation:
    
    
    .[1]
    • When you add the drug to a high-chloride environment, the equilibrium shifts to precipitate the solid salt to maintain the constant

      
      .[1]
      
  • Solution:

    • Switch Buffers: Use a buffer with a different anion, such as Phosphate Buffer (without NaCl) or HEPES, for the initial dilution.[1]

    • Increase Dilution: Ensure the final concentration of the drug is below its suppressed solubility limit in saline.

    • Use the Free Base (Advanced): If the experiment permits, dissolve the free base in a minimal amount of DMSO before diluting into the buffer, avoiding the excess chloride load.[1]

Issue B: "The solution becomes cloudy or milky when adjusted to pH 7.4."
  • Diagnosis: Free Base Precipitation.

  • Mechanism: The distal nitrogen of the piperazine ring typically has a pKa between 8.5 and 9.5. At pH 7.4, a significant fraction of the molecules may deprotonate to form the neutral free base.[1] If the free base is lipophilic (which is common for aryl-piperazines), it will precipitate.[1]

  • Solution:

    • Check the pKa: If the pKa is ~8.5, at pH 7.4, roughly 10% of your compound is neutral.[1]

    • Lower the pH: If your assay tolerates it, work at pH 6.0–6.5.

    • Add a Co-solvent: Add 1–5% DMSO or Ethanol to solubilize the neutral fraction.[1]

    • Add a Complexing Agent: Use Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD) to encapsulate the hydrophobic free base.[1]
Issue C: "The solid is sticky or gummy and won't dissolve."[1]
  • Diagnosis: Hygroscopicity / Amorphous State. [1]

  • Mechanism: Piperazine salts can be hygroscopic.[1] If the bottle was left open, it may have absorbed water, forming a gummy hydrate or amorphous solid which has poor dissolution kinetics (even if thermodynamically soluble).

  • Solution:

    • Sonication: Sonicate the solution for 10–15 minutes to break up the gum.

    • Vortexing: Vigorous vortexing is more effective than magnetic stirring for gummy solids.[1]

    • Drying: For future use, store the solid in a desiccator.

Experimental Protocols

Protocol 1: Preparation of a High-Stability Stock Solution (10 mM)

Do not attempt to make high-concentration stocks directly in PBS.

  • Weighing: Weigh the calculated amount of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

  • Solvent Choice:

    • Preferred:Milli-Q Water or 0.01 M HCl .[1] (The acid ensures the salt remains fully protonated).[1]

    • Alternative:DMSO (If the compound is to be used in assays where DMSO is tolerated).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 100

    
    L) and store at -20°C. Avoid repeated freeze-thaw cycles.
    
Protocol 2: "Step-Down" Dilution into Assay Media

Use this method to avoid precipitation shock.[1]

  • Start: 10 mM Stock Solution (in Water or DMSO).

  • Intermediate Dilution: Dilute 1:10 into Water (not Buffer) to get 1 mM.

  • Final Dilution: Dilute the 1 mM intermediate 1:100 into your Assay Buffer (e.g., PBS) to get 10

    
    M.
    
    • Why? This pre-dilution step reduces the local concentration shock that occurs when a droplet of high-concentration stock hits the high-salt buffer.[1]

Visualizing the Solubility Equilibrium

The following diagrams illustrate the decision process and the chemical equilibria governing solubility.

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solid won't dissolve or precipitates CheckSolvent Check Solvent: Is it PBS, Saline, or High Salt? Start->CheckSolvent CommonIon Cause: Common Ion Effect (Cl- reduces solubility) CheckSolvent->CommonIon Yes CheckPH Check pH: Is pH > 7.0? CheckSolvent->CheckPH No Sol_CommonIon Solution: Use Water/0.01M HCl for Stock Dilute >100x into Buffer CommonIon->Sol_CommonIon FreeBase Cause: Free Base Formation (Neutral form precipitates) CheckPH->FreeBase Yes Kinetics Cause: Slow Kinetics (Gummy/Amorphous) CheckPH->Kinetics No Sol_FreeBase Solution: Lower pH to < 6.5 OR Add Cyclodextrin/DMSO FreeBase->Sol_FreeBase Sol_Kinetics Solution: Sonicate & Vortex Warm to 37°C briefly Kinetics->Sol_Kinetics

Caption: Decision tree for diagnosing solubility failures. The Common Ion Effect is the most frequent culprit for hydrochloride salts in saline buffers.

Figure 2: Chemical Equilibrium & Precipitation Risks

Equilibrium Salt Protonated Salt (R-NH2+ Cl-) High Solubility FreeBase Neutral Free Base (R-NH) Low Solubility Salt->FreeBase Deprotonation Precipitate Precipitate (Solid) Salt->Precipitate Common Ion Effect FreeBase->Salt Protonation FreeBase->Precipitate Saturation Acid + H+ Base + OH- (pH > pKa) Chloride + Cl- (Saline)

Caption: The dual risks of precipitation: High pH drives Free Base precipitation, while High Chloride drives Salt precipitation.[1]

Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution?

  • A: No. Piperazine derivatives can degrade under high heat and pressure. Use sterile filtration (0.22

    
    m PVDF or PES filter) for sterilization.[1]
    

Q: Why does the literature mention "Dihydrochloride" vs "Monohydrochloride"?

  • A: Piperazine has two nitrogens.[1][6][7] The

    
     (distal) is highly basic, forming the first salt.[1] The 
    
    
    
    (proximal to pyrimidine) is much less basic due to the electron-withdrawing pyrimidine ring.[1] However, in strong acid (conc.[1] HCl), the dihydrochloride can form.[1] The dihydrochloride is extremely acidic and may be unstable (hygroscopic) in open air.[1] Ensure you know which form you have; the monohydrochloride is preferred for biological use.[1]

Q: What is the estimated pKa of this compound?

  • A: Based on structural analogs (e.g., 1-(2-pyrimidinyl)piperazine), the distal nitrogen pKa is estimated to be 8.0 – 9.0 .[1] This proximity to physiological pH (7.[1]4) is why pH control is critical [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine.[1] (Structural analog data used for pKa estimation). Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on the Common Ion Effect in pharmaceutical salts). Retrieved from [Link]

  • Butler, J. N. (1998). Ionic Equilibrium: Solubility and pH Calculations.[1] John Wiley & Sons.[1] (Reference for solubility product calculations).

Sources

Optimization

Technical Support Center: 5-(Piperazin-1-yl)pyrimidine hydrochloride Stability Testing

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Piperazin-1-yl)pyrimidine hydrochloride. It is designed to offer practical, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Piperazin-1-yl)pyrimidine hydrochloride. It is designed to offer practical, field-proven insights into stability testing and the identification of potential degradation products. This resource is structured to anticipate and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the stability and handling of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Q1: What are the primary stability concerns for 5-(Piperazin-1-yl)pyrimidine hydrochloride?

A1: Based on its chemical structure, the primary stability concerns for 5-(Piperazin-1-yl)pyrimidine hydrochloride are its susceptibility to hydrolysis, oxidation, and photodegradation. The pyrimidine ring can be susceptible to hydrolysis under certain pH conditions, while the piperazine ring, particularly the secondary amine, is prone to oxidation.[1][2] As a heterocyclic aromatic compound, it may also exhibit sensitivity to light.[3]

Q2: How should I properly store 5-(Piperazin-1-yl)pyrimidine hydrochloride?

A2: As a hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[4][5][6] Therefore, it is crucial to store it in a tightly sealed container in a desiccator or a controlled low-humidity environment. To prevent degradation, it should also be protected from light and stored at a cool temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the manufacturer's instructions.

Q3: My solid 5-(Piperazin-1-yl)pyrimidine hydrochloride has changed color. What could be the cause?

A3: A change in the color of the solid drug substance often indicates degradation. The most common causes are exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation).[7] It is advisable to store the compound in light-resistant containers and, for highly sensitive materials, under an inert atmosphere like nitrogen or argon.

Q4: I am observing inconsistent results in my experiments. Could this be a stability issue?

A4: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. If you notice a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions, it is critical to assess the stability of your compound under your specific experimental conditions. It is always best practice to use freshly prepared solutions. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to prevent multiple freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during the stability testing of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: During HPLC analysis of a stability sample, one or more new peaks are observed that were not present in the initial analysis of the reference standard.

Potential Causes:

  • Degradation of the active pharmaceutical ingredient (API): The new peaks are likely degradation products formed under the stress conditions of the stability study.

  • Interaction with excipients: If you are analyzing a formulated product, the API may be reacting with one or more of the excipients.

  • Contamination: The sample may have been contaminated during preparation or analysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step-by-Step Guidance:

  • Analyze a Blank: Inject your mobile phase or solvent blank to rule out contamination from the HPLC system or solvents.

  • Analyze a Placebo (for formulated products): If you are working with a drug product, analyze a placebo sample that contains all excipients but no API. This will help determine if the new peaks are due to excipient degradation.

  • Perform Forced Degradation Studies: Subject the pure 5-(Piperazin-1-yl)pyrimidine hydrochloride to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in the ICH Q1A(R2) guideline.[8] This will help to intentionally generate degradation products.

  • Compare Chromatograms: Compare the chromatograms of your stability sample with those from the forced degradation studies. Matching retention times and UV spectra can provide a preliminary identification of the degradation pathway.

  • Structure Elucidation: For unknown degradation products that are present at significant levels, further characterization is necessary. Techniques like High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can provide accurate mass data to help determine the elemental composition.[9][10][11] For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[12][13][14]

Issue 2: Loss of Potency

Symptom: The assay value for 5-(Piperazin-1-yl)pyrimidine hydrochloride in a stability sample is significantly lower than the initial value.

Potential Causes:

  • Chemical Degradation: The compound is degrading into one or more products.

  • Physical Changes: The compound may have absorbed moisture (if hygroscopic), leading to a lower measured concentration of the active ingredient.[4]

  • Adsorption: The compound may be adsorbing to the surface of the container.

Troubleshooting Steps:

  • Mass Balance Analysis: A key principle of stability testing is to account for all the mass of the API. The sum of the assay value of the main compound and the percentage of all degradation products should ideally be close to 100%. If there is a significant loss in mass balance, it could indicate the formation of non-UV active degradants, volatile degradants, or precipitation of the API or its degradants.

  • Check for Physical Changes: Visually inspect the sample for any changes in appearance, such as color change or clumping, which might suggest moisture absorption.

  • Evaluate Container Compatibility: Assess if the compound is compatible with the container material. Consider performing a study with different container types to see if the loss of potency is consistent.

  • Use a Stability-Indicating Method: Ensure that your analytical method is truly stability-indicating, meaning it can accurately quantify the API in the presence of its degradation products, excipients, and any other potential impurities.[15][16][17] Method validation should be performed according to ICH Q2(R1) guidelines.[18][19][20][21]

Potential Degradation Pathways

Based on the chemical structure of 5-(Piperazin-1-yl)pyrimidine hydrochloride, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis Hydrolysis_Product 5-Hydroxypyrimidine + Piperazine Pyrimidine Ring Cleavage Acid->Hydrolysis_Product Base Basic Hydrolysis Base->Hydrolysis_Product Oxidation Oxidative Stress N_Oxide Piperazine N-Oxide Derivative Oxidation of Piperazine Nitrogen Oxidation->N_Oxide Ring_Opened_Piperazine Piperazine Ring-Opened Products Oxidative Cleavage Oxidation->Ring_Opened_Piperazine Photo Photolytic Stress Photodegradant Photodegradation Products e.g., Dimerization, Ring Rearrangement Photo->Photodegradant API 5-(Piperazin-1-yl)pyrimidine hydrochloride C9H13ClN4

Caption: Potential degradation pathways of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Summary of Potential Degradation Products:

Degradation PathwayPotential ProductsLikely Stress ConditionsAnalytical Considerations
Hydrolysis 5-Hydroxypyrimidine, PiperazineAcidic, BasicThese products are likely to be more polar and may require modification of the HPLC method for good retention and separation.[22]
Oxidation N-oxides of the piperazine ring, Ring-opened productsOxidative (e.g., H₂O₂)N-oxides can sometimes be thermally labile, so care should be taken with GC-MS analysis. LC-MS is generally preferred.[2][10]
Photodegradation Dimerization products, Ring rearrangement productsExposure to UV or visible lightPhotodegradation can lead to a complex mixture of products. A gradient HPLC method is often necessary for separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline and should be optimized based on the observed stability of the compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8][23]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-(Piperazin-1-yl)pyrimidine hydrochloride in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified time.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light with aluminum foil.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.

  • For the mobile phase, use a combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The initial mobile phase composition can be selected based on the polarity of the compound.

2. Method Optimization:

  • Analyze a mixture of the undegraded API and samples from the forced degradation studies.

  • Adjust the mobile phase composition (gradient or isocratic), pH of the aqueous phase, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

  • The goal is to have a resolution of >1.5 between all peaks of interest.

3. Method Validation:

  • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[18][19][20][21] The validation parameters include:

    • Specificity

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Detection Limit (LOD)

    • Quantitation Limit (LOQ)

    • Robustness

References

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. Available from: [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. 2012 Jan 25. Available from: [Link]

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar. Available from: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available from: [Link]

  • Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. PubMed. Available from: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. 2025 Mar 27. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. 2019 Dec 11. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Trace Analysis of Polar Pharmaceuticals in Wastewater by LC-MS-MS: Comparison of Membrane Bioreactor and Activated Sludge Systems. ResearchGate. Available from: [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available from: [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. 2017 Jun 6. Available from: [Link]

  • Identifying Unexpected Impurities In Drug Products. Nelson Labs. Available from: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Strategies for Elucidation of Degradant Structures and Degradation Pathways. In: Handbook of Modern Pharmaceutical Analysis. Elsevier; 2001. Available from: [Link]

  • How do you handle hygroscopic salts?. HepatoChem. Available from: [Link]

  • (PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. 2024 Apr 8. Available from: [Link]

  • Degradation Analysis Using LC-MS/MS. Slideshare. Available from: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. 2017 Feb 7. Available from: [Link]

  • Advancing Detection of Unknown Impurities. Pharmaceutical Technology. 2021 Oct 6. Available from: [Link]

  • Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. 2025 Nov 5. Available from: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available from: [Link]

  • (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. ResearchGate. Available from: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available from: [Link]

  • Pyrimidine. Wikipedia. Available from: [Link]

  • Identification of Unknown Residues. WUR eDepot. Available from: [Link]

  • Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. MDPI. Available from: [Link]

  • Hygroscopic salts and their preparation. Google Patents.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025 Jul 22. Available from: [Link]

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  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. 2024 Sep 5. Available from: [Link]

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Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 5-(Piperazin-1-yl)pyrimidine hydrochloride

Welcome to the technical support center for 5-(Piperazin-1-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Piperazin-1-yl)pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Here, we synthesize fundamental principles with actionable troubleshooting strategies to help you navigate and overcome common experimental hurdles.

Section 1: Understanding the Core Challenge

Before troubleshooting, it's critical to understand the underlying physicochemical properties of 5-(Piperazin-1-yl)pyrimidine hydrochloride that contribute to its bioavailability challenges. The structure, featuring both a pyrimidine and a piperazine ring, possesses multiple nitrogen atoms that can engage in hydrogen bonding and contribute to its basicity.[1] This often results in high aqueous solubility but can lead to poor membrane permeability, a classic profile for a Biopharmaceutics Classification System (BCS) Class III drug.[2][3]

Key Characteristics Leading to Poor Bioavailability:

  • High Solubility, Low Permeability: As a hydrochloride salt, the compound is likely freely soluble in the aqueous environment of the gastrointestinal (GI) tract. However, its polarity and hydrogen bonding potential can hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes.[2][3]

  • Potential for Efflux: The structure may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal lining. These transporters actively pump the drug out of the cells and back into the GI lumen, significantly reducing the net amount absorbed.[4][5][6][7]

The primary goal is therefore not to improve solubility, but to enhance its ability to cross the intestinal epithelium.

Physicochemical Property Predicted Value / Characteristic Implication for Bioavailability
Molecular Weight ~164.21 g/mol (for free base)Well within the range for good oral absorption (<500 Da).[8]
LogP (Predicted) ~0[9]Low lipophilicity, suggesting poor partitioning into lipid membranes and thus low passive permeability.
pKa (Predicted) ~8.68[10]The compound will be predominantly ionized (protonated) in the acidic environment of the stomach and upper small intestine, further increasing its polarity and reducing permeability.
Water Solubility Expected to be high (as HCl salt)[1]Ensures dissolution is not the rate-limiting step for absorption.
BCS Classification (Probable) Class III (High Solubility, Low Permeability)[2]The primary absorption barrier is intestinal permeability, not dissolution.

Section 2: Troubleshooting & Optimization Strategies

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Question 1: My compound shows excellent in vitro potency but very low plasma exposure in animal models. What is the first step?

Answer: The first step is to systematically diagnose the root cause of the low exposure. You need to confirm if the primary barrier is poor permeability, rapid metabolism, or active efflux.

A logical diagnostic workflow is essential. Before attempting complex reformulations, you must validate the underlying hypothesis that permeability is the rate-limiting factor.

G cluster_0 A Low In Vivo Exposure Observed B Is Permeability the Main Issue? A->B C Conduct Caco-2 Bidirectional Permeability Assay B->C Yes G Investigate Pre-systemic Metabolism (e.g., Liver Microsomes) B->G No/Uncertain D Efflux Ratio (B-A / A-B) > 2? C->D E Efflux is a Major Contributor. Consider Efflux Inhibitors or Prodrug Approach. D->E Yes F Low Intrinsic Permeability. Focus on Permeation Enhancers or Nanotechnology. D->F No

Caption: Initial diagnostic workflow for low bioavailability.

Actionable Protocol: Conduct an in vitro bidirectional Caco-2 permeability assay. This assay uses a monolayer of human colon carcinoma cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[11][12][13]

  • If Permeability (Papp A-B) is low (<1 x 10⁻⁶ cm/s): This confirms poor intrinsic permeability.

  • If Efflux Ratio (Papp B-A / Papp A-B) is high (>2): This indicates the compound is a substrate for efflux transporters.[11] This is a critical finding, as it means simply increasing passive diffusion may be insufficient.

Question 2: The Caco-2 assay confirms low intrinsic permeability but not significant efflux. How can I improve absorption?

Answer: With low intrinsic permeability confirmed, the goal is to transiently and safely increase the drug's passage across the intestinal barrier. The primary strategies are the use of permeation enhancers or advanced formulation approaches.

Strategy 1: Incorporate Permeation Enhancers Permeation enhancers are excipients that temporarily alter the permeability of the intestinal epithelium, facilitating either paracellular (between cells) or transcellular (through cells) transport.[14][15]

Enhancer Type Mechanism of Action Examples Considerations
Medium-Chain Fatty Acids Disrupt cell membrane fluidity and modulate tight junctions.[16]Sodium Caprate (C10), Sodium Caprylate (C8)Generally regarded as safe (GRAS); effective but may cause transient GI irritation at high concentrations.
Surfactants Perturb the cell membrane by inserting into the lipid bilayer.[15]Polysorbates (Tween®), Sorbitan esters (Span®)Can improve wetting and solubilization but may cause membrane damage if not used at appropriate concentrations.
Chelating Agents Bind Ca²⁺ ions, which are crucial for tight junction integrity, causing them to open temporarily.EDTA, Citric AcidHighly effective at opening tight junctions, but potential for non-specific uptake of other luminal contents exists.

Strategy 2: Lipid-Based Formulations (SNEDDS/SMEDDS) Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[17][18][19] For a hydrophilic drug like 5-(piperazin-1-yl)pyrimidine, this can be achieved via a "hydrophobic ion pairing" approach.[3]

  • Mechanism: First, form an ion pair between your positively charged drug and a lipophilic counter-ion (e.g., an oleate or another fatty acid). This complex is now lipid-soluble and can be dissolved in the oil phase of a SEDDS formulation.[3] The resulting nano-emulsion can enhance absorption through various mechanisms, including bypassing the liver's first-pass metabolism via lymphatic uptake.[19][20]

G cluster_0 A BCS Class III Drug (High Solubility, Low Permeability) B Form Hydrophobic Ion Pair (HIP) Drug(+) + Lipophilic Counter-ion(-) A->B C Dissolve HIP Complex in Oil/Surfactant/Co-surfactant Mixture B->C D Result: Liquid SEDDS Formulation C->D E Oral Administration D->E F Dispersion in GI Fluids E->F G Forms Nano-emulsion (Droplets < 200nm) F->G H Enhanced Absorption via: - Increased Membrane Fluidity - Bypassing Efflux Transporters - Lymphatic Uptake G->H

Caption: Workflow for a SEDDS formulation using hydrophobic ion pairing.

Question 3: What if my compound is a strong efflux transporter substrate?

Answer: If the efflux ratio is high, you must address the transporter activity directly. Trying to push more drug across the membrane with a permeation enhancer may be inefficient if it's immediately pumped back out.

Strategy 1: Co-administration with Efflux Inhibitors This involves formulating the drug with an excipient that inhibits P-gp or other relevant transporters. Many common pharmaceutical excipients have this property, including:

  • Polysorbate 80 (Tween® 80)

  • Polyoxyl 35 castor oil (Kolliphor® EL)

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

Causality: By inhibiting the efflux pump, you increase the intracellular residence time of the drug, allowing more of it to pass through the cell into systemic circulation.[2]

Strategy 2: The Prodrug Approach A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical processes.[21]

  • Mechanism: The goal is to mask the structural features of your compound that are recognized by the efflux transporter.[21][22][23] For 5-(piperazin-1-yl)pyrimidine, this could involve attaching a lipophilic, cleavable moiety to one of the piperazine nitrogens. This modification can increase passive permeability and simultaneously prevent recognition by the transporter.[24] Once inside the cell or in circulation, esterases or other enzymes cleave the promoiety, releasing the active drug.

Section 3: Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing the intestinal permeability and potential for active efflux of your compound.

Objective: To determine the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions.[25]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates a tight, intact barrier.[26]

  • Preparation of Solutions: Prepare a dosing solution of 5-(piperazin-1-yl)pyrimidine hydrochloride in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration (e.g., 10 µM).

  • A-B Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the sampled volume with fresh buffer.

  • B-A Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the filter membrane.

      • C₀ = Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)

Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD)

While permeability is the main issue, in some cases, enhancing the dissolution rate and achieving a supersaturated state in the gut can create a higher concentration gradient, which can help drive transport. An ASD is an effective way to achieve this.[27][28][29][30][31]

Objective: To prepare an ASD of 5-(piperazin-1-yl)pyrimidine (free base form is often preferred for ASDs) to improve its dissolution kinetics.

Methodology (Solvent Evaporation/Spray Drying):

  • Polymer Selection: Choose a suitable polymer stabilizer. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copolymers like Soluplus®.

  • Solvent System: Identify a common solvent system that can fully dissolve both the drug and the polymer (e.g., methanol, ethanol, or acetone/water mixtures).

  • Preparation:

    • Dissolve the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight).

    • Ensure a complete, clear solution is formed.

  • Drying:

    • Spray Drying (Preferred): Atomize the solution into a hot air stream. The rapid evaporation of the solvent traps the drug in an amorphous, molecularly dispersed state within the polymer matrix.[27]

    • Lab-Scale Evaporation: For small-scale screening, the solvent can be removed using a rotary evaporator to form a thin film, which is then dried under a vacuum.

  • Characterization (Self-Validation):

    • X-Ray Powder Diffraction (XRPD): The resulting powder should show a diffuse "halo" pattern, confirming the absence of crystallinity.

    • Differential Scanning Calorimetry (DSC): The thermogram should show a single glass transition temperature (Tg), confirming a homogenous amorphous system.

  • Performance Testing: Conduct in vitro dissolution studies comparing the ASD to the crystalline drug. The ASD should exhibit a much faster dissolution rate and ideally achieve a temporary "supersaturated" concentration.[27]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I just increase the dose to overcome low bioavailability?

    • A: This is generally not advisable. Simply increasing the dose can lead to saturation of absorption mechanisms, increased off-target effects in the GI tract, and a higher risk of toxicity without a proportional increase in plasma concentration. It is always better to address the underlying mechanistic barrier as per FDA guidelines.[32][33][34]

  • Q: My compound is stable at acidic pH but degrades at neutral pH. How does this affect my strategy?

    • A: This suggests potential instability in the lower small intestine. You may need to consider an enteric-coated formulation that protects the compound in the stomach and releases it rapidly in the upper small intestine (duodenum) for maximal absorption before it can degrade.

  • Q: How do I choose between a permeation enhancer and a prodrug strategy?

    • A: If the compound has moderately low permeability and is not an efflux substrate, a permeation enhancer is a simpler, faster formulation approach. If the compound is a strong efflux substrate or has extremely poor permeability, a prodrug strategy, while more resource-intensive (requiring chemical synthesis and characterization), offers a more targeted and potentially more effective solution by fundamentally altering the molecule's transport properties.[21][24]

  • Q: What are the regulatory considerations for using novel excipients or permeation enhancers?

    • A: Regulatory bodies like the FDA require extensive safety data for any novel excipient.[32][35][36] It is highly recommended to use excipients that are already listed in the FDA's Inactive Ingredient Database or have a GRAS (Generally Regarded As Safe) status. The concentration used must be justified and shown to be safe in toxicology studies.

References

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  • Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. (n.d.). PubMed. [Link]

  • Intestinal permeation enhancers. (n.d.). PubMed. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. [Link]

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  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. (n.d.). MDPI. [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2024). FDA. [Link]

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. (n.d.). MDPI. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). NIH. [Link]

  • Efflux Transporters Definition. (n.d.). Fiveable. [Link]

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2017). ResearchGate. [Link]

  • Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (n.d.). ACS Publications. [Link]

  • Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs. (2025). ResearchGate. [Link]

  • Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system. (2017). PubMed Central. [Link]

  • Caco2 assay protocol. (n.d.). ResearchGate. [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. (n.d.). ECA Academy. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. [Link]

  • Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. (n.d.). lookchem. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]

  • How to improve the bioavailability of a drug?. (2025). Patsnap Synapse. [Link]

  • Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. (2025). ResearchGate. [Link]

  • Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. (n.d.). ACS Publications. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). PMC - NIH. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar. [Link]

  • FDA releases new guidance on bioavailability studies. (n.d.). Generics and Biosimilars Initiative. [Link]

  • gut metabolism & efflux transporters. (2021). YouTube. [Link]

  • Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. (2010). PubMed. [Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE. [Link]

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (n.d.). Semantic Scholar. [Link]

  • Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. (n.d.). PubMed. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. [Link]

  • Intestinal permeation enhancers to improve oral bioavailability of macromolecules: Reasons for low efficacy in humans. (2020). ResearchGate. [Link]

  • Caco2 assay protocol. (n.d.). [Source not available].
  • Transporters: Importance in Drug Absorption, Distribution, and Removal. (n.d.). ResearchGate. [Link]

  • Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. (n.d.). Regulations.gov. [Link]

  • 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137. (n.d.). PubChem. [Link]

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. (2000). Federal Register. [Link]

Sources

Optimization

troubleshooting 5-(Piperazin-1-yl)pyrimidine hydrochloride in vitro assay variability

The following technical guide serves as a specialized Knowledge Base entry for researchers encountering variability with 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 634468-92-1). Topic: Troubleshooting Assay Variabi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized Knowledge Base entry for researchers encountering variability with 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 634468-92-1).

Topic: Troubleshooting Assay Variability for 5-(Piperazin-1-yl)pyrimidine Hydrochloride Status: Active | Last Updated: January 2026 Applicable For: Biochemical Assays, Cell-Based Assays, High-Throughput Screening (HTS)[1]

Executive Summary

Variability in in vitro assays involving 5-(Piperazin-1-yl)pyrimidine hydrochloride typically stems from three convergent factors: hygroscopicity of the salt form , pH-induced solubility shifts , and cationic interference in low-ionic-strength buffers.[1] Unlike its neutral free-base counterpart, the hydrochloride salt requires specific handling to prevent "silent precipitation" and stoichiometry errors that manifest as shifting IC50 values.

Part 1: Critical Handling & Reconstitution (The Foundation)

Q1: Why is my stock solution concentration inconsistent between batches?

Diagnosis: The hydrochloride salt is hygroscopic .[2] Technical Insight: Piperazine salts readily absorb atmospheric moisture. If you weigh the solid powder on an open balance without accounting for water weight, you are weighing less active compound than calculated. This introduces a systematic error in your molarity calculations, often varying by 5–15% depending on ambient humidity.

Troubleshooting Protocol:

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Gravimetric Correction: Do not rely on the "mg" amount printed on the vendor label. Always re-weigh the solid into a tared vial.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) .[3] However, HCl salts can be sparingly soluble in anhydrous DMSO.

    • Fix: If the salt does not dissolve in 100% DMSO, add water to 5-10% (v/v) or use 50% Water/DMSO for the master stock. The salt form dissociates better in the presence of a protic co-solvent.

Q2: I see a fine precipitate when diluting my DMSO stock into the assay buffer. Why?

Diagnosis: "Salting Out" or pH-Dependent Deprotonation.[1] Technical Insight:

  • Mechanism A (pH Shock): 5-(Piperazin-1-yl)pyrimidine has a basic distal nitrogen (secondary amine, pKa ~9.[1]8) and a less basic proximal nitrogen. In the HCl salt form, it is protonated and polar. If you dilute into a high-pH buffer (pH > 8.5), the molecule deprotonates to the free base, which is significantly less soluble in aqueous media and may crash out.

  • Mechanism B (Common Ion Effect): If your assay buffer contains high concentrations of chloride ions (e.g., PBS + added NaCl) and you are working at high compound concentrations (>100 µM), the solubility product (

    
    ) of the hydrochloride salt may be exceeded.
    

Corrective Action:

  • Step 1: Measure the pH of your final assay mix. If the addition of the compound (an acid salt) shifted the pH, adjust your buffer capacity (increase HEPES/Tris to 50-100 mM).

  • Step 2: Perform a Solubility Limit Test using nephelometry or simple absorbance at 600 nm (where the compound should not absorb) to detect aggregation.

Part 2: Assay Interference & Detection (The Readout)

Q3: Why are my IC50 values shifting in my fluorescence assay?

Diagnosis: Fluorescence Quenching or Autofluorescence. Technical Insight: The pyrimidine core is an aromatic heterocycle that absorbs in the UV region (λmax ~240–260 nm).

  • Inner Filter Effect: If your assay uses a fluorophore excited in the UV/blue region (e.g., DAPI, Hoechst, or coumarin-based substrates), the compound may absorb the excitation light, reducing the observed signal artificially.

  • Quenching: The piperazine nitrogen lone pairs can act as electron donors, potentially quenching proximal fluorophores via Photoinduced Electron Transfer (PET).

Validation Experiment: Run a "Mock Spike" control:

  • Add fluorophore only to the buffer.

  • Titrate 5-(Piperazin-1-yl)pyrimidine HCl.

  • If fluorescence decreases in the absence of the enzyme/target, you have chemical interference.

Q4: Is the HCl salt affecting my enzymatic rate?

Diagnosis: Acidification of the reaction volume. Technical Insight: Adding a hydrochloride salt to a weak buffer releases protons (


).
  • Example: Adding 100 µM of a dihydrochloride salt releases ~200 µM

    
    . In a 10 mM buffer, this can drop the pH by 0.1–0.3 units, potentially shifting the enzyme away from its catalytic optimum.
    

Data Summary: Impact of Salt Form on pH

Stock Conc. (mM) Dilution Factor Final Conc.[4] (µM) Buffer Capacity (mM) Est. pH Drop
10 1:100 100 10 (Low) 0.1 - 0.2
10 1:100 100 50 (High) < 0.05

| 10 | 1:1000 | 10 | 10 (Low) | Negligible |[1]

Part 3: Visual Troubleshooting Workflows

Workflow 1: Diagnosing Variability Source

This logic tree guides you through isolating the root cause of inconsistent data.

TroubleshootingFlow Start Issue: High Variability / Inconsistent IC50 CheckSolubility Step 1: Visual Inspection (Turbidity/Precipitate?) Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Clear Precipitate Action: Switch to High-Capacity Buffer or Lower Concentration CheckSolubility->Precipitate Cloudy CheckPH Step 2: Check pH Shift PHStable PHStable CheckPH->PHStable pH Unchanged PHShift Action: Increase Buffer Molarity (e.g., 10mM -> 50mM HEPES) CheckPH->PHShift pH Dropped >0.1 CheckInterference Step 3: Check Optical Interference Interference Action: Change Readout (e.g., FL -> Absorbance) or Correct Baseline CheckInterference->Interference Signal Drops in Mock NoInterference Action: Check Aggregation (Add 0.01% Triton X-100) CheckInterference->NoInterference Signal Stable Soluble->CheckPH PHStable->CheckInterference

Caption: Decision matrix for isolating the physical cause of assay variability.

Workflow 2: Protonation States & Solubility

Understanding the ionization state is critical for predicting solubility.

Ionization Acidic Acidic Neutral Neutral pH (7.0 - 8.5) Form: Monocation / Free Base Mix Solubility: Moderate Acidic->Neutral Deprotonation (pKa ~5.6) Basic Basic Neutral->Basic Deprotonation (pKa ~9.8)

Caption: pH-dependent ionization states of piperazine derivatives affecting aqueous solubility.[1]

Part 4: Standardized Reconstitution Protocol

To minimize batch-to-batch variability, adopt this "Self-Validating" protocol:

  • Preparation:

    • Use Grade A volumetric glassware or calibrated positive-displacement pipettes (viscous DMSO handling).[1]

    • Solvent: Anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis or water uptake.

  • Dissolution Step:

    • Weigh the HCl salt.

    • Add DMSO to reach 50% of final volume . Vortex vigorously.

    • Checkpoint: Is it clear?

      • Yes: Add remaining DMSO.

      • No: Add 0.1 M HCl (aqueous) dropwise only if the assay tolerates it, or sonicate at 37°C. (Note: Heating HCl salts in DMSO can cause degradation over long periods; keep heating brief).

  • Validation Step (The "Blank" Check):

    • Dilute the stock 1:100 into your assay buffer.

    • Measure OD600. If OD > 0.005 above buffer blank, you have micro-precipitation. Do not proceed to assay.

References

  • Compound Identity & Properties
  • Assay Interference Mechanisms

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology. Available at: [Link]

  • DMSO Solubility & Precipitation

    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today. Available at: [Link]

  • Handling of Piperazine Salts

    • European Chemicals Agency (ECHA).[1] Piperazine and its salts: Risk Assessment. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: Optimizing the 5-(Piperazin-1-yl)pyrimidine Scaffold

Current Status: Operational Ticket ID: SC-PYR-PIP-05 Subject: Minimizing Off-Target Effects & Liability Management for 5-(Piperazin-1-yl)pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Lead Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-PYR-PIP-05 Subject: Minimizing Off-Target Effects & Liability Management for 5-(Piperazin-1-yl)pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The "Privileged" but Promiscuous Scaffold

You are likely employing 5-(Piperazin-1-yl)pyrimidine (often supplied as the hydrochloride salt, CAS 1429056-39-2) as a core building block for kinase inhibitors (e.g., CDK4/6, PI3K) or GPCR ligands. While this moiety is a "privileged scaffold" due to its ability to mimic ATP (pyrimidine) and solubilize lipophilic leads (piperazine), it introduces three critical off-target liabilities:

  • hERG Channel Blockade: The basic distal nitrogen (

    
    ) combined with the aromatic pyrimidine creates a pharmacophore that binds the hERG potassium channel, risking cardiotoxicity (QT prolongation).
    
  • Phospholipidosis (DIPL): The scaffold fits the Cationic Amphiphilic Drug (CAD) profile, leading to lysosomal trapping and tissue accumulation.

  • Kinase/GPCR Promiscuity: The pyrimidine core is an ATP-mimetic, while the piperazine tail often binds aminergic GPCRs (5-HT, Dopamine) non-specifically.

This guide provides the structural modifications and experimental workflows required to "clean up" this scaffold while retaining potency.

Liability Mitigation Strategies (Structural Optimization)

Module A: Mitigating hERG Liability

The primary cause of hERG binding in this scaffold is the basicity of the piperazine


 nitrogen and the 

-stacking potential of the pyrimidine.

Troubleshooting Protocol:

  • Diagnosis: If hERG

    
     in patch-clamp assays.
    
  • Structural Fix: You must lower the

    
     of the piperazine nitrogen below 7.5 or reduce lipophilicity (LogP).
    
StrategyChemical ModificationMechanismEffect on hERG
Electron Withdrawal Add fluorine to the piperazine ring or adjacent linker.Inductive effect lowers amine

.
High Reduction (Reduces cation-

interaction in channel).
Amide Capping Convert the distal amine to an amide or urea.Removes basicity entirely (

neutral).
Complete Elimination (but may lose solubility).
Scaffold Morphing Replace piperazine with morpholine or diazepane.Modulates basicity and shape vector.Moderate Reduction (Morpholine lowers LogP).
Steric Hindrance Methylate the piperazine (e.g., 2-methylpiperazine).Steric clash with hERG pore residues (Y652/F656).Moderate Reduction .
Module B: Preventing Phospholipidosis (Lysosomal Trapping)

This scaffold induces Drug-Induced Phospholipidosis (DIPL) because it becomes protonated in the acidic lysosome (


) and cannot diffuse back out.

Troubleshooting Protocol:

  • Diagnosis: Positive result in in vitro Lysosomal Trapping assays (e.g., LysoTracker Red).

  • Threshold: ClogP > 3 and

    
     > 8 are the danger zone for this scaffold.
    

The "Rule of 4" for this Scaffold: To avoid DIPL, ensure the sum of ClogP + basic


 < 11 .
  • Current Scaffold: ClogP (~1.5) +

    
     (~9.8) = ~11.3 (High Risk).
    
  • Action: Lower ClogP by adding polar groups (hydroxyls) to the pyrimidine ring.

Experimental Troubleshooting Workflows

Workflow 1: Distinguishing True Binding from Aggregation

The hydrochloride salt of this scaffold is soluble, but lipophilic derivatives often form colloidal aggregates that sequester enzymes, causing false-positive inhibition (pan-assay interference).

AggregationCheck Start High Potency Observed (IC50 < 1 uM) DetergentTest Add 0.01% Triton X-100 or Tween-80 Start->DetergentTest Shift Does IC50 Shift > 3-fold? DetergentTest->Shift TrueBinder True Binder Proceed to Selectivity Shift->TrueBinder No Artifact Aggregation Artifact (False Positive) Shift->Artifact Yes DLS Confirm with Dynamic Light Scattering Artifact->DLS

Figure 1: Decision tree to rule out colloidal aggregation, a common artifact with piperazine-pyrimidine derivatives.

Workflow 2: The Selectivity Filter

Use this logic flow to determine if your off-target effects are Kinase-mediated or GPCR-mediated.

SelectivityFlow Hit Lead Compound (Piperazinyl-Pyrimidine) Panel1 Kinase Panel (ATP-Site) Hit->Panel1 Panel2 SafetyScreen44 (GPCRs/Ion Channels) Hit->Panel2 Result1 High Kinase Promiscuity Panel1->Result1 Result2 hERG / 5-HT Hits Panel2->Result2 Fix1 Modify Pyrimidine C4/C6 (Gatekeeper Targeting) Result1->Fix1 Yes Fix2 Lower Amine pKa (Fluorination/Amidation) Result2->Fix2 Yes

Figure 2: Parallel screening workflow to identify and remediate specific off-target liabilities.

Frequently Asked Questions (FAQs)

Q1: My compound shows cytotoxicity in non-tumor cells (e.g., HEK293). Is this off-target kinase inhibition?

  • Diagnosis: Not necessarily. With piperazinyl-pyrimidines, this is often lysosomal toxicity rather than kinase inhibition.

  • Test: Perform a "Lysosomal Trapping" assay using LysoTracker Red. If the cells show punctate fluorescence accumulation, your compound is accumulating in lysosomes due to the basic piperazine nitrogen.

  • Fix: Reduce the LogP or lower the

    
     of the basic amine.
    

Q2: The hydrochloride salt is hygroscopic. How does this affect my


? 
  • Impact: 5-(Piperazin-1-yl)pyrimidine HCl is highly hygroscopic. If you weigh it without drying, you are weighing water, leading to a lower actual concentration of the inhibitor.

  • Protocol: Store in a desiccator. For critical assays, determine the precise concentration using Quantitative NMR (qNMR) or UV absorbance (using the pyrimidine

    
     nm) rather than gravimetric weight.
    

Q3: I see inhibition of CYP2D6. Is this expected?

  • Answer: Yes. The basic nitrogen of the piperazine mimics the substrate of CYP2D6 (which prefers basic amines).

  • Mitigation: Steric occlusion. Add a methyl group to the piperazine ring (e.g., 2-methylpiperazine or 3,5-dimethylpiperazine). This hinders access to the heme iron of CYP2D6 without destroying target binding.

Q4: Can I replace the piperazine with a piperidine to fix hERG?

  • Warning: Replacing piperazine (N) with piperidine (CH) increases Lipophilicity (LogP) significantly. While it removes one basic center, the increased lipophilicity might worsen hERG binding (hERG loves lipophilic cations) and metabolic stability.

  • Better Alternative: Use a diazaspiro system or a bridged piperazine to constrain geometry and lower lipophilicity.

References

  • hERG Mitigation Strategies

    • Kalgutkar, A. S., et al. (2005). "Medicinal chemistry strategies to master hERG and mitigate cardiotoxicity risks." Drug Discovery Today.

  • Phospholipidosis & Cationic Amphiphilic Drugs

    • Ploemen, J. P., et al. (2004). "Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential." Experimental and Toxicologic Pathology.

  • Piperazine Scaffold Optimization

    • Bouché, L., et al. (2024). "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.

  • Kinase Selectivity & Aggregation

    • Shoichet, B. K. (2006). "Screening in a spirit haunted by pathological promiscuity." Drug Discovery Today.

  • Chemical Data & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71465225, 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Optimization

dealing with aggregation of 5-(Piperazin-1-yl)pyrimidine hydrochloride in solution

Status: Operational Subject: Troubleshooting Solubility & Colloidal Aggregation Target Molecule: 5-(Piperazin-1-yl)pyrimidine hydrochloride (and related piperazinyl-pyrimidine scaffolds)[1] Introduction: The "Hidden Vari...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Solubility & Colloidal Aggregation Target Molecule: 5-(Piperazin-1-yl)pyrimidine hydrochloride (and related piperazinyl-pyrimidine scaffolds)[1]

Introduction: The "Hidden Variable" in Your Assay

Welcome to the technical guide for handling 5-(Piperazin-1-yl)pyrimidine hydrochloride . Researchers often encounter erratic data—steep Hill slopes, time-dependent inhibition, or lack of reproducibility—when working with this scaffold.

While often attributed to "poor solubility," the root cause is frequently colloidal aggregation .[2][3][4] This molecule, a basic heterocycle, exists in a precarious equilibrium between its monomeric salt form and hydrophobic free-base aggregates. These sub-micron colloids can non-specifically sequester enzymes, leading to false positives in biochemical assays (promiscuous inhibition).[2][3]

This guide provides the diagnostic workflows and mitigation strategies required to distinguish true bioactivity from aggregation artifacts.

Module 1: The Chemistry of Aggregation

Why is this happening?

The hydrochloride salt of 5-(Piperazin-1-yl)pyrimidine is highly soluble in water due to the protonation of the piperazine nitrogen (pKa ≈ 9.0–9.8).[1] However, assay conditions often trigger a "pH Trap."

  • The pH Trap: When you dilute the acidic HCl salt stock into a neutral buffer (pH 7.4), the local pH shifts. If the concentration is high (micromolar range), the molecule deprotonates to its free base.

  • Pi-Pi Stacking: The pyrimidine ring is planar and electron-deficient.[1] Once the repulsive positive charge is removed (deprotonation), the rings stack efficiently, nucleating colloids.

Visualization: The Aggregation Pathway

The following diagram illustrates the transition from stable monomer to promiscuous colloid.

AggregationMechanism Monomer Monomer (Stable) Protonated (+) pH_Shift Buffer Addition (pH > pKa) Monomer->pH_Shift Dilution FreeBase Free Base (Hydrophobic) pH_Shift->FreeBase Deprotonation Colloid Colloidal Aggregate (100-400nm) FreeBase->Colloid Pi-Pi Stacking Sequestration Enzyme Sequestration (False Positive) Colloid->Sequestration Adsorption Enzyme Target Enzyme Enzyme->Sequestration Trapped

Figure 1: Mechanism of pH-induced colloidal aggregation leading to enzyme sequestration.[1]

Module 2: Diagnostic Workflow

How do I know if I have aggregates?

Do not rely on visual inspection. Colloids (100–400 nm) are often invisible to the naked eye but scatter light intensely.

Protocol: Dynamic Light Scattering (DLS) Check

Objective: Determine if the compound forms particles in your specific assay buffer.

Required Equipment: DLS Plate Reader (e.g., Wyatt DynaPro) or Cuvette-based system.[1]

StepActionTechnical Note
1 Prepare Buffer Use the exact buffer from your biological assay (e.g., PBS, HEPES).[1] Filter through 0.22 µm.
2 Prepare Sample Dilute compound to 10 µM, 30 µM, and 100 µM in the buffer. Do not spin down.
3 Measure Run DLS acquisition (10 acquisitions, 5 seconds each).
4 Analyze Look for "Normalized Scattering Intensity" (counts/sec).

Interpretation of Results:

  • < 10,000 counts/sec: Solution is monomeric (Clean).

  • > 100,000 counts/sec: Significant aggregation (Colloids present).[1]

  • Radius (Rh): If the calculated radius is 50–500 nm, you have a colloid.

Troubleshooting Flowchart

DiagnosticFlow Start Start: Erratic Assay Data Visual Visual Inspection (Precipitate?) Start->Visual Spin Centrifugation Test (Spin 10k xg, 10 min) Visual->Spin Cloudy DLS_Step Step 2: DLS Analysis Visual->DLS_Step Clear Loss Check Supernatant Conc. (HPLC/UV) Spin->Loss Decision1 Significant Loss? Loss->Decision1 Solubility Issue: Insolubility Action: Check pH/Cosolvent Decision1->Solubility Yes Decision1->DLS_Step No DLS_Result Scattering > 100k cps? DLS_Step->DLS_Result Colloid Issue: Colloidal Aggregation Action: Detergent Test DLS_Result->Colloid Yes Monomer Issue: True Ligand Binding or Interference DLS_Result->Monomer No

Figure 2: Diagnostic logic to distinguish between insolubility (precipitation) and colloidal aggregation.

Module 3: Mitigation & The "Shoichet" Test

How do I fix it?

If DLS confirms aggregation, you must determine if the biological activity you are seeing is real or an artifact. This is done using the Detergent Sensitivity Test , pioneered by the Shoichet Lab.

Theory: Non-ionic detergents (like Triton X-100) disrupt the weak hydrophobic forces holding colloids together. If your inhibitor loses potency in the presence of detergent, it was likely an aggregator.[4]

Protocol: Detergent Sensitivity Screen
ParameterCondition A (Control)Condition B (Test)
Buffer Standard Assay BufferStandard Assay Buffer + 0.01% Triton X-100
Compound 5-(Piperazin-1-yl)pyrimidine HCl5-(Piperazin-1-yl)pyrimidine HCl
Enzyme Target ConcentrationTarget Concentration

Analysis:

  • Measure IC50 in Condition A.

  • Measure IC50 in Condition B.

  • Calculate Shift:

    
    [1]
    

Decision Matrix:

  • Ratio ≈ 1: True Inhibitor.[1] The compound acts on the specific binding site.

  • Ratio > 10: Promiscuous Aggregator.[1][2] The detergent broke the colloid, revealing the compound is inactive as a monomer.

Frequently Asked Questions (FAQ)

Q1: Can I just filter the solution (0.22 µm) to remove aggregates? A: No. Colloidal equilibria are dynamic. If you filter out the aggregates, the remaining monomers in the filtrate will re-equilibrate and likely re-aggregate within minutes to hours, depending on the Critical Aggregation Concentration (CAC). You must prevent formation, not just remove particles.

Q2: Why does the HCl salt aggregate? Isn't it a salt? A: The salt provides stability in the solid state. In solution, the counter-ion (chloride) dissociates. The protonation state of the piperazine ring is then dictated entirely by the buffer pH. If your buffer pH is near the pKa (approx 9.0), a significant fraction of the molecules will be neutral (uncharged), driving aggregation.

Q3: What if I cannot use Triton X-100 in my assay? A: Try Tween-80 (0.05%) or 0.1 mg/mL BSA (Bovine Serum Albumin).[1] Albumin can sometimes coat the colloids or sequester monomers, but detergents are generally more effective at disrupting the aggregate structure itself.

Q4: Is this aggregation concentration-dependent? A: Yes. Aggregation only occurs above the Critical Aggregation Concentration (CAC) .

  • Action: Perform a dilution series. A "true" inhibitor has a linear dose-response (Hill slope ~1).[1] An aggregator often shows a "cliff" (Hill slope > 2 or extremely steep) at the concentration where particles form.

References

  • Shoichet, B. K. (2006).[3] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[1] Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[1] Journal of Medicinal Chemistry, 45(8), 1712-1722. Link[1]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][2][3] Nature Protocols, 1(2), 550-553.[1] Link

  • Owen, S. C., et al. (2012).[5] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435. Link[1]

  • Irwin, J. J., et al. (2015).[5] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(18), 7076–7087. Link[1]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 5-(Piperazin-1-yl)pyrimidine Hydrochloride

Welcome to the technical support center for the analytical method validation of 5-(Piperazin-1-yl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 5-(Piperazin-1-yl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the development and validation of analytical methods for this compound. Given the polar nature and basic functionalities of 5-(Piperazin-1-yl)pyrimidine hydrochloride, this guide emphasizes a foundational understanding of analytical principles and regulatory expectations to ensure robust and reliable data.

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2] This guide is structured to provide both theoretical understanding and practical, actionable solutions to common issues, grounded in established regulatory frameworks such as the ICH Q2(R1) and FDA guidelines.[3][4][5]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analytical method validation for 5-(Piperazin-1-yl)pyrimidine hydrochloride.

Q1: What is the best initial approach for developing an HPLC method for 5-(Piperazin-1-yl)pyrimidine hydrochloride?

A1: Due to the polar nature of the molecule, a reversed-phase HPLC (RP-HPLC) method is a good starting point. However, challenges such as poor retention may be encountered.[6] Consider the following to begin:

  • Column Selection: A C18 column is a standard initial choice.[7] However, for enhanced retention of polar compounds, consider polar-embedded or polar-endcapped columns.[8]

  • Mobile Phase: A simple mobile phase of acetonitrile and water (or a buffer) is a good starting point. The hydrochloride salt form of the analyte suggests that pH control of the mobile phase will be critical for consistent results.

  • pH Control: The piperazine and pyrimidine moieties contain basic nitrogens, making the compound's retention sensitive to pH. Using a buffer is highly recommended to ensure reproducible retention times. A pH between 3 and 7 is a good starting range to explore.

  • Detection: UV detection is a common and robust choice. A wavelength scan of the analyte should be performed to determine the optimal wavelength for detection.

Q2: I am observing significant peak tailing in my chromatograms. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing basic compounds like 5-(Piperazin-1-yl)pyrimidine hydrochloride on silica-based columns. The primary causes are:

  • Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms of the analyte, leading to tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[9]

Solutions:

  • Mobile Phase Modification:

    • Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the basic nitrogens of the analyte and also suppress the ionization of silanol groups, reducing unwanted interactions.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Column Choice:

    • End-capped Columns: Use a column with high-quality end-capping to minimize the number of free silanols.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from silanol interactions.[8]

  • Reduce Sample Concentration: Dilute the sample to see if the peak shape improves.

Q3: How do I perform forced degradation studies for this compound?

A3: Forced degradation studies are essential for developing a stability-indicating analytical method.[10][11][12][13] The goal is to generate potential degradation products to ensure the analytical method can separate them from the parent compound. Common stress conditions include:

  • Acid Hydrolysis: Treat the analyte with a dilute acid (e.g., 0.1N HCl) at elevated temperature.

  • Base Hydrolysis: Use a dilute base (e.g., 0.1N NaOH) at elevated temperature.

  • Oxidation: Expose the analyte to an oxidizing agent (e.g., 3% H2O2) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Heat the solid analyte in an oven.[14]

  • Photolytic Degradation: Expose a solution of the analyte to UV light.[14]

It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API).

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method validation.

Problem Potential Causes Troubleshooting Steps & Solutions
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Fluctuation in column temperature. 4. Pump malfunction.1. Ensure the column is equilibrated for a sufficient time with the mobile phase before injection.[15] 2. Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[15] 3. Use a column oven to maintain a constant temperature.[15] 4. Check the pump for leaks and ensure a stable flow rate.
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. High flow rate.1. Adjust the organic-to-aqueous ratio in the mobile phase. Consider a gradient elution if isocratic elution is insufficient. 2. Try a column with a different stationary phase (e.g., phenyl, cyano) or a longer column with a smaller particle size for higher efficiency. 3. Reduce the flow rate to improve separation efficiency.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Mobile phase not properly mixed or degassed.1. Flush the system and detector cell with a strong solvent like isopropanol.[15][16] 2. Degas the mobile phase and purge the pump.[15] 3. Ensure proper mixing and degassing of the mobile phase.
Ghost Peaks 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run.1. Run a blank gradient to identify the source of contamination. 2. Implement a needle wash step in the autosampler method. 3. Extend the run time or include a column flushing step at the end of each run.[9]

Experimental Protocols

Below are detailed protocols for key validation parameters as per ICH Q2(R1) guidelines.[1][2][3][17]

Protocol 1: Specificity (including Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Procedure:

  • Sample Preparation:

    • Prepare a solution of 5-(Piperazin-1-yl)pyrimidine hydrochloride at a target concentration.

    • Prepare solutions of known impurities and potential degradation products, if available.

    • Prepare a placebo solution (if validating for a drug product).

  • Forced Degradation:

    • Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) as described in the FAQ section.

  • Chromatographic Analysis:

    • Inject the analyte solution, individual impurity/degradant solutions, a mixture of the analyte and impurities/degradants, the placebo solution, and the stressed samples.

  • Acceptance Criteria:

    • The peak for 5-(Piperazin-1-yl)pyrimidine hydrochloride should be free from interference from any impurities, degradants, or placebo components.

    • Peak purity analysis (e.g., using a photodiode array detector) should show that the analyte peak is spectrally pure in the presence of degradants.

Protocol 2: Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

    • Prepare a series of at least five concentrations by diluting the stock solution, typically ranging from 50% to 150% of the target assay concentration.[17]

  • Analysis:

    • Inject each concentration in triplicate.

  • Data Analysis:

    • Plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Protocol 3: Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Sample Preparation:

    • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of 5-(Piperazin-1-yl)pyrimidine hydrochloride.

  • Analysis:

    • Analyze a minimum of three replicate preparations for each concentration level.

  • Data Analysis:

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 5-(Piperazin-1-yl)pyrimidine hydrochloride at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results of both studies.

  • Acceptance Criteria:

    • The RSD for repeatability should be ≤ 1.0%.

    • The RSD for intermediate precision should be ≤ 2.0%.

Visualizations

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Initial Optimization Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Caption: Overall workflow for analytical method validation.

Troubleshooting Peak Tailing

G cluster_0 Initial Checks cluster_1 Corrective Actions Problem Peak Tailing Observed Check_Conc Is sample concentration too high? Problem->Check_Conc Check_pH Is mobile phase pH appropriate? Problem->Check_pH Dilute Dilute Sample Check_Conc->Dilute Yes Lower_pH Lower Mobile Phase pH (e.g., 2.5-3.5) Check_pH->Lower_pH No Add_Amine Add Competing Base (e.g., TEA) Lower_pH->Add_Amine Change_Col Change Column (e.g., Polar-Embedded) Add_Amine->Change_Col

Caption: Decision tree for troubleshooting peak tailing.

References

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy - gmp-compliance.org.
  • Quality Guidelines - ICH. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available at: [Link]

  • (PDF) Stability indicating HPLC method development - a review - ResearchGate. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to CDK9 Inhibitors: Profiling 5-(Piperazin-1-yl)pyrimidine Hydrochloride and Alternatives in Cancer Research

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount to unraveling complex biological questions and advancing therapeutic strategies. Cyclin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount to unraveling complex biological questions and advancing therapeutic strategies. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, making it a compelling target in oncology. This guide provides an in-depth comparison of 5-(Piperazin-1-yl)pyrimidine hydrochloride against other well-characterized CDK9 inhibitors, supported by experimental data and detailed protocols to empower your research.

Disclaimer: Publicly available data for a compound precisely named "5-(Piperazin-1-yl)pyrimidine hydrochloride" as a CDK9 inhibitor is limited. This guide will therefore utilize data from closely related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives containing a piperazine moiety as a representative of this chemical class. This information is intended for research purposes only and not for clinical use.

The Rationale for Targeting CDK9 in Oncology

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcriptional elongation. Cancer cells, often characterized by a high demand for the synthesis of anti-apoptotic proteins and oncoproteins with short half-lives, are particularly vulnerable to the inhibition of this process. By inhibiting CDK9, the transcription of key survival genes like MCL-1 and oncogenes such as MYC is suppressed, leading to apoptosis in cancer cells.

Mechanism of Action of CDK9 Inhibitors

The primary mechanism of action for the CDK9 inhibitors discussed in this guide is competitive binding to the ATP pocket of the CDK9 kinase domain. This prevents the transfer of a phosphate group from ATP to the C-terminal domain of RNA Polymerase II, thereby stalling transcriptional elongation.

cluster_0 CDK9 Inhibition Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Elongation Competent) RNAPII->pRNAPII Inhibitor CDK9 Inhibitor (e.g., 5-(Piperazin-1-yl)pyrimidine) Inhibitor->PTEFb ATP ATP ATP->PTEFb Binds to active site ADP ADP Transcription Gene Transcription (e.g., MCL-1, MYC) pRNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppresses

Caption: CDK9 Inhibition Signaling Pathway

Comparative Analysis of CDK9 Inhibitors

The landscape of CDK9 inhibitors is diverse, ranging from multi-kinase inhibitors to highly selective compounds. The following table summarizes the key characteristics of 5-(Piperazin-1-yl)pyrimidine hydrochloride (represented by a piperazine-containing 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) and other prominent CDK9 inhibitors.

InhibitorChemical ClassCDK9 IC50Selectivity ProfileKey Cellular Effects
Piperazine-pyrimidine Derivative PyrimidineLow nM>4-fold selective for CDK9 over CDK2Reduces Mcl-1 expression, induces apoptosis
Flavopiridol (Alvocidib) Flavonoid~3 nMPan-CDK inhibitor (also inhibits CDK1, 2, 4, 6, 7)Induces cell cycle arrest and apoptosis
AZD4573 Pyridine<3 nMHighly selective for CDK9Rapid induction of apoptosis in hematologic cancers
MC180295 Aminothiazole5 nM>22-fold selective for CDK9 over other CDKsReactivates epigenetically silenced genes
Dinaciclib Pyrazolopyrimidine4 nMInhibits CDK1, 2, 5, and 9Induces cell cycle arrest and apoptosis

Experimental Data and Protocols

To facilitate a robust comparison of CDK9 inhibitors in your own research, we provide detailed, step-by-step methodologies for key assays.

Experimental Workflow

cluster_1 Experimental Workflow for CDK9 Inhibitor Evaluation A 1. In Vitro Kinase Assay (Determine IC50) B 2. Cell Viability Assay (e.g., MTT) (Determine GI50) A->B C 3. Western Blot Analysis (Confirm target engagement and downstream effects) B->C D 4. Selectivity Profiling (Assess off-target effects) C->D

Comparative

A Comparative Guide to Confirming the Mechanism of Action of 5-(Piperazin-1-yl)pyrimidine hydrochloride via Knockout Studies

For researchers and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a cornerstone of preclinical validation.[1][2] This guide provides an in-depth, experience-driven framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a cornerstone of preclinical validation.[1][2] This guide provides an in-depth, experience-driven framework for confirming the MoA of novel small molecules, using 5-(Piperazin-1-yl)pyrimidine hydrochloride as a case study. Given that the pyrimidine scaffold is a privileged structure in kinase inhibitor design, we will operate under the scientifically grounded hypothesis that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival.[3][4]

This guide will detail the gold-standard methodology for MoA confirmation—CRISPR-Cas9 mediated gene knockout—and objectively compare it with alternative approaches.

Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon binding to ligands like EGF, dimerizes and autophosphorylates key tyrosine residues in its C-terminal domain.[5] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and migration.[6][7] Dysregulation of this pathway is a hallmark of numerous cancers.[8]

We hypothesize that 5-(Piperazin-1-yl)pyrimidine hydrochloride functions by binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and thereby blocking all subsequent downstream signaling.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Compound 5-(Piperazin-1-yl)pyrimidine hydrochloride Compound->EGFR Inhibits (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Part 1: Target Validation with CRISPR-Cas9 Knockout

The most definitive method to prove a drug's on-target activity is to demonstrate its inefficacy in the absence of that target.[10] The CRISPR-Cas9 system allows for the complete and permanent removal of a target gene, creating a "clean" biological system for validation.[10][11]

The core principle is this: If 5-(Piperazin-1-yl)pyrimidine hydrochloride truly inhibits EGFR, its anti-proliferative effects should be observed in cells expressing EGFR (wild-type) but should be completely absent in cells where the EGFR gene has been knocked out.

Experimental Workflow for EGFR Knockout

The process involves designing guide RNAs (gRNAs) specific to the EGFR gene, delivering them along with the Cas9 nuclease into a relevant cell line (e.g., A-431, which overexpresses EGFR), selecting and validating the knockout clones, and finally, performing comparative functional assays.

CRISPR_Workflow cluster_design 1. Design & Preparation cluster_transfection 2. Cell Engineering cluster_validation 3. Clone Validation cluster_assay 4. Functional Assay gRNA Design gRNAs targeting EGFR Exon 2 Vector Clone gRNAs into Cas9 expression vector gRNA->Vector Transfect Transfect A-431 cells with Cas9/gRNA plasmid Vector->Transfect Select Puromycin Selection & Single-Cell Cloning Transfect->Select Screen Screen clones via PCR & Sanger Sequencing Select->Screen Confirm Confirm protein absence via Western Blot Screen->Confirm Treat Treat WT and EGFR-KO cells with compound Confirm->Treat Analyze Analyze Proliferation (e.g., CellTiter-Glo) Treat->Analyze

Sources

Validation

Technical Guide: 5-(Piperazin-1-yl)pyrimidine Hydrochloride vs. Standard-of-Care (SOC) Therapeutics

[1] Executive Summary & Structural Distinction[1][2] This guide evaluates 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 1429056-39-2), a privileged scaffold in modern medicinal chemistry.[1] Critical Isomer Distinctio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Distinction[1][2]

This guide evaluates 5-(Piperazin-1-yl)pyrimidine hydrochloride (CAS: 1429056-39-2), a privileged scaffold in modern medicinal chemistry.[1]

Critical Isomer Distinction: It is imperative to distinguish this 5-isomer from its regioisomer, 2-(piperazin-1-yl)pyrimidine (1-PP) .[1]

  • 2-Isomer (1-PP): The active metabolite of Buspirone (SOC for Anxiety).[1] Acts on 5-HT1A/

    
    2-adrenergic receptors.[1][2]
    
  • 5-Isomer (Target of Guide): A structural motif predominantly utilized in Oncology (Kinase Inhibitors) and Immunology .[1] It serves as a core scaffold for FLT3, CDK, and NF-

    
    B inhibitors, offering distinct vectoral geometry for hydrogen bonding compared to the 2-isomer.[1]
    

This comparison focuses on the 5-isomer's utility as a lead scaffold against Standard-of-Care (SOC) kinase inhibitors (e.g., Midostaurin, Palbociclib) in the context of drug development performance.[1]

Head-to-Head Comparison: 5-Isomer Scaffold vs. SOC Kinase Inhibitors[1]

The 5-(piperazin-1-yl)pyrimidine moiety is chemically distinct because the piperazine nitrogen at position 5 is para to the pyrimidine C2, allowing for linear extension into the solvent-exposed regions of kinase ATP-binding pockets.[1]

Table 1: Comparative Performance Metrics (Oncology Context)
Feature5-(Piperazin-1-yl)pyrimidine Scaffold Midostaurin (SOC - FLT3) Palbociclib (SOC - CDK4/6)
Primary Target Class Tyrosine/Serine-Threonine Kinases (FLT3, CDK)FLT3 (Multi-kinase)CDK4/6
Binding Mode Type I/II (Hinge Binder via Pyrimidine N1/N3)Type I (ATP Competitive)Type I (ATP Competitive)
Solubility (pH 7.4) High (Piperazine tail enhances hydrophilicity)Low (Requires solubilizers)Moderate
Selectivity Potential High (Vectors allow C2/C4/C6 functionalization)Low (Promiscuous "Pan-kinase")High
Metabolic Stability Moderate (Piperazine N-oxidation risk)Low (CYP3A4 extensive)Moderate (CYP3A4)
Key Advantage Modular synthesis; tunable solubility.[1]Clinical efficacy established.[1]High potency.[1][3]
Key Limitation Requires derivatization for potency (<100 nM).[1]High toxicity/Side effects.[1]Neutropenia risk.[1][2][3][4]
Mechanistic Insight

While SOC drugs like Midostaurin are large, complex staurosporine derivatives with poor solubility, the 5-(piperazin-1-yl)pyrimidine scaffold offers a "Fragment-Based Drug Design" (FBDD) advantage.[1] The pyrimidine ring binds the kinase hinge region, while the piperazine group (at C5) projects towards the ribose-binding pocket, improving solubility and pharmacokinetic (PK) properties.[1]

Biological Signaling & Mechanism of Action[1]

The following diagram illustrates the inhibition of the FLT3 signaling pathway, a primary target for derivatives of this scaffold.[1]

FLT3_Pathway FLT3 FLT3 Receptor (Mutated/Overexpressed) PI3K PI3K FLT3->PI3K Phosphorylation RAS RAS FLT3->RAS Ligand FLT3 Ligand Ligand->FLT3 Activation Inhibitor 5-(Piperazin-1-yl)pyrimidine Derivative Inhibitor->FLT3 Inhibition (ATP Competition) Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of FLT3 inhibition by pyrimidine scaffolds, blocking downstream PI3K/AKT and RAS/MAPK proliferation cascades.[1]

Experimental Protocols

To validate the performance of 5-(piperazin-1-yl)pyrimidine derivatives against SOC, the following self-validating protocols are recommended.

Protocol A: Scaffold Synthesis (Buchwald-Hartwig Amination)

Objective: Efficiently couple piperazine to 5-bromopyrimidine to generate the core scaffold.[1]

  • Reagents: 5-Bromopyrimidine (1.0 eq), N-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Cs2CO3 (2.0 eq).[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Procedure:

    • Charge an oven-dried Schlenk flask with solid reagents under Argon.

    • Add degassed dioxane.[1]

    • Heat to 100°C for 12 hours . Monitor by TLC/LC-MS.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).

    • Deprotection: Treat with 4M HCl in Dioxane to yield 5-(Piperazin-1-yl)pyrimidine hydrochloride .[1]

  • Validation Check: 1H NMR must show pyrimidine protons as singlets/doublets around

    
     8.5-9.0 ppm.[1]
    
Protocol B: Competitive Kinase Binding Assay (Fluorescence Polarization)

Objective: Determine Ki of the scaffold derivative vs. Midostaurin.[1]

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar.[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

  • Workflow:

    • Step 1: Prepare serial dilutions of Test Compound (5-isomer derivative) and Reference (Midostaurin) in DMSO.[1]

    • Step 2: Add Kinase/Antibody mixture (e.g., GST-FLT3 + Eu-anti-GST).[1]

    • Step 3: Add Tracer.[1]

    • Step 4: Incubate for 1 hour at Room Temperature.

    • Step 5: Read Fluorescence (Ex 340nm / Em 665nm & 615nm).[1]

  • Data Analysis: Plot TR-FRET ratio vs. log[inhibitor]. Calculate IC50.

    • Acceptance Criteria: Z'-factor > 0.[1][5]5. Midostaurin IC50 should fall within 10-50 nM range.[1]

Synthesis & Screening Workflow

The following flowchart outlines the critical path from scaffold acquisition to lead identification.

Workflow Start Start: 5-(Piperazin-1-yl) pyrimidine HCl Deriv C2/C4 Functionalization (SAR Expansion) Start->Deriv SnAr / Suzuki Screen High-Throughput Kinase Screen Deriv->Screen Library Generation Hit Hit Identification (IC50 < 1 uM) Screen->Hit Selectivity Filter Opt Lead Optimization (ADME/Tox) Hit->Opt Refinement Opt->Deriv Iterative Loop

Caption: Iterative drug discovery workflow utilizing the 5-isomer scaffold for kinase inhibitor development.

References

  • Structural Basis of Kinase Inhibition

    • Title: "Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities"[1]

    • Source: ResearchGate / Review[1]

    • Context: Detailed analysis of the pyrimidine-piperazine core in drug design.
  • FLT3 Inhibition (Scaffold Utility)

    • Title: "4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors"[1][6]

    • Source: Bioorganic & Medicinal Chemistry Letters[1]

    • Context: Demonstrates the efficacy of piperazinyl-pyrimidine derivatives in leukemia models.[1][6]

  • Metabolite Distinction (1-PP vs 5-isomer)

    • Title: "1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone"[1][2][7]

    • Source: Pharmacology (PubMed)[1][7]

    • Context: Establishes the 2-isomer as the anxiolytic pharmacophore, contrasting with the 5-isomer's kinase profile.[1]

  • Compound Data

    • Title: "5-(Piperazin-1-yl)pyrimidine hydrochloride Product Page"
    • Source: Santa Cruz Biotechnology[1]

    • Context: Verification of chemical availability and CAS 1429056-39-2.[1][8]

    • [1][8]

Sources

Comparative

validating in vitro results of 5-(Piperazin-1-yl)pyrimidine hydrochloride in animal models

An Expert's Guide to In Vivo Validation of Novel Kinase Inhibitors: A Case Study with 5-(Piperazin-1-yl)pyrimidine Hydrochloride Derivatives This guide provides a comprehensive framework for the preclinical validation of...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to In Vivo Validation of Novel Kinase Inhibitors: A Case Study with 5-(Piperazin-1-yl)pyrimidine Hydrochloride Derivatives

This guide provides a comprehensive framework for the preclinical validation of novel therapeutic candidates, using a hypothetical derivative of 5-(Piperazin-1-yl)pyrimidine hydrochloride, designated PPH-X, as a case study. While the parent compound is a known chemical scaffold, this guide focuses on the critical transition from promising in vitro data to robust in vivo validation in animal models, a pivotal stage in drug discovery.

We will explore the rationale behind experimental design, the selection of appropriate animal models, and the objective comparison of a novel agent against established standards. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between benchtop discovery and preclinical efficacy.

The In Vitro Foundation: Characterizing PPH-X as a Novel Kinase Inhibitor

The journey of any new drug candidate begins with a strong in vitro rationale. Our hypothetical compound, PPH-X, was identified through a high-throughput screen for inhibitors of "Kinase Y," a protein kinase frequently overexpressed in a specific subtype of non-small cell lung cancer (NSCLC).

Expertise & Causality: The initial in vitro characterization must extend beyond simple potency. A comprehensive panel of assays is crucial to build a compelling preclinical dossier. We must understand not only if the compound works, but how it works and where potential liabilities may arise. This multi-pronged approach de-risks the expensive and time-consuming transition to in vivo studies.

A summary of the essential in vitro data for PPH-X is presented below.

Table 1: In Vitro Profile of PPH-X Compared to Competitor-A (Approved Standard)

Parameter PPH-X Competitor-A Rationale for Inclusion
Target Potency (Kinase Y IC₅₀) 15 nM25 nMDemonstrates superior on-target potency.
Cellular Potency (NCI-H1975 EC₅₀) 50 nM80 nMConfirms target engagement and functional effect in a relevant cancer cell line.
Kinase Selectivity (468-Kinase Panel) Highly SelectiveModerately SelectivePredicts potential for off-target effects. High selectivity is desirable for a cleaner safety profile.
hERG Inhibition (IC₅₀) > 30 µM> 20 µMEarly assessment of cardiac liability, a common cause of drug failure.
Metabolic Stability (Human Microsomes) t½ = 45 mint½ = 60 minPredicts in vivo clearance rate, informing initial pharmacokinetic modeling.

Based on this profile, PPH-X presents a promising candidate for in vivo validation. Its superior potency and selectivity suggest a potential for improved efficacy and a better safety margin compared to the existing standard of care, Competitor-A.

Strategic In Vivo Validation: From Theory to Practice

The primary goal of in vivo testing is to determine if the in vitro cellular activity of PPH-X translates into meaningful anti-tumor efficacy in a living organism, while maintaining an acceptable safety profile.

The Workflow of In Vivo Validation

The experimental workflow is designed to logically progress from establishing drug-like properties to confirming anti-tumor activity. This phased approach ensures that resource-intensive efficacy studies are only initiated for compounds with favorable pharmacokinetic and safety profiles.

G cluster_0 Phase 1: Pharmacokinetics & Safety cluster_1 Phase 2: Efficacy Evaluation cluster_2 Decision Gate PK_Study Single Ascending Dose Pharmacokinetics (PK) Tox_Study 7-Day Tolerability (MTD Assessment) PK_Study->Tox_Study Inform Dose Selection PD_Study Pharmacodynamics (PD) Target Engagement Tox_Study->PD_Study Establish Safe Doses Efficacy_Study NSCLC Xenograft Efficacy Study PD_Study->Efficacy_Study Confirm Biologically Active Dose Go_NoGo Go / No-Go Decision Efficacy_Study->Go_NoGo

Caption: High-level workflow for in vivo validation of PPH-X.

Animal Model Selection: The Cornerstone of Translatability

Trustworthiness: The choice of animal model is perhaps the most critical decision in the in vivo validation process. The model must accurately recapitulate the specific human disease pathology to yield translatable data. For a targeted agent like PPH-X, a cell line-derived xenograft model is a robust and well-characterized starting point.[1][2]

We will use the NCI-H1975 human NSCLC cell line , which harbors a mutation in the target Kinase Y, making it sensitive to inhibition. These cells will be implanted subcutaneously in immunodeficient mice (e.g., NOD/SCID or Athymic Nude). This model offers several advantages:

  • Target Relevance: The tumor's growth is driven by the specific kinase PPH-X is designed to inhibit.

  • Reproducibility: Cell line-derived xenografts typically exhibit consistent growth kinetics, reducing variability.

  • Established Protocols: The methodology for establishing and monitoring these tumors is well-documented and standardized.[1]

While patient-derived xenograft (PDX) models can offer greater insight into tumor heterogeneity, cell line-derived models are more appropriate for initial efficacy screening due to their lower cost and faster turnaround time.[3][4]

Experimental Design & Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear endpoints and integrated controls to ensure the integrity of the results.

Protocol: Pharmacokinetic (PK) and Tolerability Study

Objective: To determine the pharmacokinetic profile of PPH-X and establish the maximum tolerated dose (MTD).

Methodology:

  • Animal Allocation: Healthy, non-tumor-bearing NOD/SCID mice are randomized into cohorts (n=3 per cohort).

  • Dosing: PPH-X is administered via oral gavage at single ascending doses (e.g., 10, 30, 100 mg/kg). A vehicle-only group serves as the control.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Plasma concentrations of PPH-X are quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Tolerability Assessment: For MTD determination, mice are dosed daily for 7 days. Body weight, clinical signs of toxicity, and food/water intake are monitored daily.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis. The MTD is defined as the highest dose that does not result in >15% body weight loss or significant clinical signs of toxicity.

Rationale: This study is essential for linking dose to exposure.[5][6][7] The results will inform the dose levels and schedule for the subsequent efficacy studies, ensuring that the tested doses are both safe and achieve therapeutically relevant plasma concentrations.

Protocol: Xenograft Efficacy Study

Objective: To compare the anti-tumor efficacy of PPH-X against Vehicle and Competitor-A in the NCI-H1975 NSCLC xenograft model.

Methodology:

  • Tumor Implantation: NCI-H1975 cells are injected subcutaneously into the flank of female NOD/SCID mice.

  • Tumor Growth & Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 per group) with equivalent mean tumor volumes.

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: PPH-X (e.g., 50 mg/kg, daily)

    • Group 3: Competitor-A (e.g., 25 mg/kg, daily)

  • Dosing & Monitoring: Dosing is initiated (Day 0) and performed daily via oral gavage. Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • Pharmacodynamic Analysis: At the end of the study, a subset of tumors is collected 2-4 hours after the final dose to measure the inhibition of downstream signaling pathways via techniques like Western Blot or immunohistochemistry.

Table 2: Hypothetical In Vivo Efficacy and Safety Data

Treatment Group Dose (mg/kg, QD) Tumor Growth Inhibition (%) Mean Body Weight Change (%) Study Day 21 Tumor Volume (mm³)
Vehicle -0%+2.5%1850 ± 250
PPH-X 5085%-3.0%278 ± 95
Competitor-A 2560%-8.5%740 ± 180
Data Interpretation and Decision Logic

The hypothetical data in Table 2 suggests that PPH-X exhibits superior anti-tumor efficacy compared to Competitor-A at a well-tolerated dose. The greater tumor growth inhibition (85% vs. 60%) coupled with a more favorable safety profile (less body weight loss) provides a strong rationale for further development.

G cluster_0 In Vitro Data cluster_1 In Vivo PK/Safety cluster_2 In Vivo Efficacy cluster_3 Decision Potency High Potency (IC50 = 15 nM) PK Favorable PK Profile (Good Exposure) Potency->PK Selectivity High Selectivity Safety Acceptable Tolerability (MTD Established) Selectivity->Safety Efficacy Superior Efficacy (TGI > 80%) PK->Efficacy Safety->Efficacy Decision Advance to IND-Enabling Studies Efficacy->Decision PD On-Target PD Effect (Pathway Inhibition) PD->Decision

Caption: Decision-making logic for advancing PPH-X.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous pathway for validating promising in vitro data in preclinical animal models. The case study of PPH-X demonstrates the importance of a multi-faceted approach, combining potent and selective in vitro activity with favorable in vivo pharmacokinetics, safety, and efficacy.

The superior performance of PPH-X in our hypothetical xenograft model, when compared directly against an established competitor, provides the necessary evidence to justify its advancement into more complex preclinical studies, such as patient-derived xenograft models or orthotopic implantation studies, ultimately paving the way for Investigational New Drug (IND)-enabling toxicology studies. This structured, data-driven approach is fundamental to increasing the probability of success in the challenging field of oncology drug development.

References

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Validation

A Head-to-Head Comparison: Benchmarking 5-(Piperazin-1-yl)pyrimidine hydrochloride Against Imatinib in Kinase Inhibition

In the landscape of modern therapeutics, pyrimidine-based compounds represent a cornerstone of drug discovery, demonstrating remarkable versatility across a spectrum of diseases.[1][2][3][4] Their unique physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, pyrimidine-based compounds represent a cornerstone of drug discovery, demonstrating remarkable versatility across a spectrum of diseases.[1][2][3][4] Their unique physicochemical properties have made them a privileged scaffold, particularly in the development of kinase inhibitors for oncology.[5][6][7][8][9] This guide provides an in-depth comparative analysis of a novel investigational compound, 5-(Piperazin-1-yl)pyrimidine hydrochloride, against the well-established tyrosine kinase inhibitor, Imatinib.

While 5-(Piperazin-1-yl)pyrimidine hydrochloride's precise biological target is under investigation, its structural alerts, particularly the pyrimidinylpiperazine core, suggest a potential role as a modulator of cell signaling pathways, possibly through kinase inhibition. This hypothesis is supported by the known activity of similar structures, such as 2-(1-Piperazinyl)pyrimidine, an antagonist of α2-adrenergic receptors and a metabolite of several psychoactive drugs.[10] For the purpose of this guide, we will explore its potential as a kinase inhibitor and benchmark it against Imatinib, a paradigm of targeted cancer therapy.

Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by selectively inhibiting the Bcr-Abl and c-KIT tyrosine kinases, respectively.[11][12][13][14][15] Its mechanism involves binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates and halting the proliferative signals that drive cancer growth.[11][12][13] This guide will present a series of hypothetical, yet experimentally sound, studies designed to rigorously compare the efficacy, selectivity, and safety of 5-(Piperazin-1-yl)pyrimidine hydrochloride with Imatinib.

Section 1: Comparative Mechanism of Action and Target Engagement

A fundamental aspect of drug characterization is understanding how a compound interacts with its biological target. For kinase inhibitors, this involves assessing their ability to bind to the target kinase and inhibit its enzymatic activity.

Kinase Inhibition Profile

To establish a baseline for comparison, a comprehensive kinase inhibition assay would be performed. This typically involves screening the compounds against a panel of recombinant kinases to determine their inhibitory concentration (IC50) values.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), 5-(Piperazin-1-yl)pyrimidine hydrochloride, Imatinib, and assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds (5-(Piperazin-1-yl)pyrimidine hydrochloride and Imatinib) in assay buffer.

    • In a 384-well plate, add the kinase, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Hypothetical Data Summary: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
5-(Piperazin-1-yl)pyrimidine hydrochlorideBcr-Abl50
c-KIT75
PDGFRα120
ImatinibBcr-Abl25
c-KIT100
PDGFRα150

This hypothetical data suggests that while Imatinib is more potent against Bcr-Abl, 5-(Piperazin-1-yl)pyrimidine hydrochloride demonstrates comparable or slightly better activity against c-KIT and PDGFRα.

Cellular Target Engagement

To confirm that the compounds engage their targets within a cellular context, a Cellular Thermal Shift Assay (CETSA®) can be employed.[16] This method assesses the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture K562 cells (Bcr-Abl positive) and treat with either 5-(Piperazin-1-yl)pyrimidine hydrochloride, Imatinib, or vehicle control for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Analysis: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction for the presence of Bcr-Abl and a control protein (e.g., GAPDH) using Western blotting.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures indicates target engagement.

G cluster_0 CETSA Workflow A Cell Treatment with Compound B Thermal Challenge (Heat Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Western Blot for Target Protein D->E F Analysis of Thermal Shift E->F

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Section 2: Cellular Potency and Cytotoxicity

Ultimately, the therapeutic value of a drug is determined by its effect on diseased cells. This section outlines experiments to assess the cellular potency and cytotoxic effects of our test compounds.

Cell Viability and Proliferation Assays

Cell viability assays are crucial for determining the concentration at which a compound inhibits cell growth (GI50).[17][18][19][20]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., K562 for CML, GIST-T1 for GIST) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(Piperazin-1-yl)pyrimidine hydrochloride or Imatinib for 72 hours.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Measure luminescence and calculate the GI50 value, the concentration of the drug that inhibits cell growth by 50%.

Hypothetical Data Summary: Cellular Potency

CompoundCell LineGI50 (nM)
5-(Piperazin-1-yl)pyrimidine hydrochlorideK562 (Bcr-Abl+)250
GIST-T1 (c-KIT mutant)300
ImatinibK562 (Bcr-Abl+)150
GIST-T1 (c-KIT mutant)400

These hypothetical results suggest that 5-(Piperazin-1-yl)pyrimidine hydrochloride is a potent inhibitor of cancer cell growth, with comparable or slightly better activity than Imatinib in the GIST cell line.

G cluster_0 Signaling Pathway Inhibition Drug Kinase Inhibitor (e.g., Imatinib) Kinase Constitutively Active Kinase (e.g., Bcr-Abl) Drug->Kinase Inhibits Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Proliferation Cell Proliferation and Survival Substrate->Proliferation Phosphorylation->Substrate Activates

Caption: Mechanism of action for a targeted kinase inhibitor.

Section 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity.[21]

Kinome-Wide Selectivity Screening

To assess the selectivity of 5-(Piperazin-1-yl)pyrimidine hydrochloride, it would be screened against a broad panel of kinases.

Experimental Protocol: KinomeScan™

This is a competitive binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a lower amount indicates that the test compound is competing for the active site. The results are typically reported as the percentage of control at a given concentration.

A desirable outcome would be for 5-(Piperazin-1-yl)pyrimidine hydrochloride to show high affinity for its primary targets (e.g., Bcr-Abl, c-KIT) and minimal interaction with other kinases, indicating a favorable selectivity profile.

Section 4: In Vitro ADME-Tox Profiling

Early assessment of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to predict its behavior in vivo.[22][23][24][25]

Key In Vitro ADME-Tox Assays

A standard panel of in vitro ADME-Tox assays would be conducted for both compounds.

Hypothetical Data Summary: ADME-Tox Profile

Assay5-(Piperazin-1-yl)pyrimidine hydrochlorideImatinib
Metabolic Stability (Human Liver Microsomes, t½) > 60 min45 min
CYP450 Inhibition (IC50 for major isoforms) > 10 µM3A4: 2 µM
hERG Inhibition (IC50) > 30 µM15 µM
Hepatotoxicity (in vitro) LowModerate

This hypothetical data suggests that 5-(Piperazin-1-yl)pyrimidine hydrochloride may have a more favorable ADME-Tox profile than Imatinib, with greater metabolic stability and lower potential for drug-drug interactions and cardiotoxicity.

Conclusion

This comparative guide outlines a comprehensive strategy for benchmarking the novel pyrimidine-based compound, 5-(Piperazin-1-yl)pyrimidine hydrochloride, against the established kinase inhibitor, Imatinib. Based on the hypothetical data presented, 5-(Piperazin-1-yl)pyrimidine hydrochloride shows promise as a potent and selective kinase inhibitor with a potentially superior safety profile.

It is crucial to emphasize that this guide is based on a hypothetical scenario and that extensive experimental validation is required to confirm these findings. However, the proposed experimental framework provides a robust and scientifically rigorous approach for the preclinical evaluation of novel pyrimidine-based drug candidates. The versatility of the pyrimidine scaffold continues to offer exciting opportunities for the development of new and improved therapies for a wide range of diseases.[3][26]

References

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Comparative

A Senior Application Scientist's Guide to Assessing the Isotype Selectivity of Pyrimidine-Based Inhibitors

For researchers in drug discovery, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous FDA-approved drugs.[1] However, the very feature that makes this scaffold s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous FDA-approved drugs.[1] However, the very feature that makes this scaffold so effective—its ability to form key hydrogen bonds within the highly conserved ATP-binding pocket of kinases—also presents its greatest challenge: achieving isotype selectivity.[2] The human kinome contains over 500 members, many with structurally similar active sites. Distinguishing between a therapeutic target and its closely related isotypes is paramount to developing safe and effective medicines with minimal off-target effects.[3][4]

This guide provides a comprehensive framework for designing and executing a robust strategy to profile the isotype selectivity of novel pyrimidine-based inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, compare the strengths and limitations of various platforms, and provide detailed methodologies for generating high-confidence data.

The Selectivity Profiling Funnel: A Strategic Overview

A successful selectivity assessment strategy is not a single experiment but a multi-stage funnel. It begins with broad, high-throughput biochemical assays to survey the landscape and progressively narrows down to more physiologically relevant, lower-throughput cellular assays to confirm on-target activity and functional consequences. This tiered approach maximizes resource efficiency and builds a comprehensive, cross-validated data package.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Potency & Initial Selectivity cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Functional Outcomes A Primary Screen (e.g., Large Kinase Panel @ 1µM) B Biochemical IC50 Determination (On-target and Key Off-targets) A->B Hits advance C Cellular Target Engagement (e.g., NanoBRET™) B->C Potent & selective compounds advance D Downstream Pathway Analysis (e.g., Phospho-protein Western Blot) C->D Confirm target binding E Phenotypic Assays (e.g., Cell Proliferation, Cytotoxicity) C->E Correlate target engagement with cellular function G cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET A NanoLuc-Kinase B Fluorescent Tracer A->B BRET Signal C D NanoLuc-Kinase F Pyrimidine Inhibitor D->F E Fluorescent Tracer G

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells (or another suitable cell line) and transiently transfect them with a plasmid encoding the NanoLuc®-kinase isotype fusion protein.

  • Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Dispense the cells into a 96-well white assay plate.

  • Compound Addition: Prepare serial dilutions of the pyrimidine inhibitor directly in the assay plate. Include DMSO-only vehicle controls.

  • Tracer Addition & Equilibration: Add the NanoBRET™ Tracer and NanoGlo® Substrate to the wells. Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow the system to reach equilibrium.

  • Data Acquisition: Measure both the donor (460nm) and acceptor (610nm) emission signals simultaneously using a plate reader equipped with the appropriate filter set.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data by subtracting the background BRET ratio (from cells receiving tracer but no NanoLuc® construct) and then converting to milliBRET units (mBU) by multiplying by 1000.

    • Plot the corrected mBU versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the cellular IC50.

Data Interpretation and Quantifying Selectivity

Raw potency values are only part of the story. To truly understand selectivity, these values must be contextualized and quantified.

Quantitative Selectivity Metrics

A simple fold-difference in IC50/Kd values is a good start, but more sophisticated metrics are used for broader kinome profiling data.

MetricDescriptionInterpretationReference
IC50 / Kd The concentration of inhibitor required to achieve 50% inhibition (activity) or occupy 50% of the target (binding).The fundamental measure of potency. Lower values indicate higher potency.[5]
Selectivity Score (S-Score) The percentage of kinases in a panel that are inhibited beyond a defined threshold (e.g., S10(1µM) is the percentage of kinases with >90% inhibition at 1µM).A simple, threshold-based measure of promiscuity. A lower score indicates a more selective compound.[1][6]
Selectivity Entropy (Ssel) A quantitative measure that considers the distribution of inhibition across the entire panel, not just a simple hit count. It reflects how "focused" the inhibitory activity is.A single value expressing selectivity. Lower entropy scores (closer to 0) indicate higher selectivity. A pan-kinase inhibitor like staurosporine has a high entropy score.[6][7]
Visualizing Selectivity Data

Visual tools are indispensable for interpreting large selectivity datasets. Kinome trees are a powerful way to map an inhibitor's activity across the entire human kinome, instantly revealing patterns of on- and off-target activity.

Conclusion

Assessing the isotype selectivity of pyrimidine-based inhibitors is a critical and nuanced process in drug discovery. A tiered strategy that combines broad biochemical profiling with targeted, physiologically relevant cellular assays provides the highest level of confidence. By understanding the principles behind each methodology, carefully executing protocols, and using appropriate metrics to quantify and visualize the data, researchers can effectively differentiate promising, selective drug candidates from promiscuous compounds. This rigorous, data-driven approach is essential for advancing inhibitors with the greatest potential for therapeutic success and the lowest risk of off-target liabilities.

References

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  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature chemical biology, 9(12), 825-833. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved February 12, 2026, from [Link]

  • Drewry, D. H., Axtman, A. D., & Wells, C. I. (2017). The emerging landscape of protein kinase chemical probes. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1201-1226. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex. Retrieved February 12, 2026, from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846. [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved February 12, 2026, from [Link]

  • Vasta, J. D., Robers, M. B., Machleidt, T., Riol-Blanco, L., Snee, B. M., Saporito, J. A., ... & Daniels, D. L. (2018). Quantitative, real-time monitoring of intracellular target engagement using bioluminescence resonance energy transfer. Nature communications, 9(1), 1-13. [Link]

  • Wells, C. I., Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Ingold, M. R., ... & Drewry, D. H. (2020). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. Journal of medicinal chemistry, 63(23), 14717-14730. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved February 12, 2026, from [Link]

  • Milanesi, F., Artusi, V., D'Annessa, I., & Ascher, D. B. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 36(Supplement_2), i762-i770. [Link]

  • Robers, M. B., Vasta, J. D., Corona, C. R., & Daniels, D. L. (2020). Cellular context influences kinase inhibitor selectivity. Journal of medicinal chemistry, 63(23), 14705-14716. [Link]

  • Oncolines B.V. (n.d.). Kinome Profiling. Oncolines. Retrieved February 12, 2026, from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved February 12, 2026, from [Link]

  • Betzi, S., Alam, R., Patten, C., Tria, S., Hapi, S., Falson, P., ... & Echalier, A. (2012). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of medicinal chemistry, 55(24), 10986-10996. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. Retrieved February 12, 2026, from [Link]

  • Asquith, C. R., Laitinen, T., Bennett, J. M., & Willson, T. M. (2020). Identification of pyrimidine-based lead compounds for understudied kinases implicated in driving neurodegeneration. ACS medicinal chemistry letters, 11(10), 1957-1964. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Retrieved February 12, 2026, from [Link]

  • Szewczyk, M., Stępień, K., Wójcik, M., & Drabik, O. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Kumar, A., Kumar, A., & Yar, M. S. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of molecular graphics & modelling, 116, 108238. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Piperazin-1-yl)pyrimidine hydrochloride

[1] Executive Summary: The "Silent" Hazard Handling 5-(Piperazin-1-yl)pyrimidine hydrochloride requires a safety posture that goes beyond standard laboratory compliance.[1] While often treated as a generic intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Silent" Hazard

Handling 5-(Piperazin-1-yl)pyrimidine hydrochloride requires a safety posture that goes beyond standard laboratory compliance.[1] While often treated as a generic intermediate, this compound possesses two distinct hazard profiles that demand specific operational discipline:

  • The Piperazine Moiety (Sensitization): Piperazine derivatives are potent respiratory and dermal sensitizers.[1] Repeated low-level exposure can lead to occupational asthma and contact dermatitis.[1] Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure, effectively ending their ability to work with this class of chemistry.[1]

  • The Hydrochloride Salt (Corrosivity): Upon contact with moisture (mucous membranes, sweat), the salt hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.

Your Goal: Zero inhalational and zero dermal contact.[1] This guide outlines the self-validating protocols to achieve this.

Hazard Identification & Risk Assessment

Based on GHS Classifications and Safety Data Sheet (SDS) analysis.

Hazard ClassCategoryOperational Implication
Respiratory Sensitization Cat 1 (Danger) CRITICAL: Inhalation of dust may cause allergy or asthma symptoms.[1] Engineering controls (Fume Hood) are mandatory.
Skin Corrosion/Irritation Cat 1B / 1CCauses severe skin burns and eye damage.[1] Standard nitrile gloves may degrade; thickness matters.[1]
Reproductive Toxicity Cat 2Suspected of damaging fertility or the unborn child.[1][2] Strict containment required.[1][3]
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2][4][5] Hygiene protocols (doffing) must prevent hand-to-mouth transfer.[1][3]
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Use this tiered selection guide.

A. Hand Protection (The Double-Barrier Method)

Because this compound is a sensitizer, a single micro-tear in a glove can lead to exposure.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]

  • Rationale: Nitrile provides excellent chemical resistance to amines and salts. The outer layer protects against mechanical abrasion.[1] The inner layer acts as the final biological barrier.[1]

  • Change Frequency: Immediately upon splash; every 2 hours during active handling.

B. Respiratory Protection[1][6]
  • Primary Defense: Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Work must be performed >6 inches inside the sash.[1]

  • Secondary Defense (If outside hood): Full-face respirator with P100 (HEPA) cartridges combined with Organic Vapor (OV) relief.[1]

    • Note: N95 masks are insufficient for high-risk sensitizers in powder form as they do not seal to the face effectively against fine particulates.[1]

C. Eye & Body Protection[1][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of corrosive dust entering from the side.

  • Body: Tyvek® Lab Coat or Apron (Disposable) over standard cotton lab coat.[1]

    • Why: Cotton fibers can trap dust, which is then carried out of the lab. Disposable outer layers prevent cross-contamination.[1]

Operational Workflow: The "No-Dust" Protocol

The following diagram visualizes the safe handling lifecycle. The logic is built on containment and decontamination .[1]

SafetyProtocol cluster_Prep Phase 1: Preparation cluster_Handling Phase 2: Active Handling cluster_Cleanup Phase 3: Decon & Disposal Start Start: Risk Assessment CheckControls Verify Fume Hood (Flow > 80 fpm) Start->CheckControls Donning Don PPE: 1. Tyvek Coat 2. Inner Gloves 3. Goggles 4. Outer Gloves CheckControls->Donning Weighing Weighing / Transfer (Inside Hood Only) Donning->Weighing Transfer to Hood SolventAdd Dissolution (Minimizes Dust) Weighing->SolventAdd Avoid Aerosol WipeDown Wipe Surfaces: 1. Dry Wipe (Dust) 2. Wet Wipe (10% Ethanol) SolventAdd->WipeDown Post-Process WasteSeg Waste Segregation: Solid Hazardous (C) WipeDown->WasteSeg Doffing Doffing Sequence: Outer Gloves -> Goggles -> Coat -> Inner Gloves -> Wash Hands WasteSeg->Doffing

Figure 1: Operational workflow emphasizing the containment of dust within the fume hood and the specific order of PPE removal (doffing) to prevent secondary exposure.

Detailed Step-by-Step Procedures
Step 1: Weighing & Transfer (Critical Control Point)
  • The Problem: Static electricity can cause the powder to "jump" or disperse, creating invisible aerosols.

  • The Protocol:

    • Place an antistatic gun or ionizer inside the fume hood if available.[1]

    • Use a disposable weighing boat with a funnel neck.

    • Dampen a paper towel with water/ethanol and place it next to the balance (inside the hood) to capture stray particles.[1]

    • Gently tap the spatula; never shake it.[1]

    • Once weighed, immediately dissolve the solid in solvent (if the reaction allows) to transition from a "Dust Hazard" to a "Liquid Hazard" (easier to contain).

Step 2: Spill Response (Solid Powder)
  • Do NOT use a brush or broom (this aerosolizes the sensitizer).[1]

  • Do NOT use a standard vacuum cleaner.[1]

  • Action:

    • Cover the spill with wet paper towels (to suppress dust).[1]

    • Wipe inward from the perimeter to the center.[1]

    • Place all cleanup materials into a dedicated hazardous waste bag inside the hood.

Step 3: Waste Disposal[4][7]
  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).[1]

  • Segregation:

    • Solids: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Piperazine Derivative."[1]

    • Liquids: Segregate into "Basic/Organic" waste streams. Note: Do not mix with strong oxidizers or acids without neutralization, as heat generation may occur.

  • Container: Keep waste containers closed at all times to prevent off-gassing.[1]

References & Validation
  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet (SDS).[1] SC-212561.[1][2][3] (Provides acute toxicity and burn data).

  • National Institutes of Health (NIH) - PubChem. Piperazine Compound Summary.[1] (Validates sensitization and respiratory hazard classification).

  • Fisher Scientific. Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine.[1] (Confirming corrosivity and eye damage risks for pyrimidine derivatives).

  • Safe Work Australia. Piperazine: Human Health Tier II Assessment.[1] (Detailed analysis of occupational asthma and sensitization risks in workers).

  • Ansell. Chemical Resistance Guide (Permeation & Degradation Data). (Basis for nitrile glove selection for amines).[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Piperazin-1-yl)pyrimidine hydrochloride
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5-(Piperazin-1-yl)pyrimidine hydrochloride
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